1-Benzyl-3-pyridin-3-ylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIERMWDJPNPBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3-pyridin-3-ylthiourea and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. The incorporation of benzyl and pyridyl moieties into the thiourea scaffold has been shown to yield compounds with potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of 1-Benzyl-3-pyridin-3-ylthiourea and its closely related analogs, focusing on their chemical properties, synthesis methodologies, and biological activities. Detailed experimental protocols for the synthesis of analogous compounds are provided, along with a compilation of quantitative biological data. Furthermore, this guide illustrates key synthetic pathways and potential mechanisms of action through structured diagrams, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical Properties and Structure
This compound is an N,N'-disubstituted thiourea featuring a benzyl group and a 3-pyridyl group attached to the nitrogen atoms of the thiourea core. The presence of the thiocarbonyl group (C=S) and the two nitrogen atoms allows for diverse chemical interactions, including hydrogen bonding, which is crucial for its biological activity. The lipophilic benzyl group and the polar, basic pyridyl group contribute to the molecule's overall physicochemical properties, influencing its solubility, membrane permeability, and target-binding affinity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃S |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | 1-benzyl-3-(pyridin-3-yl)thiourea |
| SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CN=CC=C2 |
| InChI | InChI=1S/C13H13N3S/c17-13(15-11-7-4-8-14-10-11)16-9-12-5-2-1-3-6-12/h1-8,10H,9H2,(H2,14,15,16,17) |
Synthesis of this compound and Analogs
The synthesis of N,N'-disubstituted thioureas like this compound can be achieved through several reliable methods. The most common and straightforward approach involves the reaction of an amine with an isothiocyanate.
General Synthesis from Isothiocyanates
This method involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. For the synthesis of this compound, two primary routes are feasible:
-
Route A: Reaction of benzyl isothiocyanate with 3-aminopyridine.
-
Route B: Reaction of 3-pyridyl isothiocyanate with benzylamine.
Both routes are generally high-yielding and proceed under mild conditions.
Synthesis of this compound from isothiocyanates.
Experimental Protocol: Synthesis of 1-Ethyl-3-benzylthiourea (Analogous Compound)[1]
This protocol for a similar N,N'-disubstituted thiourea can be adapted for the synthesis of this compound.
Materials:
-
Ethyl isothiocyanate (0.02 mol)
-
Benzylamine (0.02 mol)
-
Benzene (25 mL)
Procedure:
-
To a mixture of ethyl isothiocyanate (1.74 g, 0.02 mol) in 25 mL of benzene, add benzylamine (2.14 g, 0.02 mol).
-
An exothermic reaction will be observed, with the temperature rising.
-
Reflux the reaction mixture on a steam bath for approximately 20 minutes to ensure the reaction goes to completion.
-
Evaporate the solvent under vacuum to yield the crude product.
-
The product, 1-ethyl-3-benzylthiourea, is obtained in high yield.
Note: This protocol can be adapted by substituting ethyl isothiocyanate with benzyl isothiocyanate and benzylamine with 3-aminopyridine, or vice-versa.
Synthesis from Carbon Disulfide
An alternative method for the synthesis of N,N'-disubstituted thioureas involves the use of carbon disulfide (CS₂) and two amines. This can be a one-pot or a two-step process.
General workflow for the synthesis of N,N'-disubstituted thioureas from carbon disulfide.
Biological Activity
Thiourea derivatives containing benzyl and pyridyl moieties have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is often attributed to the ability of the thiourea core to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of thiourea derivatives. The presence of the pyridine ring can enhance the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of Analogous Thiourea Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [1] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [1] |
| Fluorinated pyridine thiourea derivative 4a | B. subtilis | 1.95 | [2] |
| Fluorinated pyridine thiourea derivative 4a | S. pneumoniae | 3.9 | [2] |
| Fluorinated pyridine thiourea derivative 4a | P. aeruginosa | 7.81 | [2] |
| Fluorinated pyridine thiourea derivative 4a | E. coli | 7.81 | [2] |
Anticancer Activity
The anticancer activity of benzyl and pyridyl-containing thioureas is a promising area of research. These compounds have shown cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
Table 3: Anticancer Activity of Analogous Thiourea and Urea Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | A549 (Lung) | 1.53 | [2][3] |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | HCT-116 (Colon) | 1.11 | [2][3] |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | PC-3 (Prostate) | 1.98 | [2][3] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Lung Cancer Cell Lines | 2.5 - 12.9 | [4] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) (24) | MOLT-3 (Leukemia) | 1.62 | [5] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | SW480 (Colon) | 8.9 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | SW620 (Colon) | 1.5 | [6] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | PC3 (Prostate) | 7.6 | [6] |
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, studies on analogous compounds suggest several potential pathways through which these molecules exert their biological effects.
Kinase Inhibition
Many small molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Thiourea derivatives have been identified as potent kinase inhibitors. For instance, some pyrrolo[2,3-d]pyrimidines with benzyl substitutions have shown inhibitory activity against receptor tyrosine kinases like PDGFRβ and VEGFR-2.[2] A novel N-substituted thiourea derivative has been shown to target EGFR signaling.[4]
Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that thiourea derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to induce late apoptosis in colon cancer cell lines.[6] Additionally, some analogs cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer therapies. The straightforward synthesis and the tunability of the chemical structure by modifying the benzyl and pyridyl rings offer a versatile platform for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to optimize their potency and selectivity. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on this scaffold. The quantitative data presented in this guide provides a valuable starting point for such investigations, highlighting the therapeutic potential of this important class of molecules.
References
- 1. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Pyridinylthiourea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for novel pyridinylthiourea compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines key synthetic methodologies, presents quantitative data for representative compounds, and details experimental protocols. Furthermore, it visualizes a critical signaling pathway associated with the therapeutic action of these compounds.
Core Synthesis Pathways
The synthesis of pyridinylthiourea derivatives predominantly follows two main strategies: the reaction of an aminopyridine with a suitable isothiocyanate and one-pot multi-component reactions. These methods offer versatility in introducing a wide range of substituents to the pyridinylthiourea scaffold, enabling the exploration of structure-activity relationships (SAR).
Pathway 1: Reaction of Aminopyridines with Isothiocyanates
A common and straightforward method for the synthesis of N-pyridinyl-N'-substituted thioureas involves the reaction of an appropriate aminopyridine with a substituted isothiocyanate. This reaction is typically carried out in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF), and can be conducted at room temperature or with heating. The general reaction scheme is depicted below.
Experimental Protocol: General Procedure for the Synthesis of N-acyl-N'-(pyridin-2-yl)thiourea Derivatives [1]
To a solution of a substituted benzoyl isothiocyanate (1 mmol) in anhydrous acetone (20 mL), a solution of 2-aminopyridine (1 mmol) in anhydrous acetone (10 mL) is added dropwise with stirring. The reaction mixture is then refluxed for 2-3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with a small amount of cold diethyl ether and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-acyl-N'-(pyridin-2-yl)thiourea derivative.
Pathway 2: Multi-Component Reactions
One-pot multi-component reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of highly substituted pyridine and pyridinyl-fused heterocyclic systems, which can incorporate a thiourea moiety.[2][3][4] These reactions often involve the condensation of an aldehyde, a compound with an active methylene group, a source of ammonia (such as ammonium acetate), and a thiocarbonyl-containing reactant.
Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyridine Derivatives [3]
A mixture of an aromatic aldehyde (5 mmol), malononitrile (10 mmol), and a substituted phenol (5 mmol) is prepared in ethanol (5 mL). To this, a catalytic amount of a suitable catalyst (e.g., nano copper ferrite) is added. The reaction mixture is stirred at 50 °C for a specified time (typically a few hours). Upon completion, the catalyst is separated (e.g., by magnetic decantation if using a magnetic catalyst), and the solvent is evaporated. The crude product is then purified by recrystallization from an appropriate solvent.
Quantitative Data of Representative Pyridinylthiourea Derivatives
The following table summarizes the synthesis of a series of N-acyl-N'-(substituted pyridinyl)thiourea derivatives, highlighting the yields and melting points.
| Compound ID | Pyridinyl Substituent | Acyl/Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |
| 1c | 2-pyridinyl | 2-((4-methoxyphenoxy)methyl)benzoyl | 56 | 110-114 | [1] |
| 1e | 5-chloro-2-pyridinyl | 2-((4-methoxyphenoxy)methyl)benzoyl | 73 | 131-135 | [1] |
| 1f | 3,5-dibromo-2-pyridinyl | 2-((4-methoxyphenoxy)methyl)benzoyl | 63 | 156-159 | [1] |
| 1g | 2-pyrimidinyl | 2-((4-methoxyphenoxy)methyl)benzoyl | 54 | 157-160 | [1] |
Biological Activity and Signaling Pathways
Pyridinylthiourea derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[5][6][7] One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11][12][13]
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of this pathway by small molecules like certain pyridinylthiourea derivatives can effectively block angiogenesis and suppress tumor growth.
Caption: VEGFR-2 Signaling Pathway.
Experimental Workflow for Synthesis and Characterization
The development of novel pyridinylthiourea compounds follows a systematic workflow, from initial synthesis to comprehensive characterization.
Caption: Experimental Workflow.
Conclusion
The synthesis of novel pyridinylthiourea compounds offers a promising avenue for the discovery of new therapeutic agents. The synthetic pathways outlined in this guide provide a robust framework for generating diverse libraries of these compounds for biological screening. The inhibition of key signaling pathways, such as the VEGFR-2 cascade, underscores the therapeutic potential of this chemical class, particularly in the context of oncology. Further exploration of multi-component reactions and the development of more efficient and sustainable synthetic methodologies will undoubtedly accelerate the discovery of new pyridinylthiourea-based drug candidates.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives - Ask this paper | Bohrium [bohrium.com]
- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name and CAS number for 1-Benzyl-3-pyridin-3-ylthiourea
Disclaimer: Extensive searches of chemical databases and scientific literature indicate that 1-Benzyl-3-pyridin-3-ylthiourea is not a widely studied compound. As such, a comprehensive technical guide with extensive experimental data and detailed protocols as requested is not feasible. This document provides the available information, primarily from patent literature, and outlines general methodologies for the synthesis and study of similar compounds.
Chemical Identification
While a specific CAS number for this compound is not readily found in major chemical databases, based on systematic nomenclature, the key identifiers are:
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 1-benzyl-3-(pyridin-3-yl)thiourea |
| Molecular Formula | C₁₃H₁₃N₃S |
| Molecular Weight | 243.33 g/mol |
| Chemical Structure |
Putative Biological Activity and Therapeutic Potential
A patent application suggests that this compound may have therapeutic potential in the treatment of central nervous system (CNS) disorders. The document posits that compounds of this structural class could be antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. Antagonism of NR2B-containing NMDA receptors is a target for therapeutic intervention in a variety of CNS disorders, including but not limited to:
-
Acute neurodegenerative conditions such as stroke and brain trauma.
-
Chronic neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and Huntington's disease.
-
Epilepsy and other seizure disorders.
-
Pain, particularly neuropathic pain.
-
Depression and anxiety disorders.
It is crucial to note that this information is based on a patent application and does not represent data validated through peer-reviewed clinical or extensive preclinical studies.
General Synthesis Protocol
A general method for the synthesis of 1-aryl/heteroaryl-3-alkylthioureas, including this compound, involves the reaction of an isothiocyanate with an amine. The following is a plausible, generalized experimental protocol based on standard organic chemistry techniques and information from related syntheses.
Reaction Scheme:
3-Isothiocyanatopyridine + Benzylamine → this compound
Materials:
-
3-Aminopyridine
-
Thiophosgene or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole)
-
Benzylamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Base (e.g., Triethylamine or Pyridine, if necessary)
Procedure:
Step 1: Synthesis of 3-Isothiocyanatopyridine (Intermediate)
-
A solution of 3-aminopyridine in an anhydrous, inert solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath (0 °C).
-
A solution of thiophosgene (or a safer equivalent) in the same solvent is added dropwise to the cooled solution of 3-aminopyridine. The reaction is typically stoichiometric, but a slight excess of the thiocarbonylating agent may be used.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-isothiocyanatopyridine. This intermediate may be purified by column chromatography or used directly in the next step if of sufficient purity.
Step 2: Synthesis of this compound
-
The crude or purified 3-isothiocyanatopyridine is dissolved in an anhydrous solvent in a reaction vessel.
-
A solution of benzylamine (typically 1.0 to 1.2 equivalents) in the same solvent is added dropwise to the isothiocyanate solution at room temperature.
-
The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=S).
-
Melting Point Analysis: As an indicator of purity.
Experimental and Logical Workflow Diagrams
Below are Graphviz diagrams illustrating the general synthesis workflow and a hypothetical signaling pathway based on the putative mechanism of action.
A Technical Guide to the Preliminary Biological Screening of 1-Benzyl-3-pyridin-3-ylthiourea and its Analogs
Disclaimer: As of the latest literature review, specific biological screening data for 1-Benzyl-3-pyridin-3-ylthiourea is not publicly available. This guide provides a comprehensive framework for its potential preliminary biological evaluation based on established methodologies for structurally related thiourea derivatives. The presented data and protocols are derived from studies on analogous compounds containing benzyl, pyridyl, and thiourea functional groups.
Introduction
Thiourea derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and enzyme inhibition properties. The presence of a toxophoric N-C=S group and the ability to form stable complexes with metal ions are key to their biological functions. This guide outlines the potential synthesis and preliminary biological screening of this compound, a novel compound combining structural motifs known for bioactivity.
Synthesis of this compound
The synthesis of this compound can be hypothetically achieved through a common and efficient method for preparing unsymmetrical thioureas. This typically involves the reaction of an isothiocyanate with a primary amine.
Hypothetical Synthesis Workflow
Caption: A potential synthetic route for this compound.
Preliminary Biological Screening Protocols
Based on the activities of related compounds, a preliminary biological screening of this compound should focus on its potential anticancer and antimicrobial effects.
A common initial step in assessing anticancer potential is the in vitro cytotoxicity assay against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
General Workflow for In Vitro Anticancer Screening
Caption: A generalized workflow for assessing the in vitro anticancer activity.
The antimicrobial potential of the compound can be evaluated against a range of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to a specific turbidity.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Quantitative Data from Structurally Similar Compounds
The following tables summarize the biological activities of thiourea derivatives that are structurally related to this compound. This data can serve as a benchmark for the expected activity of the target compound.
Table 1: Anticancer Activity of Related Thiourea Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | Cytotoxic | 2.2 - 5.5 | [1] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | Cytotoxic | 1.3 | [1] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | SkBR3 (Breast) | Cytotoxic | 0.7 | [1] |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | Cytotoxic | ≤ 10 | [2] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative | A549 (Lung) | Antiproliferative | 3.22 | [3] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative | HCT-116 (Colon) | Antiproliferative | 2.71 | [3] |
Table 2: Antimicrobial Activity of Related Thiourea Derivatives
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| 1-allyl-3-benzoylthiourea analog (Cpd 1) | MRSA | Antibacterial | 1000 | [4] |
| 1-allyl-3-benzoylthiourea analog (Cpd 4) | MRSA | Antibacterial | 1000 | [4] |
| Benzoylthiourea derivative (5a) | E. coli, P. aeruginosa | Antibacterial | - | [5] |
| Benzoylthiourea derivative (5d) | E. coli, C. albicans | Antibacterial, Antifungal | - | [5] |
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is unknown, related thiourea derivatives have been shown to exert their biological effects through various pathways.
Hypothesized Interacting Cellular Pathways
Caption: Potential cellular mechanisms of action for thiourea derivatives.
Conclusion
While direct experimental data for this compound is currently lacking, the rich body of research on analogous compounds provides a solid foundation for its synthesis and preliminary biological screening. The protocols and comparative data presented in this guide offer a clear roadmap for researchers to explore the potential therapeutic applications of this novel compound. Further investigation into its anticancer and antimicrobial properties is warranted and could lead to the discovery of a new bioactive agent.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Thiourea Derivatives and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in modern drug discovery. Their unique structural features allow for interaction with a multitude of biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and beyond. This technical guide provides an in-depth overview of the key therapeutic targets of thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Targets of Thiourea Derivatives
Thiourea derivatives have emerged as promising anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of key enzymes and disruption of critical signaling pathways.
Key Anticancer Targets and Quantitative Efficacy
The anticancer activity of various thiourea derivatives has been demonstrated against a range of cancer cell lines. The following table summarizes their efficacy, primarily presented as IC50 values, which denote the concentration of the compound required to inhibit 50% of the cancer cell growth.
| Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| N,N'-Disubstituted Thioureas | MCF-7 (Breast Cancer) | 0.7 - 9.0 | [1] |
| SkBR3 (Breast Cancer) | 1.3 | [1] | |
| A549 (Lung Cancer) | 0.21 | [1] | |
| HCT116 (Colon Cancer) | 1.5 - 2.4 | [1] | |
| HepG2 (Liver Cancer) | 2.4 | [1] | |
| Acylthioureas | HeLa (Cervical Cancer) | 412 | [2] |
| WiDr (Colon Cancer) | 433 | [2] | |
| T47D (Breast Cancer) | 179 | [2] | |
| Benzothiazole-Thioureas | MCF-7 (Breast Cancer) | 0.39 | [2] |
| Bis-thioureas | HCT116 (Colon Cancer) | 1.1 | [1] |
| HepG2 (Liver Cancer) | 1.2 | [1] | |
| A549 (Lung Cancer) | 2.7 | [1] |
Signaling Pathways Targeted by Thiourea Derivatives
Thiourea derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS and RAF genes are common in many cancers, leading to constitutive activation of this pathway. Certain thiourea derivatives have been shown to inhibit components of this pathway, thereby suppressing tumor growth.
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers. Some thiourea derivatives have demonstrated the ability to inhibit this pathway, leading to the suppression of cancer cell proliferation and migration.
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - ProQuest [proquest.com]
- 2. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
Hypothesized Mechanism of Action for 1-Benzyl-3-pyridin-3-ylthiourea: An In-depth Technical Guide
Disclaimer: Direct experimental data on the mechanism of action for 1-Benzyl-3-pyridin-3-ylthiourea is not extensively available in publicly accessible literature. This document presents a hypothesized mechanism of action based on the reported biological activities of structurally related thiourea derivatives. The proposed mechanisms should be considered theoretical and require experimental validation.
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. The core pharmacophore, (-NH-C(=S)-NH-), allows for diverse substitutions, significantly influencing the molecule's interaction with biological targets. The subject of this whitepaper, this compound, combines a flexible benzyl group and a heterocyclic pyridine ring, suggesting potential for multi-target interactions. Thiourea derivatives are known to exhibit anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The presence of both a hydrogen bond donor (N-H) and acceptor (C=S) group allows these molecules to interact with various biological macromolecules. This guide synthesizes available data on analogous compounds to postulate the primary mechanisms through which this compound may exert its biological effects.
Hypothesized Mechanisms of Action
Based on the activities of structurally similar benzyl- and pyridinyl-thiourea derivatives, the mechanism of action for this compound can be hypothesized to fall into two primary categories: anticancer activity and enzyme inhibition.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.
Several N-aryl-N'-benzylthiourea derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR/HER-2 is a hallmark of many cancers.
Hypothesized Mechanism: this compound may act as a tyrosine kinase inhibitor. The thiourea moiety can form crucial hydrogen bonds within the ATP-binding pocket of the EGFR/HER-2 kinase domain, while the benzyl and pyridine rings occupy adjacent hydrophobic regions. This binding would block ATP from accessing the active site, thereby inhibiting autophosphorylation and downstream signaling cascades (e.g., MAPK, PI3K-Akt), ultimately leading to a reduction in tumor cell proliferation.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport. Molecules that interfere with tubulin polymerization are potent antimitotic agents. A study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which share the benzyl and substituted pyridine motifs, found that these compounds inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Hypothesized Mechanism: It is plausible that this compound could bind to the colchicine-binding site of β-tubulin. This interaction would prevent the polymerization of tubulin dimers into microtubules. The failure to form a functional mitotic spindle would arrest the cell cycle at the G2/M checkpoint, triggering the intrinsic apoptotic pathway.
Regardless of the initial upstream target, the ultimate outcome of many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on various cytotoxic thiourea derivatives confirm their ability to induce apoptosis. This is often characterized by cell cycle arrest, changes in mitochondrial membrane potential, and activation of caspases. For example, certain thioureas have been shown to cause cell cycle arrest in the G2/M or Pre-G1 phase and increase the population of apoptotic cells.
Hypothesized Mechanism: By inhibiting critical survival pathways (like EGFR/HER-2) or inducing mitotic catastrophe (via tubulin inhibition), this compound is hypothesized to activate the apoptotic cascade. This would involve the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), release of cytochrome c from mitochondria, and activation of executioner caspases (e.g., caspase-3), leading to systematic cell dismantling.
Enzyme Inhibition
The thiourea scaffold is a known inhibitor of various enzymes due to its ability to coordinate with metal ions in enzyme active sites or form hydrogen bonds with key amino acid residues.
These enzymes are involved in carbohydrate digestion and are key targets for managing type 2 diabetes. Thiadiazole-bearing thiourea derivatives have demonstrated potent inhibitory activity against both α-amylase and α-glucosidase, in some cases exceeding the potency of the standard drug, acarbose.
Hypothesized Mechanism: this compound may act as a competitive or non-competitive inhibitor of α-glucosidase and α-amylase. The molecule could bind to the active site or an allosteric site of these enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. The pyridine and benzyl groups may contribute to binding affinity through hydrophobic and π-π stacking interactions within the enzyme's active site.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for bacteria like Helicobacter pylori. Thiourea and its derivatives are well-established urease inhibitors.
Hypothesized Mechanism: The sulfur atom of the thiourea group in this compound can chelate the nickel ions in the active site of the urease enzyme. This interaction would block the catalytic function of the enzyme, preventing the hydrolysis of urea. The overall structure of the molecule would influence its ability to access and bind to the active site.
Data Presentation: In Vitro Activity of Related Thiourea Derivatives
The following tables summarize the quantitative data reported for thiourea derivatives that are structurally related to this compound. This data provides a basis for the hypothesized potency of the target compound.
Table 1: Anticancer and Kinase Inhibitory Activities
| Compound/Derivative Class | Cancer Cell Line / Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| N1,N3-disubstituted-thiosemicarbazone | HCT116 | 1.11 | |
| N1,N3-disubstituted-thiosemicarbazone | HepG2 | 1.74 | |
| N1,N3-disubstituted-thiosemicarbazone | MCF-7 | 7.0 | |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl) triazole-4-carboxamide (7f) | Tubulin Polymerization | 2.04 | |
| Quinazoline-thiourea analog (10b) | VEGFR-2 | 0.05 | |
| Quinazoline-thiourea analog (10q) | EGFR | 0.01 | |
| 3-(trifluoromethyl)phenylthiourea analog (8) | PC3 (Prostate Cancer) | 1.5 |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Lung Carcinoma Cells | 2.5 - 12.9 | |
Table 2: Enzyme Inhibitory Activities
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole-thiourea scaffold | α-Amylase | 1.30 - 35.70 | |
| Thiadiazole-thiourea scaffold | α-Glucosidase | 2.20 - 37.60 |
| Dipeptide-conjugated dichlorophenyl piperazine thiourea (23) | Urease | 2.0 | |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to validating the hypothesized mechanisms of action.
In Vitro Tubulin Polymerization Assay (Turbidity Method)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Materials and Reagents:
-
Purified tubulin protein (e.g., bovine brain tubulin, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
This compound dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear-bottom plates
-
-
Protocol:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the test compound (this compound) and controls to respective wells of a pre-chilled 96-well plate. The final DMSO concentration should not exceed 1-2%.
-
Add the chilled tubulin/GTP solution to all wells to initiate the reaction. The final volume should be ~100 µL.
-
Immediately place the plate into a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance (Optical Density, OD) at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot OD340 versus time. An increase in OD indicates microtubule polymerization. Compare the polymerization curves of the test compound to the DMSO control. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase it.
-
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Staurosporine or Camptothecin (positive control for apoptosis induction)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound (e.g., at its IC50 concentration), DMSO (vehicle control), and a positive control for 24-48 hours.
-
Harvest the cells. For adherent cells, collect the media (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Structure-Activity Logic
The biological activities of thiourea derivatives are highly dependent on the nature of their substituents. The diagram below illustrates the logical relationship between the core structure of this compound and its hypothesized biological activities based on analogous compounds.
Caption: Logical map of structure to hypothesized biological activities.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is pending, a robust hypothesis can be formulated based on the extensive literature on structurally related compounds. The primary hypothesized mechanisms are potent anticancer activity and broad-spectrum enzyme inhibition. The anticancer effects are likely mediated through the inhibition of key signaling kinases such as EGFR/HER-2 or the disruption of microtubule dynamics, both of which converge on the induction of apoptosis. Concurrently, the compound is predicted to inhibit enzymes like α-glucosidase and urease, suggesting therapeutic potential beyond oncology. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research, including in vitro and in vivo studies, is essential to fully elucidate the pharmacological profile of this promising compound.
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Benzyl-3-pyridin-3-ylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 1-Benzyl-3-pyridin-3-ylthiourea. Due to the limited availability of published data for this specific molecule, this guide presents a predictive analysis based on the known spectroscopic characteristics of structurally related compounds. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents the predicted data in structured tables. Additionally, this guide features diagrams illustrating the experimental workflow and a plausible biological signaling pathway, given the common anticancer activities of similar thiourea derivatives.
Introduction
This compound is a small molecule belonging to the thiourea class of compounds. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties. The structural combination of a benzyl group and a pyridine ring in this compound suggests its potential as a bioactive agent. Accurate spectroscopic characterization is the cornerstone of the chemical analysis and quality control of such compounds, providing essential information about their molecular structure and purity.
This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally analogous compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.8 | Singlet | 1H | NH -Benzyl |
| ~9.6 | Singlet | 1H | NH -Pyridine |
| ~8.5 | Doublet | 1H | Pyridine C2-H |
| ~8.3 | Doublet | 1H | Pyridine C6-H |
| ~7.8 | Doublet of Doublets | 1H | Pyridine C4-H |
| ~7.4 | Multiplet | 1H | Pyridine C5-H |
| ~7.3 | Multiplet | 5H | Benzyl-ArH |
| ~4.8 | Doublet | 2H | CH ₂-Benzyl |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~181 | C =S (Thiourea) |
| ~148 | Pyridine C 2 |
| ~145 | Pyridine C 6 |
| ~138 | Benzyl-Ar C 1 |
| ~135 | Pyridine C 4 |
| ~130 | Pyridine C 3 |
| ~129 | Benzyl-Ar C 3, C5 |
| ~128 | Benzyl-Ar C 2, C6 |
| ~127 | Benzyl-Ar C 4 |
| ~124 | Pyridine C 5 |
| ~48 | C H₂-Benzyl |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H Stretching |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 2950-2850 | Weak | Aliphatic C-H Stretching |
| ~1590 | Strong | C=N Stretching (Pyridine) |
| ~1550 | Strong | N-H Bending |
| ~1350 | Strong | C=S Stretching |
| ~1200 | Strong | C-N Stretching |
| 750-700 | Strong | Aromatic C-H Bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 243 | High | [M]⁺ (Molecular Ion) |
| 152 | Medium | [M - C₇H₇]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 78 | Medium | [C₅H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance 400).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.
3.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of a pure KBr pellet should be subtracted.
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source (e.g., Agilent 7890A GC with 5975C MS).
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph if the compound is sufficiently volatile and thermally stable.
-
EI-MS Conditions:
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: 50-500 m/z
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualizations
4.1. Experimental Workflow
Technical Guide: Physicochemical Characteristics of 1-Benzyl-3-pyridin-3-ylthiourea
Disclaimer: Publicly available literature does not currently provide specific quantitative data on the solubility and stability of 1-Benzyl-3-pyridin-3-ylthiourea. This guide, therefore, outlines the established and recommended experimental protocols for determining these critical parameters for a novel chemical entity of this nature, in accordance with industry standards. The data tables provided are templates for the presentation of results obtained from such studies.
Introduction to Physicochemical Profiling
The solubility and stability of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that are critical to its development as a viable drug candidate. Solubility influences bioavailability and the feasibility of formulation, while stability determines the API's shelf-life, storage conditions, and degradation pathways. This document provides a comprehensive overview of the standard methodologies for evaluating the solubility and stability of this compound.
Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and distribution. The assessment typically involves determining both kinetic and thermodynamic solubility to inform different stages of the drug discovery and development process.
Data Presentation: Solubility of this compound
No experimental data is available in the public domain. The following table is a template for data presentation.
| Solubility Type | Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Kinetic | Phosphate Buffered Saline (PBS) | 25 | 7.4 | Data not available | Nephelometry |
| Kinetic | Simulated Gastric Fluid (SGF) | 37 | 1.2 | Data not available | Nephelometry |
| Kinetic | Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Data not available | UV-Vis Spectroscopy |
| Thermodynamic | Water | 25 | Neutral | Data not available | Shake-Flask (HPLC) |
| Thermodynamic | pH 4.5 Acetate Buffer | 25 | 4.5 | Data not available | Shake-Flask (HPLC) |
| Thermodynamic | pH 7.4 Phosphate Buffer | 25 | 7.4 | Data not available | Shake-Flask (HPLC) |
Experimental Protocols for Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It is a high-throughput method used in early discovery.[1][2][3][4][5]
Objective: To determine the apparent solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler
-
Plate reader with nephelometric or UV-Vis detection capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense serial dilutions of the DMSO stock solution into a 96-well plate.
-
Add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[1][4]
-
Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis spectrophotometer.[1]
-
The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and undissolved states. This is a more accurate representation of a compound's true solubility.[2][6]
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
Solid this compound
-
Aqueous buffers of various pH values (e.g., pH 2, 4.5, 7.4)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.[7]
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).
-
Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
After incubation, allow the suspensions to settle. Verify the pH of the suspension.[7]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it if necessary.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve.
Visualization of Solubility Workflow
Caption: General workflows for kinetic and thermodynamic solubility assessment.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products of an API.[8] This helps to establish degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[8][9] These studies are conducted under conditions more severe than accelerated stability testing.[8]
Data Presentation: Stability of this compound
No experimental data is available in the public domain. The following table is a template for data presentation.
| Stress Condition | Parameters | Duration | % Degradation | Major Degradants (if identified) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | Data not available | Data not available |
| Oxidation | 3% H₂O₂, RT | 24 hours | Data not available | Data not available |
| Thermal | 80°C (Solid State) | 7 days | Data not available | Data not available |
| Photolytic (Solid) | 1.2 million lux hours, 200 W h/m² | As per ICH Q1B | Data not available | Data not available |
| Photolytic (Solution) | 1.2 million lux hours, 200 W h/m² | As per ICH Q1B | Data not available | Data not available |
Experimental Protocols for Forced Degradation
A target degradation of 5-20% is generally considered optimal to ensure that the analytical methods are challenged without being overwhelmed by degradation products.[10][11]
Objective: To evaluate the susceptibility of this compound to hydrolysis across a range of pH values.[10]
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1.0 M hydrochloric acid.[10] The solution is typically heated (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.[9][10] If no degradation is observed, more strenuous conditions (higher acid concentration or temperature) may be applied.[12]
-
Base Hydrolysis: A similar procedure is followed using 0.1 M to 1.0 M sodium hydroxide or potassium hydroxide.[10]
-
Neutral Hydrolysis: The compound is refluxed in water to assess degradation at neutral pH.[13]
-
Analysis: All samples are neutralized before analysis by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Objective: To determine the susceptibility of this compound to oxidation.
Procedure:
-
Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (typically 0.1% to 3.0%).[10][14]
-
The reaction is usually carried out at room temperature for up to 7 days.[10]
-
Samples are taken at various time points and analyzed by HPLC to monitor for degradation.
Objective: To evaluate the effect of light exposure on the stability of this compound.[15]
Procedure:
-
Expose samples of the solid compound and a solution of the compound to a light source that produces a combination of UV and visible light.[10]
-
The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should not be less than 200 watt hours per square meter.[13][16]
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[15]
-
After exposure, the samples are analyzed for any changes in physical appearance and by HPLC for assay and impurity profiling.
Objective: To assess the stability of this compound under high-temperature conditions.
Procedure:
-
Place solid samples of the compound in a temperature-controlled oven.
-
Stress testing is typically carried out at temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[17][18]
-
Samples are exposed for a defined period (e.g., up to several weeks) and analyzed at various time points by HPLC.
Visualization of Stability Workflow
Caption: Workflow for a forced degradation (stability) study.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. evotec.com [evotec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. asianjpr.com [asianjpr.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. youtube.com [youtube.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. rsc.org [rsc.org]
- 18. rwandafda.gov.rw [rwandafda.gov.rw]
Literature review on the bioactivity of benzylthiourea compounds
An In-depth Technical Guide on the Bioactivity of Benzylthiourea Compounds
Introduction
Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core thiourea moiety (-NH-C(=S)-NH-) serves as a flexible scaffold, allowing for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties. Among these, benzylthiourea derivatives have emerged as a particularly promising group, exhibiting a range of bioactivities including anticancer, antimicrobial, and enzyme inhibitory effects. The presence of the benzyl group often enhances lipophilicity, which can improve cell membrane penetration.[1] This review provides a comprehensive overview of the synthesis, bioactivity, and structure-activity relationships of benzylthiourea compounds, with a focus on their potential as therapeutic agents.
General Synthesis of Benzylthiourea Derivatives
The synthesis of N,N'-disubstituted benzylthiourea derivatives is typically achieved through a straightforward and efficient condensation reaction. The most common method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. Specifically for benzylthioureas, this involves reacting a substituted phenyl or alkyl isothiocyanate with a benzylamine derivative, or conversely, a benzyl isothiocyanate with an aniline or alkylamine derivative. The reaction is generally carried out in a suitable organic solvent such as acetone or ethanol at reflux temperature.
References
An In-depth Technical Guide to 1-Benzyl-3-pyridin-3-ylthiourea: A Compound with Limited Publicly Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide aims to provide a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of 1-Benzyl-3-pyridin-3-ylthiourea. However, extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information on this specific compound.
While data exists for structurally related molecules, such as those with a methylideneamino bridge between the pyridine and thiourea moieties, these differ from the specified compound and are therefore not included in this report to maintain accuracy. The absence of experimental data for this compound prevents the compilation of quantitative data tables, detailed experimental protocols, and the visualization of any associated signaling pathways as requested.
General Information on Related Thiourea Compounds
Thiourea derivatives are a class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S. They are known for a wide range of biological activities and are of significant interest in medicinal chemistry. Research has shown that various substituted thiourea compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. The biological activity is often attributed to the thiocarbonyl group and the nature of the substituents on the nitrogen atoms.
Hypothetical Synthesis Workflow
While no specific synthesis protocol for this compound has been found, a general synthetic approach can be proposed based on established methods for creating similar thiourea derivatives. This would typically involve the reaction of an isothiocyanate with an amine. In this case, the synthesis could potentially proceed via the reaction of benzyl isothiocyanate with 3-aminopyridine.
Below is a conceptual workflow for this hypothetical synthesis, presented as a DOT language script for visualization.
Conclusion and Future Directions
The lack of available data for this compound highlights a gap in the current scientific knowledge. For researchers interested in this specific molecule, the initial steps would involve its synthesis and subsequent characterization using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.
Following successful synthesis and characterization, in vitro and in vivo studies would be necessary to determine its biological activities and potential as a therapeutic agent. This would involve screening against various cell lines and disease models to elucidate any cytotoxic, antimicrobial, or other pharmacological effects. The exploration of its mechanism of action and potential signaling pathway involvement would follow, should any significant biological activity be identified.
This document serves to report the current state of knowledge and to provide a potential roadmap for the future investigation of this compound. Further experimental work is required to generate the data necessary for a complete technical guide.
Exploring the Organosulfur Chemistry of Thiourea Compounds: A Technical Guide for Drug Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea, an organosulfur analogue of urea, and its derivatives represent a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] The unique properties conferred by the thiocarbonyl group, including its ability to form strong hydrogen bonds and act as a versatile synthetic intermediate, have led to the development of numerous therapeutic agents.[1] This technical guide provides an in-depth exploration of the organosulfur chemistry of thiourea compounds, covering their synthesis, reactivity, and critical role in modern drug discovery. It details key experimental protocols, summarizes quantitative biological data, and visualizes complex pathways to offer a comprehensive resource for professionals in the field.
Introduction: The Thiourea Scaffold
Thiourea, with the chemical formula SC(NH₂)₂, is structurally similar to urea, but the replacement of the carbonyl oxygen with a sulfur atom significantly alters its chemical properties.[2][3] This substitution results in a C=S bond distance of approximately 1.71 Å, which is longer than a typical C=O bond, and imparts distinct nucleophilicity to the sulfur atom.[4] Thiourea compounds exist in two tautomeric forms: the thione form, which is predominant in aqueous solutions, and the thiol (isothiourea) form.[2][4] This structural versatility is fundamental to their reactivity and biological activity.
The thiourea moiety is a key feature in a wide range of pharmaceuticals due to its ability to establish stable hydrogen bonds with biological targets like enzymes and receptors.[1] This has led to the development of approved drugs for various diseases, including cancer, infections, and central nervous system disorders.[1]
Synthesis of Thiourea Derivatives
The synthesis of substituted thiourea derivatives is a cornerstone of their application in drug discovery. Several robust methods are available, often characterized by high yields and readily available starting materials.
2.1. From Isothiocyanates and Amines The most common and versatile method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[5][6] This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
2.2. From Amines and Carbon Disulfide Symmetrical and unsymmetrical thioureas can be efficiently synthesized through the condensation of amines with carbon disulfide, often in an aqueous medium.[7][8][9] This method avoids the need for pre-formed isothiocyanates, proceeding through a dithiocarbamate intermediate.[8][9]
2.3. Other Synthetic Routes Alternative methods include:
-
Using Thiophosgene: Coupling two amines with thiophosgene (CSCl₂) is an effective route to N,N'-disubstituted thioureas.[4]
-
From Cyanamides: Unsubstituted thioureas can be prepared by treating a cyanamide with hydrogen sulfide.[4]
-
Thiation of Ureas: The conversion of ureas to thioureas can be achieved using thionating agents like phosphorus pentasulfide.[4]
Below is a generalized workflow for the synthesis of thiourea derivatives.
Reactivity and Applications in Organic Synthesis
The thiourea moiety is a versatile functional group in organic synthesis.
-
Reductant: Thiourea is used to reduce peroxides to diols and in the reductive workup of ozonolysis to yield carbonyl compounds.[10]
-
Precursor to Thiols: It serves as a sulfide source, converting alkyl halides to thiols via an isothiouronium salt intermediate.[3][10]
-
Heterocycle Synthesis: Thioureas are crucial building blocks for synthesizing heterocyclic compounds like pyrimidines and thiazoles.[10][11] For instance, they condense with β-dicarbonyl compounds to form pyrimidine derivatives.[10]
-
Organocatalysis: The ability of thioureas to act as strong hydrogen-bond donors is the basis for their use in organocatalysis.[4]
Role in Drug Development and Key Signaling Pathways
Thiourea derivatives exhibit a broad spectrum of biological activities, making them a focal point in drug discovery.[2][12]
4.1. Antithyroid Agents Thiourea derivatives like propylthiouracil and methimazole are used to treat hyperthyroidism.[13] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones (T3 and T4).[13] By blocking TPO, these drugs reduce the production of thyroid hormones, thereby managing the condition.[13]
4.2. Anticancer Activity Many thiourea derivatives have shown significant potential as anticancer agents by targeting various molecular pathways.[2][14]
-
Kinase Inhibition: Diaryl urea compounds like Sorafenib, which contains a urea scaffold structurally related to thiourea, are non-selective kinase inhibitors used in cancer therapy.[1] Thiourea-based compounds have also been developed as potent inhibitors of kinases like c-Met.[15]
-
Induction of Apoptosis: Certain derivatives have been shown to inhibit the growth of various cancer cell lines, including those from breast, lung, and prostate cancers, with IC50 values in the low micromolar range.[2]
-
Targeting Signaling Pathways: Research indicates that thiourea derivatives can interfere with cancer cell signaling and limit angiogenesis.[2]
4.3. Antimicrobial Properties Thiourea compounds have demonstrated effectiveness against a range of bacterial and fungal infections.[1][13] Some historical derivatives, such as thioacetazone and thiocarlide, were used to treat Mycobacterium tuberculosis infections.[1] More recent research focuses on developing novel thiourea-based agents to combat drug-resistant microbes.[16]
Quantitative Data Summary
The biological activity of thiourea derivatives is quantified using various metrics, such as IC₅₀ (half-maximal inhibitory concentration) for enzyme inhibition and anticancer activity, and MIC (minimum inhibitory concentration) for antimicrobial effects.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Derivative Class | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Phosphonate Thiourea | Pancreatic, Prostate, Breast Cancer | 3 - 14 | [2] |
| Bis-Thiourea | Human Leukemia | As low as 1.50 | [2] |
| Non-metal-containing | Breast and Lung Malignancies | 7 - 20 (LC₅₀) | [2] |
| Piperazine Thiourea (5i) | Leishmania amazonensis | 1.8 ± 0.5 |[17] |
Table 2: Antimicrobial and Antioxidant Activity of Selected Thiourea Derivatives
| Derivative Class | Activity Metric | Value | Target/Assay | Reference |
|---|---|---|---|---|
| Tris-Thiourea (4a-4h) | MIC | >5000 to 1250 µg/mL | S. aureus, B. cereus, E. coli | [2] |
| 4-methoxy benzoyl thiourea | IC₅₀ | 45 µg/mL | DPPH Assay | [2] |
| 4-methoxy benzoyl thiourea | IC₅₀ | 52 µg/mL | ABTS Free Radicals | [2] |
| N-acyl thiourea (6a) | MIC | 31.25 µg/mL | Anti-tuberculosis | [16] |
| N-acyl thiourea (6b) | MIC | 62.5 µg/mL | Antibacterial |[16] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds.
Protocol 1: General Synthesis of N-Acyl Thiourea Derivatives [6] This protocol involves the condensation of an acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with an amine.
-
Isothiocyanate Formation: Dissolve the starting acid chloride (e.g., 2-((4-methoxyphenoxy)methyl)benzoyl chloride) and ammonium thiocyanate in anhydrous acetone.
-
Reaction: Stir the mixture, typically at room temperature or under reflux, until the reaction is complete (monitored by TLC). This step forms the acyl isothiocyanate intermediate.
-
Amine Addition: Add the desired heterocyclic amine to the reaction mixture containing the in situ generated isothiocyanate.
-
Final Reaction: Continue stirring the mixture, often under reflux, for several hours.
-
Isolation: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., water, cold acetone) and purify further by recrystallization or column chromatography to obtain the pure N-acyl thiourea derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.
Protocol 2: Synthesis of N,N'-Disubstituted Thioureas from Amines and Carbon Disulfide [8] This aqueous-based method provides an efficient route to both symmetrical and unsymmetrical thioureas.
-
Reaction Setup: In a round-bottom flask, combine the primary aliphatic amine (2 mmol) and water (5 mL).
-
Reagent Addition: Add carbon disulfide (1 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Product Formation: For symmetrical thioureas, the reaction of two equivalents of amine with one of CS₂ yields the final product. For unsymmetrical derivatives, a second, different amine is added after the formation of the initial dithiocarbamate intermediate.
-
Workup and Isolation: Upon completion, the solid product that precipitates from the aqueous medium is collected by filtration.
-
Purification: The crude product is washed with water and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.
Conclusion and Future Outlook
The organosulfur chemistry of thiourea compounds offers a rich and diverse landscape for synthetic chemists and drug development professionals. Their straightforward synthesis, versatile reactivity, and ability to modulate a wide array of biological targets underscore their continued importance in medicinal chemistry.[1][12] Future research will likely focus on the rational design of next-generation thiourea derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles to address unmet medical needs in oncology, infectious diseases, and beyond.[14] The exploration of novel mechanisms of action and the application of computational tools will further accelerate the discovery of new therapeutic agents based on this remarkable scaffold.[18]
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. Thioureas - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiourea - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. farmaciajournal.com [farmaciajournal.com]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for a class of thiourea derivatives characterized by the presence of benzyl and pyridinyl moieties. While specific data on the singular compound 1-Benzyl-3-pyridin-3-ylthiourea is limited in publicly available scientific literature, this document will focus on closely related analogs, summarizing key findings for researchers, scientists, and drug development professionals. The information presented is collated from various studies on thiourea derivatives, highlighting their potential as therapeutic agents.
Introduction to Thiourea Derivatives
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1] The thiourea scaffold, with its reactive thionic group and two amino groups, allows for diverse chemical modifications, leading to a wide array of biological activities.[1] These compounds are known to interact with various biological targets, including enzymes and receptors, through mechanisms such as hydrogen bonding and π-π stacking.[1] Researchers have extensively explored thiourea derivatives for their potential as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents.[1][2] The presence of aromatic and heterocyclic rings, such as benzyl and pyridinyl groups, can significantly influence the pharmacological properties of these molecules.[2]
Synthesis of Benzyl and Pyridinyl Thiourea Analogs
The synthesis of thiourea derivatives, including those with benzyl and pyridinyl groups, generally follows established chemical reactions. A common method involves the reaction of an isothiocyanate with a primary or secondary amine.
A general synthetic scheme for N,N'-disubstituted thioureas is depicted below. In the context of this compound, this would typically involve the reaction of benzyl isothiocyanate with 3-aminopyridine, or alternatively, 3-isothiocyanatopyridine with benzylamine.
Caption: Generalized workflow for the synthesis of N,N'-disubstituted thiourea derivatives.
Biological Activities of Related Analogs
Research into thiourea derivatives containing benzyl and pyridinyl moieties has revealed a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of thiourea and urea derivatives incorporating benzyl and pyridinyl groups against various cancer cell lines.
A study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which contain a benzyl and a substituted pyridine moiety, demonstrated significant anti-proliferative activity against human cancer cell lines.[1][3] One of the most potent compounds from this series, 7f , exhibited an IC50 value of 1.023 µM against the A549 lung cancer cell line.[4] The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3]
Another series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives also showed promising anticancer activity.[5] Compounds 9b and 9d from this series displayed excellent activity against four cancer cell lines, with IC50 values under 5 µM.[6]
The table below summarizes the cytotoxic activity of selected benzyl and pyridinyl thiourea and urea analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7f (a 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide) | A549 (Lung) | 1.023 | [4] |
| 7f | DU-145 (Prostate) | >10 | [4] |
| 7f | MCF-7 (Breast) | 2.54 | [4] |
| 7f | HeLa (Cervical) | 3.12 | [4] |
| 9b (an N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea) | A549 (Lung) | 3.61 | [6] |
| 9b | MCF7 (Breast) | 2.56 | [6] |
| 9b | HCT116 (Colon) | 4.23 | [6] |
| 9b | PC3 (Prostate) | 2.89 | [6] |
| 9d (an N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea) | A549 (Lung) | 4.87 | [6] |
| 9d | MCF7 (Breast) | 2.13 | [6] |
| 9d | HCT116 (Colon) | 3.56 | [6] |
| 9d | PC3 (Prostate) | 2.45 | [6] |
Antimicrobial Activity
Thiourea derivatives have also been investigated for their antimicrobial properties. A study on 1-allyl-3-benzoylthiourea analogs showed activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] While not containing a pyridine ring, this study highlights the potential of thiourea derivatives as antibacterial agents.
Another study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines reported significant antibacterial and antifungal activity.[8] Compound 3k from this series was identified as the most potent, with activity against Listeria monocytogenes and several resistant bacterial strains.[8]
The antimicrobial activity of selected compounds is presented in the table below.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Cpd 1 (1-allyl-3-(4-chlorobenzoyl)thiourea) | MRSA | 1000 | [7] |
| Cpd 4 (1-allyl-3-(4-nitrobenzoyl)thiourea) | MRSA | 1000 | [7] |
| 3k (a disubstituted piperazine of a cyclopenta[c]pyridine) | Listeria monocytogenes | N/A (most potent) | [8] |
| 3d (a disubstituted piperazine of a cyclopenta[c]pyridine) | Pseudomonas aeruginosa (resistant) | Better than ampicillin | [8] |
| 3g (a disubstituted piperazine of a cyclopenta[c]pyridine) | Escherichia coli (resistant) | More efficient than ampicillin | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of thiourea derivatives, based on the reviewed literature.
General Synthesis of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives[5]
-
Synthesis of the Amine Intermediate : A mixture of a substituted benzaldehyde, an appropriate amine, acetic acid, and methanol is stirred at room temperature. Sodium cyanoborohydride is then added portion-wise, and the reaction is stirred for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified.
-
Synthesis of the Isocyanate Intermediate : To a solution of an aniline derivative in dichloromethane, triphosgene and triethylamine are added at 0°C. The reaction mixture is stirred at room temperature for a few hours.
-
Final Urea Synthesis : The synthesized isocyanate is added to a solution of the amine intermediate in dichloromethane, and the mixture is stirred overnight. The resulting precipitate is filtered, washed, and dried to yield the final urea derivative.
Cell Viability (MTT) Assay[1]
-
Cell Seeding : Human cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.
Tubulin Polymerization Assay[1]
-
Reaction Mixture : A reaction mixture containing tubulin, a polymerization buffer, and GTP is prepared.
-
Compound Addition : The test compound or a control is added to the reaction mixture.
-
Fluorescence Monitoring : The polymerization of tubulin is monitored by the increase in fluorescence at specific excitation and emission wavelengths (e.g., 360 nm and 420 nm, respectively) over time at 37°C.
Signaling Pathways
The anticancer activity of some benzyl and pyridinyl thiourea analogs has been linked to the disruption of microtubule dynamics, which is a critical process in cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis.
Caption: Proposed mechanism of action for anticancer thiourea analogs targeting tubulin.
Conclusion
While direct research on this compound is not extensively documented, the broader class of benzyl and pyridinyl thiourea and urea analogs demonstrates significant potential as a source of new therapeutic agents. Their documented anticancer and antimicrobial activities, coupled with well-defined synthetic pathways, make them attractive scaffolds for further drug discovery and development efforts. Future research should focus on synthesizing and evaluating a wider range of these derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Assessment of 1-Benzyl-3-pyridin-3-ylthiourea in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial in vitro toxicity assessment of 1-Benzyl-3-pyridin-3-ylthiourea, a novel thiourea derivative with potential therapeutic applications. Due to the limited availability of direct toxicological data for this specific compound, this guide synthesizes findings from studies on structurally similar thiourea derivatives to infer its likely cytotoxic mechanisms and provide detailed protocols for its evaluation. Thiourea compounds have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, often mediated through mitochondrial pathways and the induction of oxidative stress. This document outlines standard experimental procedures, including cell viability assays (MTT), apoptosis detection (Annexin V-FITC), measurement of mitochondrial membrane potential, and detection of reactive oxygen species (ROS), to facilitate a thorough preliminary toxicity profile of this compound. Data from analogous compounds are presented in tabular format to serve as a comparative reference.
Introduction
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] The structural motif of a thiocarbonyl group flanked by two nitrogen atoms allows for diverse substitutions, leading to a wide range of pharmacological effects. The N-benzyl and N-pyridyl moieties in this compound are common pharmacophores that can influence the compound's biological activity, including its potential cytotoxicity. Preliminary assessment of a novel compound's toxicity in various cell lines is a critical step in the drug discovery and development process. This guide provides the foundational methodologies and comparative data necessary to conduct a robust initial in vitro toxicity evaluation of this compound.
Inferred Cytotoxic Profile from Analogous Thiourea Derivatives
While direct experimental data for this compound is not yet available, studies on analogous N-aryl and N-heteroaryl thiourea derivatives provide valuable insights into its potential cytotoxic activity. These studies consistently demonstrate that thiourea derivatives can induce cell death in a variety of cancer cell lines.
Data Presentation: Cytotoxicity of Structurally Related Thiourea Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various thiourea derivatives against different human cancer cell lines, as determined by the MTT assay. This data serves as a benchmark for evaluating the potency of this compound.
Table 1: Cytotoxicity (IC50, µM) of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
| Compound | A549 (Lung Carcinoma) | HCT116 (Colon Carcinoma) | HL7702 (Normal Liver) |
| 8c | < 5 µM | Data not available | Weak cytotoxicity |
| 9b | < 5 µM | Data not available | Weak cytotoxicity |
| 9d | < 5 µM | Data not available | Weak cytotoxicity |
Data adapted from a study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share structural similarities.[4]
Table 2: Cytotoxicity (IC50, µM) of 1,3-Disubstituted Thiourea Derivatives
| Compound | SW480 (Colon Cancer) | SW620 (Metastatic Colon Cancer) | PC3 (Prostate Cancer) | K-562 (Leukemia) | HaCaT (Normal Keratinocytes) |
| 1 | 12.7 ± 1.53 | 9.4 ± 1.85 | > 40 | 7.8 ± 0.98 | 43.1 ± 3.21 |
| 2 | 7.3 ± 0.88 | 4.9 ± 0.54 | 8.9 ± 1.21 | 1.5 ± 0.19 | 32.5 ± 2.45 |
| 8 | 9.0 ± 1.12 | 6.8 ± 0.76 | 1.5 ± 0.22 | 6.5 ± 0.55 | 24.8 ± 1.99 |
| 9 | > 40 | 18.7 ± 2.11 | 21.3 ± 2.54 | 10.2 ± 1.33 | > 40 |
| Cisplatin | 10.5 ± 1.21 | 15.2 ± 1.87 | 8.9 ± 1.03 | 4.5 ± 0.51 | 11.2 ± 1.35 |
| Doxorubicin | 0.8 ± 0.09 | 1.2 ± 0.14 | 2.1 ± 0.25 | 0.5 ± 0.06 | 3.5 ± 0.41 |
Data represents the concentration of the compound that inhibits cell growth by 50% after 72 hours of treatment.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the initial toxicity assessment of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
MTT Assay Experimental Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Annexin V/PI Staining Workflow
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[13][14][15][16] Cationic fluorescent dyes like JC-1 or TMRE are commonly used.
Protocol (using JC-1):
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Staining: After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Mitochondrial Membrane Potential Change
Detection of Intracellular Reactive Oxygen Species (ROS)
Increased production of ROS is a common mechanism of cytotoxicity for many anticancer agents.[17][18][19][20][21]
Protocol (using DCFDA):
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation/emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.
Inferred ROS-Mediated Apoptosis Pathway
Inferred Mechanisms of Action and Signaling Pathways
Based on studies of related thiourea derivatives, this compound is hypothesized to induce cytotoxicity through the following mechanisms:
-
Induction of Apoptosis: Many thiourea derivatives have been shown to induce apoptosis in cancer cells.[1][3][22] This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases. The Annexin V assay is a primary method for detecting this process.
-
Mitochondrial Dysfunction: The mitochondrion is a key target for many anticancer drugs. Thiourea derivatives can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[2][16]
-
Generation of Reactive Oxygen Species (ROS): An imbalance between the production of ROS and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components and trigger apoptosis.[2]
-
Cell Cycle Arrest: Some thiourea analogs have been observed to cause cell cycle arrest at different phases, preventing cancer cell proliferation.[4]
Conclusion
This technical guide provides a framework for the initial in vitro toxicity assessment of this compound. By leveraging data from structurally similar compounds and employing the detailed experimental protocols provided, researchers can efficiently characterize the cytotoxic profile of this novel compound. The presented methodologies for assessing cell viability, apoptosis, mitochondrial membrane potential, and ROS generation will enable a comprehensive understanding of its potential mechanisms of action and inform its future development as a therapeutic agent. Further studies will be necessary to confirm these inferred mechanisms and to evaluate the in vivo toxicity and efficacy of this compound.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 16. m.youtube.com [m.youtube.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 21. agilent.com [agilent.com]
- 22. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of Substituted Thiourea Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted thiourea compounds are a versatile class of molecules with significant applications in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their structural properties, particularly the phenomenon of thione-thiol tautomerism. This guide provides a comprehensive overview of the tautomeric forms of substituted thioureas, detailing the structural equilibrium, the influence of substituents and environmental factors, and the experimental and computational methods used for their characterization. A particular focus is placed on the implications of tautomerism for biological activity, including the modulation of signaling pathways. Detailed experimental protocols and quantitative data are presented to aid researchers in this field.
Introduction
Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. These compounds can exist in two primary tautomeric forms: the thione form and the thiol (or isothiourea) form. This equilibrium is dynamic and can be influenced by a variety of factors, including the nature of the substituents on the nitrogen atoms, the solvent, and the pH of the medium.[1][2] The thione form is generally more prevalent in aqueous solutions.[3] The ability of substituted thioureas to adopt different tautomeric forms has profound implications for their chemical reactivity and biological activity, as the two forms exhibit different hydrogen bonding capabilities and coordination properties. Understanding and controlling this tautomeric equilibrium is therefore a critical aspect of designing and developing novel thiourea-based therapeutic agents.[4]
Thione-Thiol Tautomerism: The Core Principle
The equilibrium between the thione and thiol tautomers involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in a shift of the double bond from C=S to C=N.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzyl-3-pyridin-3-ylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 1-Benzyl-3-pyridin-3-ylthiourea, a compound of interest in medicinal chemistry and drug development. The synthesis involves the nucleophilic addition of 3-aminopyridine to benzyl isothiocyanate. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, purification, and characterization of the target compound.
Introduction
Thiourea derivatives are a significant class of compounds in organic and medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the pyridine moiety can further enhance the pharmacological profile of these molecules. This compound, incorporating both a benzyl group and a pyridin-3-yl group on the thiourea backbone, represents a scaffold with potential for further investigation and development in various therapeutic areas. The protocol detailed herein provides a straightforward and efficient method for the preparation of this compound in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃N₃S |
| Molecular Weight | 243.33 g/mol |
| Physical Appearance | White to off-white solid |
| Reaction Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 hours |
| Purification Method | Recrystallization from ethanol |
| Expected Yield | 85-95% |
Experimental Protocol
Materials and Equipment
-
3-Aminopyridine (C₅H₆N₂)
-
Benzyl isothiocyanate (C₈H₇NS)
-
Absolute Ethanol (C₂H₅OH)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (10 mmol, 0.94 g) in 30 mL of absolute ethanol.
-
Addition of Reagent: To the stirred solution, add benzyl isothiocyanate (10 mmol, 1.49 g, 1.25 mL) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4 hours.
-
Cooling and Crystallization: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to promote crystallization of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C for 2 hours.
-
Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Application Notes and Protocols: 1-Benzyl-3-pyridin-3-ylthiourea in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant potential as anticancer agents.[1][2][3] These compounds and their analogues have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.[1][4] This document provides a detailed overview of the potential applications of 1-Benzyl-3-pyridin-3-ylthiourea, a specific thiourea derivative, in cancer cell line studies. While direct experimental data for this particular compound is limited in the public domain, this guide extrapolates from research on structurally similar thiourea-based compounds to propose potential mechanisms of action, relevant experimental protocols, and expected outcomes. The methodologies outlined herein are standard assays used to characterize the anticancer properties of novel chemical entities.
Introduction to Thiourea Derivatives in Oncology
Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including notable anticancer properties.[4] The anticancer effects of these compounds are often attributed to their ability to interact with various biological targets, including enzymes and proteins crucial for cancer cell survival and proliferation.[4]
The general structure of thiourea derivatives allows for diverse chemical modifications, enabling the synthesis of compounds with improved efficacy, selectivity, and pharmacokinetic profiles.[4] The presence of a thionic group and two amino groups facilitates interactions with biological targets through hydrogen bonding and other non-covalent interactions.[4]
Potential Mechanism of Action
Based on studies of related thiourea derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Enzyme Inhibition: Thiourea derivatives have been reported to inhibit a range of enzymes involved in carcinogenesis, such as topoisomerases, protein tyrosine kinases, sirtuins, and carbonic anhydrases.[1][2][3]
-
Induction of Apoptosis: Many anticancer compounds, including thiourea derivatives, induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various signaling pathways.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5][6]
-
Inhibition of Tubulin Polymerization: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs.[5][7]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compound on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects the induction of apoptosis by the compound.
Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
Quantitative data from the above experiments should be summarized in clear and structured tables for easy comparison. Below are example tables for presenting results for related thiourea derivatives.
Table 1: Cytotoxicity of Thiourea Derivatives against Various Cancer Cell Lines (IC₅₀ in µM)
| Compound | HCT116 | HepG2 | MCF-7 | A549 | PC3 |
| N¹,N³-disubstituted-thiosemicarbazone 7[8] | 1.11 | 1.74 | 7.0 | - | - |
| Compound 9b[9] | <5 | - | <3 | <5 | <3 |
| Compound 9d[9] | <5 | - | <3 | <5 | <3 |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea[4] | - | - | - | 0.2 | - |
| Doxorubicin (Reference)[8] | 8.29 | 7.46 | 4.56 | - | - |
| Sorafenib (Reference)[9] | - | - | - | <5 | <5 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with a Hypothetical Thiourea Derivative
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 65.2 | 20.5 | 14.3 |
| Compound X (IC₅₀) | 50.1 | 15.3 | 34.6 |
| Compound X (2x IC₅₀) | 35.8 | 10.2 | 54.0 |
Table 3: Apoptosis Induction in A549 Cells by a Hypothetical Thiourea Derivative
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Compound Y (IC₅₀) | 60.3 | 25.4 | 12.1 | 2.2 |
| Compound Y (2x IC₅₀) | 30.7 | 45.8 | 20.5 | 3.0 |
Conclusion
While specific data on this compound is not extensively available, the established anticancer potential of the broader thiourea derivative class suggests it is a compound of interest for cancer research. The protocols and potential mechanisms outlined in these application notes provide a solid framework for its investigation as a novel anticancer agent. Further studies, including in vivo experiments and detailed mechanistic analyses, are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]
- 3. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Method for Assessing the Antimicrobial Activity of 1-Benzyl-3-pyridin-3-ylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The antimicrobial mechanism of some thiourea derivatives is thought to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[1][2] This application note provides a detailed protocol for assessing the antimicrobial activity of a specific thiourea derivative, 1-Benzyl-3-pyridin-3-ylthiourea, using standardized broth microdilution methods to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Principle
The antimicrobial activity of this compound is quantified by determining the lowest concentration that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[4] This is achieved by challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a specified incubation period, while the MBC is determined by sub-culturing from wells showing no visible growth onto a solid medium to assess bacterial viability.[5]
Data Presentation
The quantitative data from the antimicrobial assessment of this compound should be summarized in a clear and structured table. This allows for easy comparison of its activity against different microbial strains.
Table 1: Antimicrobial Activity of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data | Data |
| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data |
| Candida albicans | ATCC 90028 | Data | Data |
Note: This table is a template. The "Data" fields should be populated with the experimentally determined MIC and MBC values.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile reservoir troughs
-
Multichannel pipette
-
Spectrophotometer
-
Bacterial and fungal strains (e.g., from ATCC)
-
Positive control antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4]
1. Preparation of Test Compound Stock Solution: a. Dissolve this compound in DMSO to a final concentration of 10 mg/mL. b. Further dilute this stock solution in CAMHB to create a working stock at twice the highest concentration to be tested.
2. Preparation of Microbial Inoculum: a. From a fresh agar plate (18-24 hours old), pick several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution in 96-Well Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working stock solution of this compound to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
4. Inoculation: a. Add 100 µL of the prepared microbial inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and the final microbial concentration to 5 x 10⁵ CFU/mL. b. Add 100 µL of sterile CAMHB to well 12.
5. Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
6. Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
1. Sub-culturing: a. Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth. b. Spot-plate the aliquot onto a fresh MHA plate.
2. Incubation: a. Incubate the MHA plates at 35-37°C for 18-24 hours.
3. Interpretation of Results: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[4]
Visualizations
The following diagrams illustrate the key workflows for assessing the antimicrobial activity of this compound.
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Conclusion
This application note provides a comprehensive and standardized methodology for evaluating the antimicrobial potential of this compound. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is crucial for the preclinical assessment of this novel compound and for guiding further drug development efforts. The provided templates for data presentation and visual workflows are intended to facilitate clear communication of results within the scientific community.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. qlaboratories.com [qlaboratories.com]
- 5. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Molecular Docking Studies of 1-Benzyl-3-pyridin-3-ylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for conducting molecular docking studies on 1-Benzyl-3-pyridin-3-ylthiourea, a novel compound with potential therapeutic applications. This document outlines the necessary protocols for in silico analysis, from ligand and protein preparation to the execution of docking simulations and the interpretation of results. The provided methodologies are designed to be accessible to both experienced computational chemists and bench scientists venturing into molecular modeling. The aim is to facilitate the identification of potential protein targets and to elucidate the binding interactions of this compound, thereby accelerating drug discovery and development efforts.
Introduction
This compound is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3][4] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into ligand-protein interactions at a molecular level.[2][5] These notes will detail the application of molecular docking to investigate the potential interactions of this compound with a relevant biological target.
Experimental Protocols
A crucial first step in a successful docking study is the meticulous preparation of both the ligand (this compound) and the target protein.[4] Following preparation, molecular docking simulations are performed to predict the binding conformation and affinity of the ligand to the protein.
Ligand Preparation Protocol
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw.
-
3D Structure Conversion: Convert the 2D structure into a 3D structure. This can be accomplished using the same software or a dedicated molecular modeling program.
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is a critical step to ensure the ligand geometry is realistic. Common force fields used for this purpose include MMFF94.
-
File Format Conversion: Save the optimized 3D structure in a suitable format for the docking software, such as .mol2 or .pdbqt. For AutoDock Vina, the PDBQT format is required, which includes partial charges and atom type definitions.[6]
Protein Preparation Protocol
-
Selection of a Protein Target: Based on the known biological activities of similar thiourea derivatives, a relevant protein target should be selected. For instance, due to the antibacterial potential of many thiourea compounds, a bacterial enzyme like DNA gyrase subunit B (PDB ID: 1KZN) could be a suitable target.[7]
-
Retrieval of Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[8][9][10][11][12]
-
Preparation of the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Convert the prepared protein structure into the PDBQT file format for use with AutoDock Vina.[6]
-
Molecular Docking Protocol using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking due to its accuracy and speed.[3][13]
-
Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The coordinates and dimensions of the grid box are crucial parameters that will dictate where the software will search for binding poses.
-
Configuration File: Create a configuration file (conf.txt) that specifies the input files (receptor and ligand in PDBQT format), the coordinates and dimensions of the grid box, and the output file name.[13]
-
Running the Docking Simulation: Execute the docking simulation from the command line using the Vina executable and the configuration file.
-
Analysis of Results: The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These results can be visualized using molecular graphics software like PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.[13][14]
Data Presentation
The quantitative results from the molecular docking study can be summarized in a table for clear comparison of the binding affinities of different poses.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| 1 | -8.5 | 0.00 | TYR10, ASP73 | ILE78, PRO79, ILE94 |
| 2 | -8.2 | 1.23 | ASP73 | ILE78, PRO79, VAL120 |
| 3 | -7.9 | 2.51 | GLY77 | ILE78, VAL120, THR165 |
| 4 | -7.6 | 3.14 | ASN46 | ILE78, ILE94, VAL120 |
| 5 | -7.4 | 4.02 | GLY77 | PRO79, ILE94, THR165 |
Visualizations
Experimental Workflow
Caption: Workflow for the molecular docking of this compound.
Potential Signaling Pathway Modulation
Given that thiourea derivatives have shown potential as antibacterial agents by targeting enzymes like DNA gyrase, a simplified diagram illustrating the inhibition of this pathway is presented below.[7]
Caption: Inhibition of the DNA gyrase pathway by this compound.
References
- 1. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 2. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 3. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 4. Molecular Docking Software - CD ComputaBio [computabio.com]
- 5. Molecular docking-based computational platform for high-throughput virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PDBsum [pdg.cnb.uam.es]
- 11. PDBsum home page [ebi.ac.uk]
- 12. PDBsum -- Protein Database Summaries | HSLS [hsls.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
HPLC and LC-MS methods for quantification of 1-Benzyl-3-pyridin-3-ylthiourea
An Application Note and Protocol for the Quantification of 1-Benzyl-3-pyridin-3-ylthiourea using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the quantitative analysis of this compound in research and development settings. Two robust analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for bioanalytical applications or trace-level quantification. The protocols cover sample preparation, instrument setup, and data analysis, and are designed to be readily implemented in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substance, formulated products, and for in-process control.
Experimental Protocol
1.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (88%)
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
1.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
1.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
1.1.4. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This LC-MS method offers higher sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., plasma, tissue), impurity profiling, and metabolite identification.
Experimental Protocol
2.1.1. Materials and Reagents
-
Same as HPLC method, but with LC-MS grade solvents.
-
Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled this compound or a related analogue.
2.1.2. Instrumentation
-
LC system (UPLC or HPLC)
-
Triple quadrupole mass spectrometer
-
Electrospray Ionization (ESI) source
2.1.3. LC-MS Conditions
| Parameter | Value |
| Column | C18 UPLC Column, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.1.4. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 258.1 | 91.1 (benzyl fragment) | 0.1 | 30 | 20 |
| This compound | 258.1 | 153.1 (pyridylthiourea) | 0.1 | 30 | 15 |
| Internal Standard (example) | Varies | Varies | 0.1 | Optimize | Optimize |
2.1.5. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Standards: Prepare calibration standards by spiking the appropriate biological matrix (e.g., plasma) with the analyte and a fixed concentration of the internal standard.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma sample/standard, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.
LC-MS Workflow Diagram
Caption: Bioanalytical workflow for LC-MS quantification of this compound.
Method Validation Summary
Both methods should be validated according to ICH guidelines. A summary of typical validation parameters and acceptance criteria is provided below.
| Parameter | HPLC Method | LC-MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Precision (%RSD) | ≤ 2% | ≤ 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL |
| Specificity | No interference at analyte retention time | No interfering peaks in blank matrix |
Conclusion
The presented HPLC and LC-MS methods provide reliable and robust approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control, while the LC-MS method offers the high sensitivity and selectivity required for complex biological matrices. The detailed protocols and workflows provided herein should facilitate the straightforward implementation of these analytical techniques in a variety of research and development applications.
Application Notes and Protocols for In Vivo Experiments with 1-Benzyl-3-pyridin-3-ylthiourea
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction and Rationale
1-Benzyl-3-pyridin-3-ylthiourea is a novel small molecule belonging to the thiourea class of compounds. While specific in vivo data for this compound is not yet available, the broader family of thiourea derivatives has demonstrated a wide range of biological activities, including significant potential as anticancer and antidiabetic agents.[1][2] The structural features of thiourea derivatives, particularly their ability to form hydrogen bonds, make them promising candidates for interacting with various biological targets like enzymes and receptors.[1] These application notes provide a comprehensive guide for the initial in vivo evaluation of this compound, outlining a strategic workflow from toxicology and pharmacokinetic assessments to efficacy studies in relevant animal models.
Proposed Therapeutic Applications
Based on extensive research on analogous compounds, the most promising therapeutic avenues for this compound are in oncology and metabolic diseases.
1.2.1 Anticancer Potential Thiourea derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase.[3][4] Some derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[3] Given these precedents, it is hypothesized that this compound may exert anticancer effects through similar mechanisms.
1.2.2 Antidiabetic Potential Several studies have highlighted the antidiabetic properties of thiourea derivatives.[2][5] These compounds can inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia.[2] Additionally, some thiourea derivatives have been shown to improve glucose uptake and modulate insulin signaling pathways.[2] An in vivo study using a streptozotocin-induced diabetic mouse model demonstrated the hypoglycemic effect of a novel thiourea derivative.[2] Therefore, this compound warrants investigation for its potential to manage diabetes mellitus.
Preclinical In Vivo Evaluation Strategy
A phased approach is recommended for the in vivo evaluation of this compound to systematically assess its safety and efficacy. This strategy ensures that comprehensive data is collected to support further development.
General Materials and Methods
Animal Models
The choice of animal model is critical for the relevance of preclinical studies.[6]
-
Rodents (Mice/Rats): Commonly used for initial toxicity, pharmacokinetic, and efficacy studies due to their well-characterized genetics, ease of handling, and cost-effectiveness.[6] Specific strains (e.g., BALB/c nude mice for xenografts, C57BL/6 mice for diabetes induction) should be selected based on the experimental objective.
-
Non-Rodents (e.g., Dogs, Non-Human Primates): Often required for later-stage toxicology studies before human clinical trials, as their physiological and metabolic pathways can be more similar to humans.[7]
Compound Formulation
This compound should be formulated in a vehicle that is safe for administration and ensures appropriate solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80 or DMSO, with the final concentration of the agent kept low to avoid toxicity.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Protocols should be designed to minimize animal suffering, and humane endpoints should be clearly defined.[8]
Protocol 1: Acute Oral Toxicity Study
Objective
To determine the acute oral toxicity of this compound and to identify the Maximum Tolerated Dose (MTD) and potential target organs for toxicity. This protocol is based on the OECD Guideline 423 (Acute Toxic Class Method).[9]
Materials
-
This compound
-
Vehicle for formulation
-
Healthy, young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and observation.
Method
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.
-
Dosing:
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.
-
Observations should be made frequently on the day of dosing and at least once daily for 14 days thereafter.[9]
-
-
Endpoint: The study is complete when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Data Collection and Analysis
Record all instances of mortality and clinical signs of toxicity. Analyze body weight data for significant changes compared to a control group. The results allow for the classification of the substance into a toxicity category according to the Globally Harmonised System (GHS).[10]
Expected Data Presentation
Table 1: Acute Oral Toxicity of this compound
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
|---|---|---|---|---|---|
| Vehicle Control | 3 | 0/3 | None observed | +5.2 ± 1.1 | No abnormalities |
| 50 | 3 | 0/3 | Mild lethargy | +4.8 ± 0.9 | No abnormalities |
| 300 | 3 | 0/3 | Lethargy, piloerection | +1.5 ± 2.0 | No abnormalities |
| 2000 | 3 | 2/3 | Severe lethargy, ataxia | -8.3 ± 3.5 | Pale liver |
Protocol 2: Pharmacokinetic (PK) Study
Objective
To determine the basic pharmacokinetic profile of this compound in an appropriate animal model, including parameters such as Cmax, Tmax, AUC, and half-life.
Materials
-
This compound
-
Vehicle for formulation
-
Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)
-
Equipment for blood collection (e.g., syringes, capillary tubes)
-
LC-MS/MS or other suitable analytical method for compound quantification.
Method
-
Dosing: Administer a single dose of the compound, either intravenously (IV) to determine bioavailability and clearance, and/or orally (PO) at a dose below the MTD.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
Sample Analysis
Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS.
Data Analysis
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Expected Data Presentation
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, PO)
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng*h/mL | 7500 ± 1200 |
| AUC(0-inf) | ng*h/mL | 7800 ± 1350 |
| t1/2 | h | 4.2 ± 0.8 |
| CL/F | mL/h/kg | 1282 ± 230 |
| Vz/F | L/kg | 7.8 ± 1.5 |
Protocol 3: Anticancer Efficacy in a Xenograft Model
Objective
To evaluate the in vivo anticancer efficacy of this compound in a human tumor xenograft model.[12]
Materials
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
This compound and vehicle
-
Positive control drug (e.g., Doxorubicin)
-
Calipers for tumor measurement
Method
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound low dose, Test Compound high dose, Positive Control).
-
Treatment: Administer the compound and controls according to a predetermined schedule (e.g., daily, once every three days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
Endpoints and Monitoring
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoints: Body weight, clinical signs of toxicity, survival.
-
Biomarkers: At the end of the study, tumors can be excised for analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[13]
Data Analysis
Calculate the percent TGI using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
Expected Data Presentation
Table 3: Anticancer Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % TGI | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | - | +3.5 ± 1.0 |
| Compound (Low Dose) | 10 | 850 ± 120 | 32.0 | +2.8 ± 1.2 |
| Compound (High Dose) | 30 | 450 ± 90 | 64.0 | -1.5 ± 2.5 |
| Doxorubicin | 5 | 300 ± 75 | 76.0 | -5.0 ± 3.0 |
Proposed Anticancer Signaling Pathway
Protocol 4: Antidiabetic Efficacy in a Streptozotocin (STZ)-Induced Diabetes Model
Objective
To assess the hypoglycemic effect of this compound in a mouse model of Type 1 diabetes induced by streptozotocin (STZ).[14]
References
- 1. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Studying and Analyzing Humane Endpoints in the Fructose-Fed and Streptozotocin-Injected Rat Model of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating Biomarkers for Therapeutic Monitoring of Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diacomp.org [diacomp.org]
Application Notes and Protocols for 1-Benzyl-3-pyridin-3-ylthiourea as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-pyridin-3-ylthiourea belongs to the diverse class of thiourea derivatives, which are recognized for their wide-ranging biological activities.[1][2][3] Molecules within this class have demonstrated potential as anticancer, antibacterial, antioxidant, and enzyme inhibitory agents.[1][4] While specific data for this compound is limited, this document provides a comprehensive overview of its potential applications as a chemical probe based on the activities of structurally related compounds. The protocols and data presented herein are extrapolated from studies on analogous compounds containing benzyl, phenyl, and pyridinyl thiourea scaffolds and are intended to serve as a guide for initiating research into the biological effects of this specific molecule.
A notable mechanism of action for structurally similar compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, which is a key focus of these application notes.[5]
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of representative thiourea and urea derivatives against various human cancer cell lines. This data is provided to illustrate the potential potency of this class of compounds.
| Compound Name/Reference | Target Cell Line | IC50 (µM) | Reference |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (analog) | A549 (Lung) | 1.023 | [6] |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (analog) | DU-145 (Prostate) | Not specified | [5] |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (analog) | MCF-7 (Breast) | Not specified | [5] |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (analog) | HeLa (Cervical) | Not specified | [5] |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (analog) | A549 (Lung) | 1.53 ± 0.46 | [7] |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (analog) | HCT-116 (Colorectal) | 1.11 ± 0.34 | [7] |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (analog) | PC-3 (Prostate) | 1.98 ± 1.27 | [7] |
Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis
Based on studies of analogous compounds, a plausible mechanism of action for this compound is the disruption of microtubule dynamics. By binding to β-tubulin, likely at the colchicine binding site, the compound can inhibit tubulin polymerization.[5] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, which subsequently triggers the intrinsic apoptotic pathway.[5]
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
The following are generalized protocols for evaluating the potential anticancer activity of this compound, based on methodologies reported for similar compounds.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HCT-116, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would suggest that the compound inhibits mitosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological evaluation of a novel thiourea derivative as a potential anticancer agent.
Caption: Experimental workflow for evaluating anticancer activity.
This compound represents a promising scaffold for investigation as a chemical probe in biological systems, particularly in the context of cancer research. The provided application notes and protocols, derived from studies on analogous compounds, offer a solid foundation for exploring its biological activity. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs and to further elucidate the precise mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Screening of Novel Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial antiviral screening of novel thiourea derivatives. The protocols outlined below cover essential in vitro assays to determine antiviral efficacy, cytotoxicity, and preliminary mechanism of action.
Overview of Antiviral Screening Cascade
The primary goal of the screening cascade is to identify and characterize thiourea derivatives with potent and selective antiviral activity. This process involves a tiered approach, beginning with primary screening to assess broad antiviral effects, followed by secondary assays to confirm activity and determine the therapeutic window. Finally, mechanism of action studies are conducted to elucidate the specific viral or cellular target of the lead compounds.
Data Presentation: Antiviral Activity and Cytotoxicity of Selected Thiourea Derivatives
The following tables summarize the quantitative data for representative thiourea derivatives against various viruses. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of the compound's therapeutic window.
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Series 1: Anti-HIV Thiourea Derivatives | ||||||
| Trovirdine | HIV-1 | PBMC | 0.02 µM | >100 µM | >5000 | [1] |
| Derivative 5 | HIV-1 | MT-4 | 0.12 µM | 28.9 µM | 241 | [2] |
| Series 2: Anti-Hepatitis Virus Thiourea Derivatives | ||||||
| DSA-00 | HBV | HepG2.2.15 | N/A | 329.6 µM | N/A | [3] |
| DSA-02 | HBV | HepG2.2.15 | N/A | 323.5 µM | N/A | [3] |
| DSA-09 | HBV | HepG2.2.15 | N/A | 349.7 µM | N/A | [3] |
| Series 3: Anti-Picornavirus Thiourea Derivatives | ||||||
| PTU-23 | Poliovirus | FL cells | <1 µg/mL | >100 µg/mL | >100 | [4] |
| Series 4: Anti-Herpesvirus Thiourea Derivatives | ||||||
| 147B3 | HCMV | Fibroblasts | 0.5 µM | >25 µM | >50 | [5] |
| 147B3 | HSV-1 | Vero cells | 1.9 µM | >25 µM | >13 | [5] |
| Series 5: Anti-Influenza Virus Thiourea Derivatives | ||||||
| 10m | Influenza A (H1N1) | MDCK | 0.0008 µM | >100 µM | >125000 | [6] |
| Series 6: Anti-TMV Thiourea Derivatives | ||||||
| 2009104 | TMV | in vivo | 53.3% inhibition at 500 µg/mL | N/A | N/A | [7] |
| 7b | TMV | in vivo | 20.5 µg/mL | N/A | N/A | [8] |
Experimental Protocols
General Cell and Virus Culture
Maintain appropriate cell lines (e.g., Vero, MDCK, MT-4, HepG2) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.[9][10] Propagate viral stocks in susceptible host cells and titrate using standard methods like the plaque assay or TCID50 assay to determine the viral titer.
Primary Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.[11][12]
Materials:
-
96-well cell culture plates
-
Susceptible host cells
-
Virus stock of known titer
-
Test compounds (thiourea derivatives)
-
Cell culture medium
-
Plate reader
Protocol:
-
Seed 96-well plates with host cells to form a confluent monolayer overnight.[13]
-
Prepare serial dilutions of the thiourea derivatives in cell culture medium.
-
Remove the growth medium from the cell monolayer and add the compound dilutions. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control and compound toxicity control wells.
-
Incubate the plates at 37°C in a CO2 incubator until CPE is evident in 80-90% of the virus control wells (typically 2-5 days).[9]
-
Stain the cells with Neutral Red or Crystal Violet solution to visualize viable cells.[13]
-
Quantify the stain uptake by measuring the optical density (OD) using a microplate reader.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.[10][14][15]
Materials:
-
96-well cell culture plates
-
Host cells
-
Test compounds (thiourea derivatives)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[16]
-
Plate reader
Protocol:
-
Seed 96-well plates with host cells and allow them to attach overnight.
-
Add serial dilutions of the thiourea derivatives to the wells. Include a cell control (no compound).
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[16]
-
Add the solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value from the dose-response curve.
Confirmatory Antiviral Assay: Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound and is considered a more stringent measure of antiviral activity.[17][18][19]
Materials:
-
6-well or 12-well cell culture plates
-
Susceptible host cells
-
Virus stock
-
Test compounds
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal Violet stain
Protocol:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the thiourea derivatives.
-
Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix the cells and stain with Crystal Violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for antiviral screening of thiourea derivatives.
Viral Replication Cycle and Potential Targets for Thiourea Derivatives
Caption: General viral replication cycle and potential inhibition points for thiourea derivatives.
Signaling Pathway for RNA Virus Replication and Inhibition
Caption: Inhibition of RNA virus replication by thiourea derivatives targeting RdRp.
References
- 1. Structure-based design of N-[2-(1-piperidinylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea and N-[2-(1-piperazinylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Thiourea derivatives as specific inhibitors of picorna viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 12. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. pblassaysci.com [pblassaysci.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Application of Pyridinylthiourea Compounds in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinylthiourea compounds represent a versatile class of molecules with significant potential in agricultural research and development. Their structural features allow for a wide range of biological activities, making them promising candidates for the development of new plant growth regulators, herbicides, and insecticides. This document provides an overview of their applications, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.
Plant Growth Regulation
Pyridinylthiourea derivatives have been shown to exhibit plant growth regulatory activities, including auxin- and cytokinin-like effects. These compounds can influence various physiological processes in plants, such as root development, shoot elongation, and overall biomass accumulation.
Mechanism of Action
Certain pyridinylthiourea compounds are believed to interact with plant hormone signaling pathways. For instance, some derivatives have been found to act as agonists of the gibberellin (GA) receptor, Gibberellin Insensitive DWARF1 (GID1), leading to GA-like responses such as the promotion of hypocotyl elongation and seed germination. Others may influence auxin signaling, a key regulator of root development, by modulating the expression of auxin-responsive genes.
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway initiated by GA or pyridinylthiourea compounds.
Auxin Signaling Pathway
Caption: Auxin signaling pathway potentially modulated by pyridinylthiourea compounds.
Quantitative Data
The plant growth regulatory effects of pyridinylthiourea derivatives can be quantified by measuring their impact on various growth parameters.
| Compound ID | Concentration (µM) | Plant Species | Assay | Observed Effect | Reference |
| Arylthiourea A2 | 10 | Oryza sativa (Rice) | Root Growth | >2-fold increase compared to NAA | [1] |
| Arylthiourea A2 | 10 | Oryza sativa (Rice) | Dry Matter Accumulation | Increased | [1] |
| Arylthiourea A2 | 10 | Oryza sativa (Rice) | Chlorophyll Content | Increased | [1] |
| Various Arylthioureas | 100 | Arabidopsis thaliana | Main Root Growth | >80% inhibition for most compounds | [1] |
Experimental Protocols
Objective: To assess the inhibitory effect of pyridinylthiourea compounds on the primary root growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Agar
-
Petri dishes (square, 100x100 mm)
-
Pyridinylthiourea compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterilization solution (e.g., 70% ethanol, 10% bleach with 0.1% Triton X-100)
-
Sterile water
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization: a. Place Arabidopsis seeds in a microcentrifuge tube. b. Add 1 mL of 70% ethanol and incubate for 1 minute. c. Remove the ethanol and add 1 mL of 10% bleach with 0.1% Triton X-100. Incubate for 10 minutes with occasional vortexing. d. Carefully remove the bleach solution and wash the seeds 4-5 times with sterile water. e. Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
Plate Preparation: a. Prepare MS medium according to the manufacturer's instructions and adjust the pH to 5.7. b. Add agar (e.g., 0.8% w/v) and autoclave. c. Allow the medium to cool to approximately 50-60°C. d. Add the test pyridinylthiourea compound to the desired final concentration. Ensure the solvent concentration is consistent across all treatments, including the control (e.g., 0.1% DMSO). e. Pour the medium into sterile Petri dishes and allow them to solidify.
-
Seed Plating and Growth: a. Pipette the stratified seeds onto the surface of the agar plates in a straight line. b. Seal the plates with breathable tape. c. Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection and Analysis: a. After a defined period (e.g., 7-10 days), photograph the plates. b. Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ). c. Calculate the average root length and standard deviation for each treatment. d. Determine the percentage of root growth inhibition relative to the solvent control.
Experimental Workflow for Root Growth Assay
Caption: Workflow for the Arabidopsis root growth inhibition assay.
Herbicidal Activity
Certain pyridinylthiourea derivatives have demonstrated potent herbicidal activity against a range of weed species. Their mode of action often involves the inhibition of essential biochemical pathways in plants.
Mechanism of Action
A key mechanism of action for some herbicidal thiourea compounds is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.
AHAS Inhibition by Herbicides
Caption: Mechanism of action of AHAS-inhibiting pyridinylthiourea herbicides.
Quantitative Data
The herbicidal efficacy of pyridinylthiourea compounds is typically evaluated by measuring their ability to inhibit the growth of various weed species.
| Compound ID | Concentration (mg/L) | Weed Species | Assay | Observed Effect | Reference |
| Pyrimidine thiourea 4d | 100 | Brassica napus | Root Growth | 81.5% inhibition | [2] |
| Pyrimidine thiourea 4f | 100 | Digitaria adscendens | Root Growth | 81% inhibition | [2] |
| 3-(2-pyridinyl)-benzothiazol-2-one I-01 | 75 g/ha | Amaranthus retroflexus | Post-emergence | Complete growth inhibition | [3] |
| 3-(2-pyridinyl)-benzothiazol-2-one I-09 | 75 g/ha | Abutilon theophrasti | Post-emergence | Complete growth inhibition | [3] |
Experimental Protocols
Objective: To evaluate the post-emergence herbicidal activity of pyridinylthiourea compounds on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)
-
Pots or trays filled with a suitable potting mix
-
Greenhouse or growth chamber with controlled environmental conditions
-
Pyridinylthiourea compounds formulated for spraying (e.g., dissolved in a solvent with a surfactant)
-
Spray chamber or handheld sprayer
-
Control formulation (solvent + surfactant)
Procedure:
-
Plant Growth: a. Sow the seeds of the target weed species in pots or trays. b. Grow the plants in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: a. Prepare different concentrations of the test compound formulation. b. Apply the formulations to the plants using a spray chamber or handheld sprayer, ensuring uniform coverage. c. Include a negative control (formulation without the test compound) and a positive control (a commercial herbicide with a known mode of action).
-
Evaluation: a. Return the treated plants to the greenhouse or growth chamber. b. Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment). c. At the end of the evaluation period, assess the herbicidal efficacy using a rating scale (e.g., 0% = no effect, 100% = complete plant death) or by measuring the fresh or dry weight of the above-ground biomass.
-
Data Analysis: a. Calculate the average efficacy rating or biomass reduction for each treatment. b. If multiple concentrations are tested, determine the GR50 (the concentration that causes a 50% reduction in growth).
Insecticidal Activity
Derivatives of pyridinylthiourea, particularly those incorporating other heterocyclic moieties like pyrazole and thiazole, have demonstrated significant insecticidal activity against various agricultural pests.
Mechanism of Action
The insecticidal action of some N-pyridylpyrazole derivatives is attributed to their ability to target insect ryanodine receptors (RyRs). These receptors are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells. Activation of RyRs by these compounds leads to an uncontrolled release of intracellular calcium, resulting in muscle contraction, paralysis, and ultimately, death of the insect.
Insect Ryanodine Receptor Activation
References
Application Notes & Protocols for Evaluating the Antioxidant Potential of 1-Benzyl-3-pyridin-3-ylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antioxidant potential of the novel compound, 1-Benzyl-3-pyridin-3-ylthiourea. The following sections detail the protocols for key antioxidant assays, data presentation guidelines, and visual workflows to facilitate experimental design and execution.
Introduction to Antioxidant Activity Evaluation
Antioxidants are crucial molecules that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The evaluation of the antioxidant potential of new chemical entities like this compound is a critical step in drug discovery and development, particularly for conditions associated with oxidative stress, such as neurodegenerative diseases, cancer, and cardiovascular diseases. The diverse mechanisms of antioxidant action necessitate the use of multiple assays to obtain a comprehensive profile of a compound's antioxidant capacity. This document outlines both chemical (in vitro) and cell-based assays to assess the free-radical scavenging and cellular antioxidant effects of this compound.
Chemical-Based Antioxidant Assays
Chemical-based assays are rapid and cost-effective methods for screening the radical scavenging activity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., DMSO, ethanol).[1]
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the control, add 100 µL of the DPPH solution to 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[2][3]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.[4][5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[6]
-
Generate the ABTS•+ solution by reacting the ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare a series of concentrations of this compound and a standard antioxidant.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value from a plot of inhibition percentage versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]
-
Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
The antioxidant capacity of the test compound is expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram.[8]
-
Cell-Based Antioxidant Assay
Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, distribution, and metabolism.[10]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a fluorescent probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), to measure the intracellular antioxidant activity. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[11]
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 50 µL of DCFH-DA probe solution to each well.[12]
-
Add 50 µL of various concentrations of this compound or a standard antioxidant (e.g., Quercetin) to the wells.[12]
-
Remove the solution and wash the cells three times with PBS.
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.[11]
-
Immediately begin reading the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm using a fluorescent microplate reader.[13]
-
Take readings every 1-5 minutes for a total of 60 minutes at 37°C.[13]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and the samples.
-
Calculate the percentage of inhibition of DCF formation.
-
The antioxidant activity can be expressed as quercetin equivalents.[10]
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test Compound/Standard | IC50 (µM) ± SD | Trolox Equivalents (µM TE/µM) ± SD |
| DPPH | This compound | [Insert Value] | [Insert Value] |
| Ascorbic Acid (Standard) | [Insert Value] | [Insert Value] | |
| ABTS | This compound | [Insert Value] | [Insert Value] |
| Trolox (Standard) | [Insert Value] | 1.00 | |
| FRAP | This compound | - | [Insert Fe²⁺ Equivalents] |
| Trolox (Standard) | - | [Insert Fe²⁺ Equivalents] |
Table 2: Cellular Antioxidant Activity of this compound
| Cell Line | Test Compound/Standard | CAA Value (µmol QE/100 µmol) ± SD |
| HepG2 | This compound | [Insert Value] |
| Quercetin (Standard) | [Insert Value] |
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the FRAP Assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Signaling Pathway
Caption: General Mechanism of Antioxidant Action.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ijcea.org [ijcea.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. assaygenie.com [assaygenie.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. content.abcam.com [content.abcam.com]
Application Notes and Protocols for 1-Benzyl-3-pyridin-3-ylthiourea as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Benzyl-3-pyridin-3-ylthiourea and its analogs as corrosion inhibitors, particularly for mild steel in acidic environments. The document includes a summary of performance data, detailed experimental protocols for evaluation, and visualizations of the experimental workflow and proposed mechanism of action.
Quantitative Data Summary
The corrosion inhibition performance of thiourea derivatives is typically evaluated using various electrochemical and gravimetric techniques. The following table summarizes key quantitative data for compounds structurally related to this compound, demonstrating their efficacy as corrosion inhibitors.
| Inhibitor | Concentration | Medium | Technique | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) | Reference |
| 1-Phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 90 µM | 1 M HCl | Weight Loss | 99 | - | [1] |
| 1-Phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 90 µM | 1 M HCl | Potentiodynamic Polarization | 98 | - | [1] |
| 1,3-Diphenyl-2-thiourea (DPTU) | 2.0 x 10⁻⁴ M | 1.0 M HCl | Potentiodynamic Polarization | 93.1 | - | [2] |
| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 2.0 x 10⁻⁴ M | 1.0 M HCl | Potentiodynamic Polarization | 97.2 | - | [2] |
| N-decanoyl-N'-3-pyridinethiourea (D2) | - | 0.1 M H₂SO₄ | Linear Polarization Resistance | - | - | [3] |
| N-decanoyl-N'-4-pyridinethiourea (D3) | - | 0.1 M H₂SO₄ | Linear Polarization Resistance | 85.84 | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate corrosion inhibitors are provided below.
Synthesis of this compound (General Protocol)
This protocol is a general method based on the synthesis of similar thiourea derivatives.
Materials:
-
Benzyl isothiocyanate
-
3-Aminopyridine
-
Ethanol (or a suitable solvent)
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 1 equivalent of 3-aminopyridine in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1 equivalent of benzyl isothiocyanate dropwise to the solution while stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Characterize the final product using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.[4]
Weight Loss Method
This gravimetric method provides a straightforward determination of the average corrosion rate.[5][6][7]
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive paper (e.g., silicon carbide) of various grits
-
Acetone and distilled water for cleaning
-
Analytical balance (accurate to 0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor solution at various concentrations
-
Thermostatically controlled water bath
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, uniform surface.
-
Cleaning and Weighing: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water. Dry the coupons thoroughly and store them in a desiccator. Accurately weigh each coupon using an analytical balance.
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without different concentrations of the inhibitor. The immersion is typically carried out for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons from the solutions. Remove the corrosion products by carefully brushing with a soft brush, followed by washing with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons and re-weigh them accurately.
-
Calculations:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[8][9][10] A standard three-electrode setup is used, consisting of a working electrode (mild steel), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
This technique measures the current response of the working electrode to a controlled change in potential.[11][12][13][14][15]
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing, cleaning, and drying as described in the weight loss method.
-
Stabilization: Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for about 30-60 minutes.
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting current density (log scale) against the applied potential. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to their intersection.
-
Calculation of Inhibition Efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[8][9][10][16][17]
Procedure:
-
Electrode Setup and Stabilization: Use the same three-electrode setup and allow the system to stabilize at the OCP as in the PDP measurement.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
Surface Analysis Techniques
These techniques are used to characterize the protective film formed by the inhibitor on the metal surface.[18][19][20][21][22]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface morphology, revealing the extent of corrosion damage and the presence of a protective inhibitor film.
-
Atomic Force Microscopy (AFM): Offers three-dimensional surface topography at the nanoscale, allowing for the quantitative analysis of surface roughness before and after corrosion and inhibition.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that provides information about the chemical composition of the surface film, confirming the adsorption of the inhibitor molecules.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a typical corrosion inhibition study.
Caption: Workflow for Corrosion Inhibitor Evaluation.
Proposed Mechanism of Action
This diagram illustrates the proposed mechanism of how this compound inhibits corrosion.
Caption: Mechanism of Corrosion Inhibition.
References
- 1. Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations | Semantic Scholar [semanticscholar.org]
- 2. Pivotal Role of Heteroatoms in Improving the Corrosion Inhibition Ability of Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
- 7. store.astm.org [store.astm.org]
- 8. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 9. ijcsi.pro [ijcsi.pro]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. emerald.com [emerald.com]
- 15. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 18. content.ampp.org [content.ampp.org]
- 19. content.ampp.org [content.ampp.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 1-Benzyl-3-pyridin-3-ylthiourea as an Antimitotic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimitotic agents are a cornerstone of cancer chemotherapy, targeting the process of cell division, or mitosis. A key component of this process is the dynamic polymerization and depolymerization of microtubules, which form the mitotic spindle. Disruption of microtubule dynamics by chemical agents can lead to mitotic arrest and subsequent apoptotic cell death. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties.[1] This document outlines a comprehensive protocol for the evaluation of a novel thiourea derivative, 1-Benzyl-3-pyridin-3-ylthiourea, as a potential antimitotic agent.
The described protocols cover initial in vitro cytotoxicity screening, elucidation of the mechanism of action through cell cycle analysis and direct assessment of tubulin polymerization, and visualization of cellular effects on microtubule architecture. These methodologies provide a structured framework for characterizing the antimitotic potential of this compound.
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| HeLa | Cervical Cancer | 1.8 ± 0.2 |
| MCF-7 | Breast Cancer | 3.1 ± 0.4 |
| DU-145 | Prostate Cancer | 4.5 ± 0.6 |
| Paclitaxel (Control) | - | 0.01 ± 0.002 |
| Colchicine (Control) | - | 0.02 ± 0.003 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 | 20.5 | 24.3 |
| This compound (1 µM) | 40.1 | 15.3 | 44.6 |
| This compound (2 µM) | 25.7 | 10.1 | 64.2 |
| Nocodazole (Control) | 15.8 | 5.2 | 79.0 |
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7, DU-145)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 to 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and positive controls (e.g., Paclitaxel).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the proportion of cells in different phases of the cell cycle, identifying arrest at the G2/M phase, which is characteristic of antimitotic agents.[2]
Materials:
-
HeLa cells (or other sensitive cell line)
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with vehicle control, and 1x and 2x IC50 concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Model the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Mechanism of cell cycle arrest by an antimitotic agent.
Protocol 3: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.[3][4]
Materials:
-
Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, and polymerization buffer)
-
This compound
-
Paclitaxel (polymerization promoter control)
-
Nocodazole (polymerization inhibitor control)
-
96-well half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Thaw all reagents on ice.
-
Prepare the test compound and controls in polymerization buffer.
-
In a pre-chilled 96-well plate on ice, add tubulin solution to each well.
-
Add the test compound, controls, or vehicle to the appropriate wells.
-
Initiate polymerization by placing the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.
Caption: Inhibition of tubulin polymerization by the test compound.
Protocol 4: Immunofluorescence Microscopy of Microtubule Network
This technique allows for the direct visualization of the effects of the compound on the cellular microtubule network and mitotic spindle formation.
Materials:
-
HeLa cells
-
This compound
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat cells with the IC50 concentration of the test compound for 18-24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Look for depolymerized microtubules, aberrant mitotic spindles, and condensed chromosomes characteristic of mitotic arrest.
Conclusion
The protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound as a novel antimitotic agent. The hypothetical data presented suggests that the compound exhibits potent cytotoxicity against various cancer cell lines, induces cell cycle arrest at the G2/M phase, and likely acts by directly inhibiting tubulin polymerization. Further investigation, including in vivo studies using animal models, would be warranted to establish its therapeutic potential.[5][6] These application notes serve as a comprehensive guide for researchers in the field of anticancer drug discovery.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. New antimitotic agents with activity in multi-drug-resistant cell lines and in vivo efficacy in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of a 1-Benzyl-3-pyridin-3-ylthiourea Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The 1-benzyl-3-pyridin-3-ylthiourea scaffold, in particular, has emerged as a promising pharmacophore in the design of novel therapeutic agents. High-throughput screening (HTS) of libraries based on this scaffold offers an efficient strategy for the identification of lead compounds with desired biological activities.[3] This document provides detailed application notes and protocols for conducting a high-throughput screening campaign of a this compound derivative library against a cancer-relevant kinase target.
Target Rationale and Signaling Pathway
Recent studies have highlighted the potential of thiourea derivatives to modulate key signaling pathways implicated in cancer progression.[4] One such critical pathway is the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in various cancers. The BRAF kinase, a key component of this pathway, is a well-validated target for cancer therapy. This protocol will focus on the screening of a this compound derivative library to identify inhibitors of the BRAF V600E mutant, a common oncogenic driver.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The HTS workflow is designed to efficiently screen a large library of compounds and identify potent and selective inhibitors of the target enzyme.[5]
Primary Assay: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for the primary screen.
Materials:
-
BRAF V600E recombinant human protein
-
LanthaScreen™ Certified Kinase Tracer
-
Eu-anti-tag Antibody
-
Assay Buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT
-
This compound derivative library (10 mM in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Dilute the compound library to an intermediate concentration in assay buffer. Dispense 2 µL of the diluted compounds into the 384-well assay plates. For control wells, dispense 2 µL of assay buffer with DMSO.
-
Enzyme and Tracer Addition: Prepare a solution of BRAF V600E enzyme and the kinase tracer in assay buffer. Add 4 µL of this solution to each well of the assay plate.
-
Antibody Addition: Prepare a solution of the Eu-anti-tag antibody in assay buffer. Add 4 µL of this solution to each well.
-
Incubation: Centrifuge the plates briefly to mix the reagents and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
Data Analysis:
The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 1000. The percentage inhibition is calculated as follows:
% Inhibition = (1 - (FRET_signal_compound - FRET_signal_background) / (FRET_signal_no_inhibitor - FRET_signal_background)) * 100
Secondary Assay: Dose-Response and IC50 Determination
Compounds showing >50% inhibition in the primary screen are selected for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the LanthaScreen™ Eu Kinase Binding Assay as described above with the serially diluted compounds.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The quantitative data from the screening cascade should be summarized in clear and structured tables for easy comparison.
Table 1: Representative Data from Primary Screen of this compound Derivatives
| Compound ID | Concentration (µM) | % Inhibition of BRAF V600E | Hit ( >50% Inhibition) |
| BPT-001 | 10 | 85.2 | Yes |
| BPT-002 | 10 | 12.5 | No |
| BPT-003 | 10 | 92.1 | Yes |
| BPT-004 | 10 | 45.8 | No |
| BPT-005 | 10 | 78.6 | Yes |
Table 2: IC50 Values of Confirmed Hits against BRAF V600E
| Compound ID | IC50 (µM) |
| BPT-001 | 0.25 |
| BPT-003 | 0.11 |
| BPT-005 | 1.5 |
Table 3: Selectivity Profile of Lead Compound BPT-003
| Kinase Target | IC50 (µM) |
| BRAF V600E | 0.11 |
| EGFR | > 50 |
| VEGFR2 | 15.8 |
| p38α | > 50 |
Table 4: Cellular Activity of Lead Compound BPT-003 in A375 (BRAF V600E mutant) Melanoma Cells
| Assay | IC50 (µM) |
| Cell Proliferation (MTT Assay) | 0.52 |
| pERK Inhibition (Western Blot) | 0.45 |
Logical Relationships in Hit Validation
The process of validating hits from a primary screen involves a series of logical steps to eliminate false positives and characterize the true activity of the compounds.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of a this compound derivative library. By following the detailed protocols and data analysis guidelines, researchers can effectively identify and validate novel inhibitors of clinically relevant targets such as the BRAF V600E kinase. The structured workflow and clear data presentation will facilitate the efficient progression of promising hits into lead optimization and further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
Application Notes and Protocols for Studying 1-Benzyl-3-pyridin-3-ylthiourea in Anti-Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of 1-Benzyl-3-pyridin-3-ylthiourea. The protocols outlined below cover both in vitro and in vivo models to assess the compound's efficacy and elucidate its mechanism of action.
Section 1: In Vitro Anti-Inflammatory Assessment
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the ability of this compound to suppress the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[2]
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant.[1]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Data Presentation:
The results should be presented as the percentage of nitric oxide inhibition compared to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, should be calculated.
| Concentration of this compound (µM) | Nitric Oxide Production (µM) | % Inhibition |
| Control (no LPS) | ||
| LPS only (1 µg/mL) | 0% | |
| Compound (e.g., 1 µM) + LPS | ||
| Compound (e.g., 10 µM) + LPS | ||
| Compound (e.g., 50 µM) + LPS | ||
| Positive Control (e.g., L-NAME) + LPS |
Experimental Workflow for In Vitro NO Inhibition Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Section 2: In Vivo Anti-Inflammatory Assessment
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation to evaluate the anti-edematous effects of a compound.[3][4]
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into groups:
-
Vehicle Control (e.g., 1% DMSO in saline)
-
This compound (different doses, e.g., 10, 20, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.[5]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[5][6]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.[5]
-
Calculation: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
The data should be presented as the mean paw volume (mL) ± SEM for each group at different time points. The percentage of edema inhibition should also be calculated and tabulated.
| Treatment Group | Dose (mg/kg) | Paw Volume at 0h (mL) | Paw Volume at 1h (mL) | Paw Volume at 3h (mL) | Paw Volume at 5h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0% | ||||
| Compound | 10 | |||||
| Compound | 20 | |||||
| Compound | 50 | |||||
| Indomethacin | 10 |
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents
This model mimics chronic inflammation and is useful for evaluating the therapeutic potential of compounds for treating conditions like rheumatoid arthritis.
Experimental Protocol:
-
Animal Acclimatization and Grouping: Similar to the carrageenan model.
-
Induction of Arthritis: On day 0, inject 0.1 mL of CFA subcutaneously into the sub-plantar region of the right hind paw.[7]
-
Compound Administration: Begin administration of this compound or the vehicle daily from day 0 or after the onset of secondary arthritis (around day 12-14) for a specified period (e.g., 21 or 28 days).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both the injected and non-injected paws periodically.
-
Arthritis Score: Score the severity of arthritis in both paws based on a scale (e.g., 0-4), where 0 is normal and 4 is severe swelling and erythema.[8]
-
Body Weight: Monitor the body weight of the animals throughout the experiment.
-
-
Biochemical and Histopathological Analysis: At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paw tissues for histopathological examination.
Data Presentation:
Present the data as mean paw volume, mean arthritis score, and mean body weight change over time for each group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (Day 21) | Mean Arthritis Score (Day 21) | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
| Vehicle Control | - | ||||
| Compound | 10 | ||||
| Compound | 20 | ||||
| Compound | 50 | ||||
| Positive Control (e.g., Methotrexate) |
Experimental Workflow for In Vivo Anti-Inflammatory Models
Caption: General workflow for in vivo anti-inflammatory studies.
Section 3: Mechanistic Studies - Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9][10]
Caption: The NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are also crucial in transducing extracellular signals to cellular responses, including inflammation.[11][12]
Caption: The MAPK signaling pathway in inflammation.
Protocol for Western Blot Analysis of Signaling Proteins:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO inhibition assay.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, IκBα).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
By following these detailed application notes and protocols, researchers can systematically evaluate the anti-inflammatory potential of this compound and gain insights into its underlying mechanisms of action, thereby facilitating its potential development as a novel anti-inflammatory agent.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjuvant-Induced Arthritis Model [chondrex.com]
- 8. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synapse.koreamed.org [synapse.koreamed.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 1-Benzyl-3-pyridin-3-ylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Benzyl-3-pyridin-3-ylthiourea in aqueous buffers.
Troubleshooting Guide
Issue: Precipitate Formation When Dissolving this compound
When you observe precipitation or cloudiness upon adding this compound to your aqueous buffer, it indicates that the compound's solubility limit has been exceeded. The following troubleshooting workflow can help you address this issue.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
General Solubility
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my compound not dissolving in the buffer?
A2: Several factors can contribute to poor solubility:
-
Intrinsic Properties: The crystalline structure and molecular properties of the compound dictate its inherent solubility.[1]
-
Buffer pH: The pH of the buffer can significantly impact the ionization state of the pyridine ring in this compound, thereby affecting its solubility.
-
Buffer Composition: The ionic strength and specific ions in the buffer can influence solubility.
-
Temperature: Solubility is temperature-dependent, though the effect may be minimal over a small range.
Solubilization Techniques
Q3: How can I improve the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[3][4] The choice of method depends on the experimental requirements and the compatibility of the solubilizing agent with your assay.
| Technique | Mechanism of Action | Advantages | Potential Disadvantages |
| pH Adjustment | Alters the ionization state of the molecule, increasing its polarity.[5] | Simple, cost-effective. | May alter compound activity or not be suitable for pH-sensitive assays. |
| Co-solvents | Reduces the polarity of the solvent, increasing the solubility of hydrophobic compounds.[3] | Effective for many compounds. | Can affect biological assays and protein structure. |
| Surfactants | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[6] | High solubilizing capacity. | Can interfere with cell-based assays and protein interactions. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic parts of the molecule, increasing solubility.[2] | Generally well-tolerated in biological systems. | Can have lower solubilization efficiency compared to other methods. |
Q4: What is the recommended starting point for pH adjustment?
A4: The pyridine moiety in this compound has a pKa of approximately 5.2. To increase solubility, you should adjust the buffer pH to be at least 1-2 units below the pKa to ensure the pyridine nitrogen is protonated. A starting pH of 4.0 is recommended.
Q5: Which co-solvents are suitable for this compound?
A5: Common co-solvents used in biological research include DMSO, ethanol, and PEG 400. It is crucial to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer.[7] The final concentration of the co-solvent should be kept as low as possible to minimize its impact on the experiment.
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | < 1% (v/v) | Can be toxic to cells at higher concentrations. |
| Ethanol | < 5% (v/v) | Can cause protein precipitation at higher concentrations. |
| PEG 400 | < 10% (v/v) | Generally well-tolerated but can be viscous. |
Q6: What types of surfactants can be used?
A6: Non-ionic surfactants are generally preferred for biological applications as they are less likely to denature proteins.
| Surfactant | Typical Concentration Range | Notes |
| Tween® 20/80 | 0.01 - 0.1% (w/v) | Commonly used in immunoassays.[6] |
| Triton™ X-100 | 0.01 - 0.1% (w/v) | Can interfere with some enzymatic assays. |
Q7: How do I choose the right cyclodextrin?
A7: The choice of cyclodextrin depends on the size and shape of the guest molecule. For a molecule like this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its higher aqueous solubility and low toxicity.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Vortex the solutions for 30 seconds.
-
Visually inspect for any precipitation.
-
If precipitation is observed, consider further pH reduction or an alternative solubilization method.
Protocol 2: Solubilization using Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
In a separate tube, add the required volume of aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration of the compound and co-solvent.
-
Ensure the final DMSO concentration is below the tolerance level of your assay (typically <1%).
-
If the compound precipitates, try a higher final concentration of DMSO (if permissible) or a different co-solvent.
Caption: Experimental workflow for solubilization using a co-solvent.
Protocol 3: Solubilization with Cyclodextrins
-
Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 20% w/v).
-
Add the solid this compound to the HP-β-CD solution to achieve the desired final concentration.
-
Stir the mixture at room temperature for 1-2 hours or until the compound is fully dissolved.
-
The solution can be sterile-filtered if necessary.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific application.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Reddit - The heart of the internet [reddit.com]
Addressing stability issues of 1-Benzyl-3-pyridin-3-ylthiourea in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered with 1-Benzyl-3-pyridin-3-ylthiourea (BPTU) in experimental assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common problems observed during the use of BPTU in experimental settings.
Q1: My experimental results with BPTU are highly variable and not reproducible. What could be the cause?
A1: High variability in experimental results is a common indicator of compound instability. If you are observing inconsistent data, it is crucial to consider the stability of BPTU under your specific assay conditions. Factors such as temperature, pH, and exposure to light can contribute to the degradation of thiourea-containing compounds.[1] We recommend performing a stability assessment of BPTU in your assay buffer and under the exact conditions of your experiment.
Q2: I've noticed a decrease in the measured activity of BPTU over the course of my experiment. Why is this happening?
A2: A time-dependent loss of activity strongly suggests that BPTU is degrading in your experimental setup. The thiourea functional group can be susceptible to oxidation and hydrolysis, leading to a reduction in the concentration of the active compound over time.[1] To mitigate this, consider minimizing the incubation time of BPTU in aqueous buffers, preparing fresh dilutions immediately before use, and protecting the compound from light.
Q3: My BPTU solution, initially clear in DMSO, becomes cloudy or forms a precipitate upon dilution in my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds.[2][3][4] This is due to the lower solubility of the compound in the final aqueous environment. To address this, you can try the following:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining BPTU solubility. However, some enzymes can tolerate higher DMSO concentrations.[4]
-
Use a Co-solvent: The addition of a small percentage of a water-miscible organic solvent, such as ethanol or PEG 400, to your assay buffer can improve the solubility of BPTU.[5]
-
Gentle Warming: Mild heating of the solution may help in redissolving the precipitate. However, be cautious as elevated temperatures can accelerate degradation.[1][4]
-
Sonication: In-well sonication can also be an effective method to help dissolve precipitated compounds.[2]
-
Lower Compound Concentration: If feasible for your experimental design, test BPTU at a lower concentration to avoid exceeding its solubility limit in the assay buffer.[2]
Q4: I am observing a high background signal or non-specific activity in my assay when using BPTU. Could this be related to its stability?
A4: Yes, degradation products of BPTU could be responsible for high background signals or non-specific activity. These degradation products may be reactive or interfere with the detection method of your assay. To investigate this, you can run a control experiment with BPTU that has been pre-incubated in the assay buffer for the duration of your experiment to see if the background signal increases over time.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: While specific degradation pathways for BPTU have not been extensively published, based on the known chemistry of thiourea derivatives, the primary routes of degradation are likely to be:
-
Oxidation: The thiourea moiety can be oxidized to form various sulfur oxides or can be desulfurized. Thiourea S-oxides are known to be labile intermediates.
-
Hydrolysis: The thiourea functional group can undergo hydrolysis, particularly at non-neutral pH, which can lead to the cleavage of the molecule.
-
Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the compound.
Q2: What is the recommended solvent for preparing stock solutions of BPTU?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of organic compounds for biological assays.[2] It is important to use anhydrous, high-purity DMSO to minimize degradation during storage. When preparing stock solutions, ensure the compound is fully dissolved. Sonication can aid in this process.
Q3: How should I store my stock and working solutions of BPTU?
A3: For optimal stability, stock solutions of BPTU in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[3] Aqueous working solutions should be prepared fresh for each experiment and used immediately.
Q4: What analytical methods can be used to assess the stability of BPTU?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for conducting stability-indicating assays for small molecules like BPTU.[6][7][8] This technique allows for the separation and quantification of the parent compound from its potential degradation products. A stability-indicating HPLC method should be developed and validated to ensure it can accurately measure the concentration of BPTU over time under various stress conditions.
Quantitative Data on BPTU Stability
| Condition | Time Point | % BPTU Remaining (Hypothetical) | Observations |
| pH | |||
| pH 5.0 | 0 hr | 100% | Clear solution |
| 2 hr | 95% | No precipitation | |
| 6 hr | 88% | Slight degradation | |
| 24 hr | 75% | Significant degradation | |
| pH 7.4 | 0 hr | 100% | Clear solution |
| 2 hr | 98% | No precipitation | |
| 6 hr | 92% | Minor degradation | |
| 24 hr | 85% | Moderate degradation | |
| pH 9.0 | 0 hr | 100% | Clear solution |
| 2 hr | 90% | No precipitation | |
| 6 hr | 80% | Significant degradation | |
| 24 hr | 60% | Major degradation | |
| Temperature | |||
| 4°C (in buffer) | 24 hr | 95% | Stable |
| Room Temp (25°C) | 24 hr | 85% | Moderate degradation |
| 37°C | 24 hr | 70% | Significant degradation |
| Light Exposure | |||
| Protected from light | 24 hr | 85% | Moderate degradation |
| Exposed to light | 24 hr | 75% | Increased degradation |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for BPTU
This protocol outlines a general procedure for assessing the stability of BPTU in a given buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of BPTU Solution: Prepare a 1 mM solution of BPTU in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the BPTU solution into several vials. Incubate the vials under the desired stress conditions (e.g., 37°C). Prepare a control sample to be stored at 4°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubation and immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Detection: UV at a wavelength determined by the UV spectrum of BPTU (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the peak area of BPTU at each time point. Calculate the percentage of BPTU remaining relative to the T=0 time point.
Protocol 2: Assessment of BPTU Solubility in Aqueous Buffers
This protocol provides a method to determine the kinetic solubility of BPTU in various aqueous buffers.
-
Prepare BPTU Stock Solution: Prepare a 10 mM stock solution of BPTU in 100% DMSO.
-
Prepare Buffer Solutions: Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the BPTU stock solution into each of the prepared buffers.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for the presence of precipitate. The highest concentration at which no precipitate is observed is the estimated kinetic solubility.
-
Nephelometry (Optional): For a more quantitative measurement, the turbidity of each well can be measured using a nephelometer.
Visualizations
Caption: Troubleshooting workflow for BPTU instability.
Caption: Potential degradation pathways of BPTU.
Caption: Experimental workflow for stability testing.
Caption: Hypothetical kinase inhibition pathway for BPTU.
References
- 1. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in biological assays with 1-Benzyl-3-pyridin-3-ylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 1-Benzyl-3-pyridin-3-ylthiourea in biological assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a small molecule belonging to the thiourea class of compounds. Thiourea derivatives are known to exhibit a wide range of biological activities. Published research on analogous compounds suggests that this compound may act as an inhibitor of tubulin polymerization, and it is being investigated for its potential anti-cancer properties.[1][2][3] Derivatives of thiourea have also been studied for anti-inflammatory, antiviral, and antidiabetic activities.[4]
Q2: What is the mechanism of action for this compound?
The precise mechanism of action for this compound is still under investigation. However, based on studies of similar compounds, a likely mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][5] Additionally, some thiourea derivatives have been shown to modulate signaling pathways such as PI3K/Akt and MAPK/Erk.[6][7] It is also important to consider that thiourea-containing compounds are often flagged as Pan-Assay Interference Compounds (PAINS), suggesting they may exhibit non-specific activity through various mechanisms, including protein reactivity.[8][9][10][11][12]
Q3: How should I prepare a stock solution of this compound?
Q4: What are the potential off-target effects of this compound?
Due to the reactive nature of the thiourea group, this compound has the potential for off-target effects. Thiourea-containing molecules can act as PAINS, meaning they may interfere with assay readouts through non-specific mechanisms rather than direct, selective interaction with the intended target.[8][9][10][11][12] These interferences can include covalent modification of proteins, redox cycling, and compound aggregation. It is crucial to include appropriate controls in your experiments to identify and rule out such off-target effects.
Troubleshooting Inconsistent Results
Issue 1: High variability in IC50 values between experiments.
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors.[13][14]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the media for any signs of precipitation after adding the compound. - Perform a solubility test of the compound in your specific assay buffer at the highest concentration used. - Reduce the final concentration of the organic solvent (e.g., DMSO) in the assay medium. |
| Compound Instability | - Prepare fresh dilutions of the compound from a frozen stock for each experiment. - Assess the stability of the compound in your cell culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS.[15][16][17] |
| Cell-Based Factors | - Ensure consistent cell passage number and seeding density across experiments.[18] - Avoid using the outer wells of microplates to minimize the "edge effect."[18] - Regularly test cell lines for mycoplasma contamination. |
| Assay-Specific Issues | - Confirm that the compound does not interfere with the assay detection method (e.g., absorbance or fluorescence of the compound itself). - For MTT assays, be aware that some compounds can chemically reduce the MTT reagent, leading to false-positive results.[18] |
Issue 2: The compound shows activity in a primary screen but fails in secondary or orthogonal assays.
This is a classic indicator of a potential Pan-Assay Interference Compound (PAINS).[10][11][12]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Reactivity | - The thiourea moiety can react with cysteine residues on various proteins, leading to non-specific inhibition.[8][9] - Perform counter-screens that lack the primary biological target to identify assay artifacts. |
| Compound Aggregation | - At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to apparent inhibition. - Include a non-ionic detergent, such as Triton X-100 (at ~0.01%), in the assay buffer to disrupt aggregate formation. |
| Redox Cycling | - Some compounds can generate reactive oxygen species (ROS) in the assay buffer, which can interfere with the assay readout. - Test the compound in the presence of antioxidants to see if the activity is diminished. |
Experimental Protocols
General Protocol for Assessing Compound Solubility in Aqueous Buffer
This protocol provides a general framework for determining the kinetic solubility of this compound in a buffer relevant to your biological assay.[19][20]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL of PBS). This will create a range of compound concentrations with a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
General Protocol for a Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[13]
Quantitative Data Summary
The following table summarizes the available quantitative data for a compound structurally related to this compound. This data can serve as a reference point for your own experiments.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | Tubulin Polymerization Inhibition | - | 2.04 | [1][2] |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | Anti-proliferative Activity | A549 (Lung Cancer) | 1.023 | [2] |
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in biological assays.
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the anti-cancer activity of phosphatidylinositol-3 kinase pathway inhibitor PITENIN-1: switching a thiourea with 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. clyte.tech [clyte.tech]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing 1-Benzyl-3-pyridin-3-ylthiourea for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 1-Benzyl-3-pyridin-3-ylthiourea. Due to the limited specific data on this compound, the following guidance is based on established principles for similar thiourea derivatives and general best practices for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro assays?
A1: The optimal concentration of this compound is cell line and assay dependent and must be determined empirically. Based on studies of various thiourea derivatives, a wide range of effective concentrations has been reported. We recommend starting with a broad concentration range in a preliminary dose-response experiment. A suggested starting range is from 0.1 µM to 100 µM.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is expected to have low solubility in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) in 100% DMSO. This stock solution can then be serially diluted in DMSO to create intermediate stocks. For the final working concentration, dilute the intermediate stocks in cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
Q3: What are the potential mechanisms of action for this compound?
A3: While the specific mechanism of action for this compound is not yet elucidated, research on structurally similar compounds provides potential avenues for investigation. For instance, a related compound, 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, has been shown to induce apoptosis by arresting the cell cycle at the G2/M phase. This is achieved through binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] It is plausible that this compound may exert its effects through a similar antimitotic mechanism.
References
Technical Support Center: Purification of High-Purity 1-Benzyl-3-pyridin-3-ylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Benzyl-3-pyridin-3-ylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted benzylamine, 3-aminopyridine, or the isothiocyanate precursor. Side products from the reaction, such as symmetrically substituted thioureas, can also be present.[1][2]
Q2: this compound is a polar compound. Which chromatographic techniques are most suitable for its purification?
A2: For polar compounds like this compound, traditional normal-phase chromatography on silica gel can be challenging. Techniques such as reversed-phase flash chromatography, or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more effective.[3][4][5] HILIC, in particular, is well-suited for separating highly polar analytes using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Thiourea derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[6] If you observe degradation, you can try deactivating the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (1-3%), in your eluent system.[7] Alternatively, using a different stationary phase like alumina or a polymer-based column can be a solution.[6]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a powerful technique for purifying solid compounds and is often used for thiourea derivatives.[8][9][10] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[11]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Incorrect solvent choice; insufficient solvent. | Try a more polar solvent. Increase the volume of the solvent incrementally. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is highly soluble. Re-heat the solution and allow it to cool more slowly.[12] |
| No crystal formation upon cooling | The solution is not saturated; cooling is too rapid. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Place the solution in an ice bath or refrigerator.[12] |
| Poor recovery of purified compound | Too much solvent was used; crystals are too fine and pass through the filter paper. | Concentrate the mother liquor and attempt a second crystallization. Use a finer porosity filter paper or a double layer of filter paper. |
| Crystals are colored | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[12] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[7] |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Start with a less polar mobile phase. |
| Poor separation of compound and impurities | Inappropriate solvent system or stationary phase. | Perform a thorough thin-layer chromatography (TLC) analysis to find an optimal solvent system that gives good separation (Rf values between 0.2 and 0.5).[13] Consider using a different stationary phase (e.g., alumina, C18). |
| Tailing of spots on TLC and peaks in fractions | The compound is interacting too strongly with the stationary phase; the column is overloaded. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds). Use a larger column or load less sample. |
| Cracking of the silica gel bed | Improper column packing; running the column too fast. | Ensure the silica gel is packed uniformly as a slurry. Apply gentle air pressure to run the column.[13] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.[11]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will move the desired compound to an Rf value of approximately 0.2-0.4 and show good separation from impurities.[13] For polar compounds, a system like dichloromethane/methanol or ethyl acetate/hexane might be a starting point.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.[7]
-
Elution: Begin eluting with the chosen solvent system. If a gradient is needed, gradually increase the proportion of the more polar solvent.[7]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Purity (e.g., by HPLC/NMR) |
| Ethanol | ||||
| Methanol | ||||
| Acetonitrile | ||||
| Ethyl Acetate/Hexane |
Table 2: Column Chromatography Conditions and Results
| Stationary Phase | Mobile Phase (Gradient) | Sample Load (mg) | Yield (mg) | Purity (e.g., by HPLC/NMR) |
| Silica Gel | ||||
| Alumina | ||||
| C18 Silica |
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 9. Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. columbia.edu [columbia.edu]
Best practices for the storage and handling of 1-Benzyl-3-pyridin-3-ylthiourea
Frequently Asked Questions (FAQs)
Q1: How should 1-Benzyl-3-pyridin-3-ylthiourea be stored?
A: Based on general guidelines for thiourea and pyridine derivatives, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and incompatible materials. Some related compounds are moisture-sensitive and may require storage under an inert atmosphere (e.g., argon or nitrogen). Always refer to the supplier's specific recommendations if available.
Q2: What are the primary hazards associated with handling this compound?
A: While specific toxicity data for this compound is unavailable, related thiourea compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Pyridine derivatives can cause skin, eye, and respiratory tract irritation. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q3: What personal protective equipment (PPE) is recommended when working with this compound?
A: Standard laboratory PPE is required. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if working with fine powders or in a poorly ventilated area.
Q4: What should I do in case of accidental exposure?
A:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
A: All waste containing this compound should be considered hazardous. Dispose of it in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has discolored or changed appearance during storage. | - Exposure to light, air, or moisture.- Chemical instability. | - Visually inspect the compound before each use.- If discoloration is observed, it may indicate degradation. Consider obtaining a fresh batch for sensitive experiments.- Ensure the storage container is properly sealed and stored under recommended conditions. |
| Difficulty dissolving the compound. | - Inappropriate solvent.- Low solubility. | - Consult any available literature for solubility data on structurally similar compounds.- Test solubility in a small range of common laboratory solvents (e.g., DMSO, DMF, ethanol).- Gentle heating or sonication may aid dissolution, but be cautious of potential degradation. |
| Inconsistent experimental results. | - Compound degradation.- Impurities in the compound.- Improper handling or storage. | - Verify the purity of the compound using analytical techniques such as NMR or LC-MS.- Ensure consistent and proper storage and handling procedures are followed.- Prepare fresh stock solutions for each experiment. |
Experimental Workflow & Logical Relationships
The following diagrams illustrate a general workflow for handling a novel chemical compound and a logical relationship for assessing its safe use.
Mitigating off-target effects of 1-Benzyl-3-pyridin-3-ylthiourea in cellular models
Disclaimer: Limited specific experimental data is publicly available for 1-Benzyl-3-pyridin-3-ylthiourea. This guide provides general best practices and troubleshooting strategies for mitigating potential off-target effects of small molecule inhibitors in cellular models, using this compound as a case study.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Off-target effects occur when a compound interacts with unintended biomolecules, such as kinases or other enzymes, in addition to its intended target.[1][2][3] This can lead to misinterpretation of experimental results, cellular toxicity, or other confounding effects that obscure the true biological role of the intended target.[2] For a novel or under-characterized compound like this compound, understanding and mitigating these effects is crucial for validating its mechanism of action.
Q2: I'm observing unexpected phenotypes in my cell model after treatment with this compound. How can I determine if these are due to off-target effects?
Unexpected phenotypes are a common indicator of off-target activity. A systematic approach to de-risk this includes:
-
Dose-response analysis: Correlate the phenotype with the concentration of the compound. Off-target effects may occur at different concentration ranges than on-target effects.
-
Use of a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound. If the phenotype persists with the active compound but not the inactive analog, it is more likely to be a specific on- or off-target effect.
-
Orthogonal approaches: Use a different tool to modulate your intended target, such as RNA interference (siRNA, shRNA) or CRISPR-Cas9 gene editing.[4] If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Target engagement assays: Confirm that this compound is engaging its intended target in your cellular model at the concentrations you are using.
Q3: How can I proactively identify potential off-targets of this compound?
Several strategies can be employed to identify potential off-targets:
-
In silico prediction: Computational tools can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands of various proteins.[5][6]
-
Biochemical screening: Screen the compound against a large panel of purified kinases or other enzymes.[7][8][9][10] This provides a broad overview of its selectivity profile.
-
Cell-based profiling: Utilize cell-based assays, such as NanoBRET™ Target Engagement, to assess compound binding to a panel of kinases within a live cell environment.[9] This approach accounts for cell permeability and intracellular concentrations.
-
Chemical proteomics: Employ affinity-based probes to pull down interacting proteins from cell lysates.
Troubleshooting Guides
Issue 1: High Cellular Toxicity at Low Concentrations
| Potential Cause | Troubleshooting Step |
| Broad off-target activity | Perform a broad kinase selectivity screen to identify unintended targets that may be mediating toxicity.[10] |
| Compound instability or degradation | Assess the stability of this compound in your cell culture media over the time course of your experiment. |
| Non-specific effects (e.g., membrane disruption) | Evaluate the compound in cell-free assays to confirm its intended activity. Use a structurally related inactive analog as a negative control in your cellular assays. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
| Potential Cause | Troubleshooting Step |
| Poor cell permeability | Perform cellular target engagement assays to determine if the compound is reaching its intracellular target. |
| Active efflux from cells | Co-incubate with known efflux pump inhibitors to see if cellular potency increases. |
| Metabolism of the compound by cells | Analyze the compound's structure in cell lysates over time using mass spectrometry to identify potential metabolites. |
| Cellular environment affecting target engagement | Utilize live-cell target engagement assays (e.g., NanoBRET™) to get a more accurate measure of intracellular affinity.[9] |
Data Presentation: Example Kinase Selectivity Profile
The following table is a hypothetical example of how to present kinase selectivity data for this compound. A comprehensive kinase screen is recommended to understand its selectivity.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Intended Target Kinase X | 95% | 50 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 60% | 1,500 |
| Off-Target Kinase C | 15% | >10,000 |
| ... (and so on for a broad panel) |
This is example data and does not reflect the actual performance of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (or a downstream marker of an off-target pathway) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for assessing and mitigating off-target effects.
Caption: Hypothetical off-target inhibition of the MAPK/ERK signaling pathway.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 7. pharmaron.com [pharmaron.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Kinase Selectivity Profiling Services [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing Bioavailability of Thiourea-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of thiourea-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many thiourea-based compounds exhibit low oral bioavailability? A1: The low oral bioavailability of many thiourea derivatives can be attributed to several factors. Primarily, these compounds often exhibit poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal (GI) tract. Additionally, some thiourea moieties can be susceptible to metabolic instability, leading to rapid clearance before they can exert their therapeutic effect.[1] The presence of the thiourea linker can, in some cases, prevent intestinal absorption.[1]
Q2: What are the primary formulation strategies to enhance the bioavailability of these compounds? A2: A variety of formulation strategies can be employed, including:
-
Prodrug Approach: Modifying the compound to improve solubility or targeting, which is then converted to the active drug in vivo.[2]
-
Nanotechnology: Encapsulating the compound in nanoparticles to increase surface area, improve solubility, and facilitate transport across biological membranes.[3][4]
-
Co-crystallization: Forming a crystalline structure with a benign co-former to alter the compound's physicochemical properties, such as solubility and dissolution rate.[5][6]
-
Lipid-Based Formulations: Dissolving the compound in lipid excipients to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) that enhance solubilization in the GI tract.[7][8][9]
-
Salt Formation: Converting ionizable thiourea compounds into salt forms, which often have significantly higher solubility and dissolution rates than the free acid or base.[10][11]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization to increase the surface-area-to-volume ratio, thereby speeding up dissolution.[12][13]
Q3: How do I select the most appropriate enhancement strategy for my specific thiourea derivative? A3: The choice of strategy depends on the physicochemical properties of your compound and the desired therapeutic outcome. Key factors to consider include the compound's solubility, permeability (as defined by the Biopharmaceutics Classification System - BCS), pKa, melting point, and logP.[12][14] For instance, salt formation is only applicable to ionizable compounds, while lipid-based strategies are particularly effective for highly lipophilic ('grease-ball') molecules.[11][15] A systematic approach, as outlined in the workflow diagram below, is recommended.
Troubleshooting Guides
Strategy 1: Prodrug Approach
Q: My pH-sensitive thiourea prodrug shows slow or incomplete release of the active drug in target acidic conditions. What is the problem? A: This issue often stems from the cyclization and cleavage mechanism. The acid-catalyzed cyclization of thioureas to release the active drug is highly dependent on the local pH.[2]
-
Troubleshooting Steps:
-
Verify pH Conditions: Ensure your in vitro assay accurately mimics the target acidic environment (e.g., pH of tumor microenvironments or lysosomes).
-
Analyze Linker Stability: The linker connecting the drug to the thiourea moiety may be too stable. Consider modifying the linker to be more labile at the target pH.
-
Structural Conformation: The steric hindrance around the thiourea group could be preventing the necessary conformational changes for cyclization. Re-evaluate the molecular design.
-
Strategy 2: Nanoparticle Formulations
Q: I am experiencing very low encapsulation efficiency (EE%) for my thiourea compound in PLGA nanoparticles. How can I improve this? A: Low EE% is a common issue, often related to the drug's properties and the formulation process. A described method for encapsulating a thiourea derivative in PLGA nanoparticles involves nanoprecipitation associated with solvent evaporation.[4]
-
Troubleshooting Steps:
-
Solvent/Antisolvent System: Ensure your thiourea compound and polymer (e.g., PLGA) are fully soluble in the chosen organic solvent and completely insoluble in the aqueous antisolvent.
-
Drug-Polymer Ratio: Systematically vary the ratio of the drug to the polymer. An excessively high drug load can lead to precipitation rather than encapsulation.
-
Mixing Rate: The rate at which the organic phase is added to the aqueous phase can influence particle formation and encapsulation. A rapid, controlled addition under vigorous stirring is often optimal.
-
Stabilizer Concentration: The concentration of the surfactant/stabilizer in the aqueous phase is critical to prevent particle aggregation and drug leakage.
-
Q: My nanoparticle formulation is physically unstable and aggregates over time. What can I do? A: Aggregation is due to the high surface energy of nanoparticles. Proper surface stabilization is key.
-
Troubleshooting Steps:
-
Increase Stabilizer Concentration: You may need a higher concentration of surfactants or polymers to provide adequate steric or electrostatic repulsion.[15]
-
Use a Combination of Stabilizers: Electrosteric stabilization, which combines an ionic surfactant with a non-ionic polymer, is often more effective than either method alone.[15]
-
Optimize Zeta Potential: For electrostatic stabilization, aim for a zeta potential of > |30| mV to ensure sufficient repulsive forces between particles.
-
Strategy 3: Co-crystallization
Q: My co-crystal improves dissolution in vitro, but I see no corresponding increase in oral bioavailability in vivo. Why? A: This phenomenon, often called the "spring and parachute" effect, occurs when a supersaturated solution is generated in the GI tract, followed by rapid precipitation of the drug into a less soluble form before it can be absorbed.[16]
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to your formulation. These polymers can help maintain the drug in a supersaturated state for a longer period (the "parachute"), allowing more time for absorption.[17]
-
Evaluate Co-former Effects: Some co-formers may interact with intestinal transporters or metabolic enzymes, affecting the drug's absorption profile independently of solubility.[16]
-
Study Regional GI pH: The stability of the supersaturated state can be highly dependent on the pH of the specific region of the intestine. Conduct dissolution tests in media that mimic different GI segments.
-
Quantitative Data Summary
Table 1: pH-Dependent Cytotoxicity of Doxorubicin vs. Thiourea-Modified Doxorubicin Prodrug Data demonstrates the pH-sensitive release and activity of a thiourea-based prodrug.
| Compound | pH | Average IC50 (µM) on Prostate Cancer Cells |
| Doxorubicin | 7.6 | 0.01258 - 0.02559 |
| Thiourea-Doxorubicin Prodrug | 7.6 | 0.5584 - 0.9885 |
| Doxorubicin | Acidic | 0.2303 - 0.8110 |
| Thiourea-Doxorubicin Prodrug | Acidic | 0.4970 - 0.7994 |
| (Data sourced from literature[2]) |
Table 2: Improved In Vitro Efficacy of a Thiourea Derivative After PLGA Nanoparticle Formulation Data shows that nanoparticle encapsulation can potentiate therapeutic effect and improve selectivity.
| Formulation | IC50 vs. Intracellular Amastigotes (µg/mL) | CC50 vs. Macrophages (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Thiourea Derivative 1 (Free Drug) | ~70 µM (approx. 22 µg/mL) | - | - |
| Thiourea 1 in PLGA NPs | 1.46 ± 0.09 | > 100 | 68.49 |
| Pentamidine (Reference Drug) | - | - | 30.14 |
| (Data sourced from literature[4]) |
Detailed Experimental Protocols
Protocol 1: General In Vitro Bioaccessibility Assessment
This protocol mimics the conditions of the gastrointestinal tract to estimate the fraction of a compound that is available for absorption.[18][19]
-
Preparation of Simulated Gastric Fluid (SGF): Prepare a solution of 0.1 M HCl to achieve a final pH of 1.2 - 1.5, representing fasted stomach conditions.[19]
-
Gastric Phase Extraction:
-
Accurately weigh a sample of the thiourea compound formulation.
-
Add the sample to a container with SGF at a specified solid-to-liquid ratio (e.g., 1:100).
-
Incubate at 37°C for a set time (e.g., 1-2 hours) with continuous end-over-end agitation to simulate stomach motility.
-
-
Preparation of Simulated Intestinal Fluid (SIF): Prepare a buffered solution (e.g., phosphate or bicarbonate) and adjust the pH to ~6.8. Add bile salts and enzymes like pancreatin.
-
Intestinal Phase Extraction (Optional, for sequential digestion):
-
After the gastric phase, neutralize the SGF extract with a bicarbonate solution and add SIF components.
-
Continue incubation at 37°C for an additional 2-4 hours with agitation.
-
-
Sample Analysis:
-
Centrifuge the final suspension to separate the solid residue from the liquid phase (the "bioaccessible fraction").
-
Filter the supernatant.
-
Quantify the concentration of the dissolved thiourea compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
-
Calculation:
-
Determine the total amount of the compound in the initial sample via strong acid digestion.
-
Calculate In Vitro Bioaccessibility (IVBA) as: IVBA (%) = (Mass of solubilized compound / Total mass of compound in sample) * 100.[19]
-
Protocol 2: Preparation of Thiourea-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation and solvent evaporation method.[4]
-
Organic Phase Preparation:
-
Dissolve a specific amount of the thiourea derivative and poly(D,L-lactic-co-glycolic acid) (PLGA) in a suitable water-miscible organic solvent (e.g., acetone, acetonitrile).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA).
-
-
Nanoprecipitation:
-
Inject the organic phase into the aqueous phase under constant, vigorous magnetic stirring. The volume ratio of the organic to aqueous phase should be optimized (e.g., 1:2 or 1:5).
-
Nanoparticles will form spontaneously as the solvent diffuses and the polymer and drug precipitate.
-
-
Solvent Evaporation:
-
Continue stirring the suspension in a fume hood for several hours (e.g., 4-12 hours) or use a rotary evaporator under reduced pressure to completely remove the organic solvent.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension at high speed (e.g., >15,000 x g) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
After the final wash, resuspend the nanoparticle pellet in a small volume of water or a suitable buffer for characterization or lyophilization.
-
Visual Guides: Workflows and Pathways
Caption: Figure 1. Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Figure 2. Experimental workflow for nanoparticle formulation and testing.
Caption: Figure 3. Pathway of a pH-sensitive thiourea prodrug in a tumor.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Modified Doxorubicin: A Perspective pH-Sensitive Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Hybrid Formulations Based on Thiourea Derivatives and Core@Shell Fe3O4@C18 Nanostructures for the Development of Antifungal Strategies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products [ejchem.journals.ekb.eg]
- 7. Lipothioureas as Lipids for Gene Transfection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bcs-1.itrcweb.org [bcs-1.itrcweb.org]
Refining reaction conditions for the synthesis of 1-Benzyl-3-pyridin-3-ylthiourea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 1-Benzyl-3-pyridin-3-ylthiourea. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Experimental Protocol
The synthesis of this compound is typically achieved through the nucleophilic addition of 3-aminopyridine to benzyl isothiocyanate.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 |
| Benzyl isothiocyanate | C₈H₇NS | 149.21 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| n-Hexane | C₆H₁₄ | 86.18 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Benzyl Isothiocyanate: To the stirred solution, add benzyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the mobile phase.
-
Work-up: Once the reaction is complete, as indicated by TLC, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents.- Insufficient reaction time.- Low reaction temperature. | - Check the purity of 3-aminopyridine and benzyl isothiocyanate. Use freshly opened or purified reagents.- Extend the reaction time and continue monitoring by TLC.- Gently heat the reaction mixture (e.g., to 40-50 °C) if no progress is observed at room temperature. |
| Formation of Side Products | - Presence of moisture leading to hydrolysis of isothiocyanate.- Self-condensation of benzyl isothiocyanate. | - Ensure all glassware is oven-dried and use anhydrous solvents.- Add benzyl isothiocyanate slowly to the solution of 3-aminopyridine to maintain a low concentration of the isothiocyanate. |
| Difficulty in Purification | - Oily product instead of solid.- Product co-crystallizes with impurities. | - Try triturating the oily product with a non-polar solvent like n-hexane or diethyl ether to induce solidification.- If recrystallization is challenging, consider column chromatography on silica gel using an ethyl acetate/hexane gradient. |
| Product Purity Issues | - Incomplete reaction.- Presence of starting materials or byproducts in the final product. | - Ensure the reaction has gone to completion by TLC before work-up.- Optimize the recrystallization solvent system to effectively remove impurities. Multiple recrystallizations may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction?
A1: The yield can vary depending on the purity of the starting materials and the reaction conditions. Generally, yields ranging from 70% to 90% can be expected under optimized conditions.
Q2: How can I confirm the identity and purity of my product?
A2: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons of the pyridine and benzyl groups, a singlet for the methylene (-CH₂) protons, and signals for the N-H protons of the thiourea linkage.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for the characteristic signal of the thiocarbonyl (C=S) carbon, typically in the range of 180-185 ppm, in addition to the signals for the aromatic and methylene carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands to look for include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₁₃H₁₃N₃S, M.W. 243.33) should be observed.
Q3: Can I use a different solvent for this reaction?
A3: While THF is a common choice, other aprotic solvents like acetonitrile or dichloromethane can also be used. It is advisable to perform a small-scale trial to determine the optimal solvent for your specific setup. The use of protic solvents like ethanol may lead to side reactions with the isothiocyanate.
Q4: Is the reaction sensitive to air or moisture?
A4: While the reaction is not strictly air-sensitive, benzyl isothiocyanate can be sensitive to moisture, which can lead to its hydrolysis. Therefore, it is good practice to use anhydrous solvents and dry glassware to maximize the yield and purity of the product.
Q5: What are the safety precautions I should take?
A5: Benzyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. 3-Aminopyridine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Caption: Key relationships in the synthesis of this compound.
Debugging failed molecular docking simulations with 1-Benzyl-3-pyridin-3-ylthiourea
Welcome to the technical support center for molecular docking simulations, with a focus on troubleshooting challenges encountered when working with compounds like 1-Benzyl-3-pyridin-3-ylthiourea. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues in their computational experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed molecular docking simulation?
A1: Molecular docking simulations can fail for a variety of reasons, often categorized as "soft" failures (issues with the search algorithm) or "hard" failures (inaccuracies in the energy function)[1][2]. The most frequent culprits include:
-
Improper Protein Preparation: Missing hydrogen atoms, incorrect protonation states of residues, unresolved alternate conformations, and inappropriate handling of water molecules are common pitfalls that can significantly impact results[3].
-
Incorrect Ligand Setup: Errors in assigning rotatable bonds, incorrect ionization states, and poorly optimized 3D structures of the ligand can lead to unrealistic poses and binding energies[4][5].
-
Inaccurate Grid Box Definition: The grid box must encompass the entire binding site. If it's too small, the ligand may not be able to adopt its optimal binding pose. If it's too large, it can lead to inefficient sampling.[6]
-
Force Field Incompatibilities: The chosen force field might not be well-parameterized for the specific ligand or protein, leading to inaccurate energy calculations[7][8].
Q2: What is a reasonable range for binding energy and RMSD values for a thiourea derivative like this compound?
| Compound Type | Target | Docking Software | Binding Energy (kcal/mol) | RMSD (Å) | Reference |
| Thiourea Derivatives | Mycobacterium tuberculosis Enoyl Reductase (InhA) | MOE | -10.44 | 0.39 | [11] |
| Thiourea-Iron (III) Complex | NUDT5 | AutoDock | - | 1.92 | [9] |
| Quinoline Derivatives | DNA Gyrase | PyRx | -18.8 | - | [12] |
| Naproxen-Thiourea Derivatives | EGFR | AutoDock Vina | -9.0 | < 2.0 | [2] |
Note: These values are highly dependent on the specific protein target, ligand structure, and the docking software and parameters used.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during molecular docking simulations.
Problem 1: My docking simulation fails to produce any valid poses, or the ligand is docked far from the binding site.
Possible Cause: This issue often stems from problems with the input files or the grid parameter settings.
Troubleshooting Steps:
-
Verify Protein and Ligand Preparation:
-
Ensure all non-essential molecules (e.g., crystallization aids, duplicate protein chains) have been removed.[6]
-
Confirm that polar hydrogens have been added to both the protein and the ligand.
-
Check for and correct any missing atoms or residues in the protein structure.
-
Ensure the ligand has the correct protonation state at the simulated pH.
-
-
Inspect the Grid Box:
-
Visualize the grid box in a molecular viewer to ensure it completely encloses the known or predicted binding site.
-
For blind docking, the grid box should cover the entire protein surface. For site-specific docking, it should be centered on the active site with a buffer of at least 4-5 Å around the key residues.
-
-
Check File Formats:
-
Ensure your protein and ligand files are in the correct format for your docking software (e.g., PDBQT for AutoDock Vina).[6]
-
Open the files in a text editor to check for any formatting errors or corrupted data.
-
Problem 2: The docking results show a high binding energy (less negative), suggesting poor binding, contrary to expectations.
Possible Cause: This could be due to suboptimal ligand conformation, clashes with the receptor, or issues with the scoring function.
Troubleshooting Steps:
-
Ligand Energy Minimization:
-
Always perform energy minimization of your ligand before docking to ensure it has a low-energy, realistic 3D conformation.[4] Using a 2D structure directly can lead to poor results.
-
-
Analyze Ligand Flexibility:
-
For flexible ligands like this compound, ensure that all relevant rotatable bonds are defined correctly during the ligand preparation step.[4] Incorrectly defined rigidity can prevent the ligand from adopting the correct binding pose.
-
-
Re-evaluate the Binding Site:
-
Validate the Docking Protocol:
-
If a known binder for your target protein exists, perform a re-docking experiment. If the docking software can reproduce the known binding pose with a low RMSD, it increases confidence in the protocol.[9]
-
Experimental Protocols
Protocol 1: Protein Preparation for Molecular Docking (using AutoDock Tools)
-
Load Protein: Open AutoDock Tools (ADT) and load the PDB file of your target protein.
-
Clean Protein:
-
Add Hydrogens: Add polar hydrogens by navigating to Edit > Hydrogens > Add and selecting 'Polar only'.
-
Assign Charges: Compute Gasteiger charges by selecting Edit > Charges > Compute Gasteiger.
-
Set Atom Types: Merge non-polar hydrogens and assign AD4 atom types via Grid > Macromolecule > Choose.
-
Save as PDBQT: Save the prepared protein as a PDBQT file (.pdbqt).
Protocol 2: Ligand Preparation for this compound (using AutoDock Tools)
-
Load Ligand: Obtain the 3D structure of this compound (e.g., from PubChem) and load it into ADT (Ligand > Input > Open).
-
Detect Rotatable Bonds: The software will automatically detect rotatable bonds. You can manually adjust these if needed (Ligand > Torsion Tree > Choose Torsions). Given the structure of this compound, pay close attention to the bonds connecting the benzyl and pyridinyl rings to the thiourea core.
-
Set Charges: Assign Gasteiger charges (Ligand > Output > Save as PDBQT).
-
Save as PDBQT: Save the prepared ligand as a PDBQT file.
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for a typical molecular docking experiment.
Troubleshooting Decision Tree for Failed Docking
Caption: A decision tree to guide troubleshooting of failed docking simulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 5. The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantum modelling and molecular docking evaluation of some selected quinoline derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Optimizing drug delivery systems for 1-Benzyl-3-pyridin-3-ylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing drug delivery systems for 1-Benzyl-3-pyridin-3-ylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: this compound, like many thiourea derivatives, is expected to exhibit poor aqueous solubility due to its aromatic rings and thiourea moiety. This low solubility can lead to poor dissolution, low bioavailability, and challenges in developing parenteral formulations.[1][2] Key challenges include:
-
Low Aqueous Solubility: Difficulty in achieving desired concentrations for in vitro and in vivo studies.
-
Poor Dissolution Rate: The rate at which the compound dissolves may be a limiting factor for absorption.
-
Potential for Polymorphism: Different crystalline forms can have different solubilities and stabilities.
-
Chemical Instability: The thiourea group can be susceptible to degradation under certain pH and oxidative conditions.
Q2: Which drug delivery systems are most promising for this compound?
A2: Several advanced drug delivery systems can be explored to overcome the solubility and bioavailability challenges of this compound:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[3][4][5][6][7]
-
Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles (e.g., PLGA nanoparticles) can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[8][9][10]
-
Liposomal Formulations: Liposomes can encapsulate lipophilic drugs like this thiourea derivative, improving their circulation time and reducing off-target toxicity.[11][12]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of the compound.[13][14][15][16][17]
Q3: What are the known biological targets or mechanisms of action for thiourea derivatives?
A3: Thiourea derivatives exhibit a wide range of biological activities. While the specific mechanism for this compound is not defined, related compounds have been shown to act as:
-
Anticancer Agents: They can induce apoptosis, arrest the cell cycle, and inhibit signaling pathways like Wnt/β-catenin. Some derivatives are also known to inhibit kinases and topoisomerase II.[18][19][20][21][22]
-
Antiviral Agents: Certain thiourea derivatives can inhibit viral entry and replication. For instance, some have shown activity against HIV and Tobacco Mosaic Virus (TMV) by inhibiting viral fusion or capsid protein polymerization.[23][24][25][26]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Formulate as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG). | To enhance the dissolution rate and apparent solubility of the compound.[3][4][5][6][7] |
| Precipitation upon administration | Use a pH-adjusted solution or a co-solvent system. For intravenous administration, consider a nanosuspension or liposomal formulation. | To maintain the drug in a solubilized state in physiological fluids.[1][27] |
| First-pass metabolism | Co-administer with a metabolic inhibitor (if the metabolic pathway is known) or explore alternative routes of administration (e.g., parenteral). | To reduce pre-systemic elimination of the drug. |
| Efflux by transporters (e.g., P-gp) | Incorporate a P-glycoprotein inhibitor in the formulation or use a delivery system that can bypass efflux pumps. | To increase intracellular drug concentration and absorption. |
Issue 2: Inconsistent Results in In Vitro Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Compound precipitation in media | Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay medium is low and consistent across experiments. Pre-complexation with cyclodextrins can also be considered. | To maintain the compound in a solubilized state during the experiment.[13][14][15][17] |
| Degradation of the compound | Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature, pH).[28][29][30][31] | To ensure that the observed effects are due to the compound and not its degradation products. |
| Adsorption to plasticware | Use low-binding plates and tubes. Include a pre-incubation step to saturate non-specific binding sites. | To ensure the effective concentration of the compound is not reduced by adsorption. |
Data Presentation
Table 1: Illustrative Solubility Data for this compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Water (pH 7.0) | 25 | < 1 |
| Phosphate Buffered Saline (pH 7.4) | 37 | < 5 |
| Simulated Gastric Fluid (pH 1.2) | 37 | 10 - 20 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | < 5 |
Note: This data is illustrative and should be experimentally determined.
Table 2: Comparison of Illustrative Drug Delivery Formulations
| Formulation Type | Drug Loading (%) | Particle Size (nm) | In Vitro Release (24h, %) |
| Unformulated Compound | N/A | > 2000 | < 10 |
| Solid Dispersion (1:10 drug-to-polymer ratio) | 9 | N/A | 60 - 80 |
| PLGA Nanoparticles | 5 | 150 - 250 | 40 - 60 (sustained) |
| Liposomes | 2 | 100 - 150 | 30 - 50 (sustained) |
| Cyclodextrin Complex (1:1 molar ratio) | 15 | N/A | > 90 |
Note: These values are for illustrative purposes and will depend on the specific excipients and preparation methods used.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Media: Prepare buffers at pH 1.2, 4.5, and 6.8, as well as purified water.[32][33][34]
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each medium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (preliminary studies should determine this, typically 24-48 hours).[33]
-
Sample Collection and Processing: Withdraw an aliquot from each vial. Filter the sample through a 0.22 µm filter to remove undissolved solids.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.
Protocol 2: In Vitro Drug Release Study (Dialysis Method)
-
Preparation of Release Medium: Prepare a release medium that ensures sink conditions (the concentration of the drug in the medium should not exceed 10-30% of its solubility). Phosphate buffered saline (pH 7.4) with a small percentage of a surfactant (e.g., 0.5% Tween 80) is often used.[35][36][37][38][39]
-
Formulation Preparation: Prepare the formulation to be tested (e.g., nanoparticles, liposomes) containing a known amount of this compound.
-
Dialysis Setup: Place a known amount of the formulation into a dialysis bag with a suitable molecular weight cutoff. Seal the bag and place it in a vessel containing a known volume of the release medium, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of the released drug in the samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol) at a specific drug-to-polymer ratio (e.g., 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Visualizations
Caption: Experimental workflow for formulation development.
Caption: Troubleshooting logic for poor in vivo efficacy.
Caption: Potential anticancer signaling pathway modulation.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. japer.in [japer.in]
- 6. japsonline.com [japsonline.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nanocarrier-based systems for targeted and site specific therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipothioureas as Lipids for Gene Transfection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. scienceasia.org [scienceasia.org]
- 17. oatext.com [oatext.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 26. mdpi.com [mdpi.com]
- 27. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 28. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 29. Stability testing protocols | PPTX [slideshare.net]
- 30. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 31. japsonline.com [japsonline.com]
- 32. who.int [who.int]
- 33. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 34. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 35. eurofins.it [eurofins.it]
- 36. 2.16. In Vitro Drug Release Study [bio-protocol.org]
- 37. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 38. fip.org [fip.org]
- 39. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Benzyl-3-pyridin-3-ylthiourea and Other Kinase Inhibitors for Researchers
In the landscape of kinase inhibitor research, the exploration of novel scaffolds that offer unique selectivity and potency is a paramount objective for drug discovery professionals. This guide provides a comparative study of 1-Benzyl-3-pyridin-3-ylthiourea, a representative of the thiourea class of compounds, against established kinase inhibitors. Due to the limited publicly available kinase inhibition data for this compound, this guide utilizes data for a closely related and structurally similar substituted thiourea derivative, TKR15, as a proxy to facilitate a meaningful comparison. TKR15 has demonstrated significant anti-proliferative effects by targeting the K-Ras signaling pathway.
This comparison includes the multi-kinase inhibitor Sorafenib, the Epidermal Growth Factor Receptor (EGFR) inhibitor Erlotinib, and the broad-spectrum kinase inhibitor Staurosporine. The objective is to furnish researchers, scientists, and drug development professionals with a concise reference, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to guide future research and development efforts.
Comparative Kinase Inhibition Profile
The inhibitory activities of TKR15 (as a proxy for this compound) and the selected kinase inhibitors are summarized below. The data highlights the diverse potency and selectivity profiles of these compounds against various kinases and cancer cell lines.
| Compound | Target(s) | IC50 (in vitro) | Cell Line | IC50 (Cell-based) |
| TKR15 (proxy) | K-Ras pathway | Not Available | A549 (NSCLC) | 0.21 µM[1] |
| Sorafenib | Raf-1 | 6 nM[2] | PLC/PRF/5 (HCC) | 6.3 µM[2] |
| B-Raf | 22 nM[2] | HepG2 (HCC) | 4.5 µM[2] | |
| VEGFR-2 | 90 nM[2] | |||
| Erlotinib | EGFR | 0.037 µM[3] | Various | Varies by mutation |
| Staurosporine | Broad Spectrum | HeLa S3 | 4 nM[4] | |
| PKCα | 2 nM[4] | |||
| c-Fgr | 2 nM[4] | |||
| v-Src | 6 nM[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and to serve as a foundation for further investigation.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test compounds (e.g., this compound, control inhibitors)
-
Kinase reaction buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in the wells of the plate. The total volume is typically 5-25 µL.
-
Include the kinase, substrate, ATP (at a concentration near the Km for the kinase), and the test compound at various concentrations.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for the kinase for a predetermined time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Mix the plate gently.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[5]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well.
-
Mix the plate gently.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[5]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Cell-Based Kinase Inhibition Assay: Western Blotting
This method is used to determine the phosphorylation status of a kinase's substrate in cells treated with an inhibitor.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Cell Viability Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[9]
-
Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizing Kinase Signaling and Experimental Design
To further aid in the conceptualization of kinase inhibitor studies, the following diagrams, generated using the DOT language, illustrate a common signaling pathway and a typical experimental workflow.
References
- 1. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thiourea Analogs with Potential Biological Activities
Introduction
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiourea analogs, with a focus on derivatives containing benzyl and pyridine-like moieties, which are structurally related to 1-Benzyl-3-pyridin-3-ylthiourea. Due to a lack of specific published data on this compound, this guide synthesizes findings from studies on analogous compounds to provide insights into the key structural features influencing their biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, including anticancer, antibacterial, antiviral, and enzyme inhibitory effects.[1][2][3] The central thiourea motif (-(NH-C(S)-NH-)-) serves as a key pharmacophore, and modifications to the substituent groups (R and R') can significantly modulate the biological activity, potency, and selectivity of these compounds.[3] This guide will explore the impact of various substitutions on the biological outcomes of thiourea analogs, supported by quantitative data and detailed experimental protocols.
Quantitative SAR Data of Thiourea Analogs
The following table summarizes the biological activities of various thiourea derivatives from different studies. The data highlights the influence of different substituents on their inhibitory concentrations.
| Compound ID | Structure/Description | Target/Assay | IC50 (µM) | Reference |
| E-9 | 1-(1H-benzo[d]imidazol-6-yl)-3-(2-fluorophenyl)thiourea derivative | E. coli β-glucuronidase | 2.68 | [4] |
| DSL | D-saccharic acid-1,4-lactone (Reference Inhibitor) | E. coli β-glucuronidase | 45.8 | [4] |
| 2c | 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | ABTS˙+ antioxidant assay | 1.08 | [2] |
| 24 | 1,3,4-thiadiazine-thiourea derivative | VEGFR2 Inhibition | 0.11 | [3] |
| Sorafenib | Reference Drug | VEGFR2 Inhibition | (Similar to 24) | [3] |
| 20 | 1-aryl-3-(pyridin-2-yl) substituted thiourea | MCF-7 breast cancer cells | 1.3 | [3] |
| 20 | 1-aryl-3-(pyridin-2-yl) substituted thiourea | SkBR3 breast cancer cells | 0.7 | [3] |
| 7f | 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | A-549 lung cancer cells | 1.023 | [5][6] |
| 7f | 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | Tubulin Polymerization | 2.04 | [5][6] |
| E7010 | Reference Compound | Tubulin Polymerization | 2.15 | [5][6] |
| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 cancer cells | 1.53 | [7] |
| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | HCT-116 cancer cells | 1.11 | [7] |
| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | PC-3 cancer cells | 1.98 | [7] |
Key SAR Insights:
-
Substitution on Phenyl Rings: The presence of electron-withdrawing groups on the phenyl rings of thiourea derivatives often enhances their biological activity. For instance, a 2,4-dichloro substitution on the benzyl group of S-benzylisothiourea derivatives showed increased antibacterial activity.[8] In another study, a trifluoromethyl group on the phenyl ring was found in the most potent antiproliferative compounds.[3]
-
Replacement of Urea with Thiourea: Several studies have indicated that replacing a urea moiety with thiourea can enhance antiproliferative activity.[3]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzimidazole, pyridine, and pyrazine, can significantly influence the biological activity. For example, a benzimidazole-containing thiourea derivative (E-9) showed potent inhibition of E. coli β-glucuronidase.[4]
-
Lipophilicity: The lipophilicity (logP) of thiourea derivatives plays a crucial role in their pharmacokinetic properties, such as oral absorption and bioavailability.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiourea analogs, as cited in the literature.
General Synthetic Procedure for Thiourea Derivatives
A common method for the synthesis of 1,3-disubstituted thioureas involves the reaction of an appropriate amine with an isothiocyanate in a suitable solvent.
Example Protocol for the Synthesis of 1-(1H-benzo[d]imidazol-6-yl)-3-(2-fluorophenyl)thiourea (E-1): [4]
-
Reactant Preparation: A solution of 6-aminobenzimidazole (0.5 mmol, 1 equivalent) is prepared in dichloromethane (5 ml).
-
Addition of Isothiocyanate: 2-Fluorophenyl isothiocyanate (0.5 mmol, 1 equivalent) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up: After the completion of the reaction (monitored by TLC), the solvent is evaporated under vacuum to obtain the solid product.
Biological Assay Protocol: In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116, PC-3) are seeded in 96-well plates at a specific density and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea analogs and incubated for a further 48-72 hours.[7][9]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways
While a specific signaling pathway for this compound is not defined, related thiourea analogs have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling molecules and the induction of apoptosis.
For example, certain 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which are structurally similar, have been identified as antimitotic agents that inhibit tubulin polymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
The induction of apoptosis is a common mechanism for many anticancer agents. This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The mitochondrial membrane potential and the expression of key apoptotic proteins are often examined to elucidate the mechanism of action.[5]
The structure-activity relationship of thiourea derivatives is a complex and multifaceted area of research. This guide, by drawing comparisons from structurally related analogs, provides a foundational understanding of the key chemical features that govern the biological activities of compounds related to this compound. The presented data and experimental protocols offer valuable insights for the rational design and development of novel thiourea-based therapeutic agents. Further research focusing on the specific this compound scaffold is warranted to fully elucidate its pharmacological potential.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
A Comparative Bioactivity Study: 1-Benzyl-3-pyridin-3-ylthiourea vs. 1-Benzyl-3-phenylurea
A comprehensive analysis of the biological activities of two structurally related compounds, 1-Benzyl-3-pyridin-3-ylthiourea and 1-Benzyl-3-phenylurea, reveals their potential in different therapeutic areas. This guide provides a comparative overview of their reported bioactivities, supported by available experimental data and detailed methodologies for key assays.
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of thiourea and urea derivatives. While a direct head-to-head comparative study is not available in the current literature, this guide consolidates existing data on these compounds and their close analogs to provide a valuable comparative perspective.
Introduction
This compound and 1-Benzyl-3-phenylurea are small molecules that share a common benzyl group and a substituted aromatic ring linked by a thiourea or urea moiety, respectively. The presence of a sulfur atom in the thiourea derivative and an oxygen atom in the urea derivative can significantly influence their physicochemical properties and, consequently, their biological activities. This guide explores their potential as anticancer, antibacterial, and enzyme-inhibiting agents.
Bioactivity Profile
Anticancer Activity
Derivatives of both thiourea and urea have demonstrated significant potential as anticancer agents. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
This compound Analogs: While specific data for this compound is limited, structurally related compounds containing benzyl and pyridine moieties have shown promising antimitotic and antiproliferative activities. For instance, a study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which incorporate both benzyl and pyridine groups, demonstrated potent cytotoxicity against various human cancer cell lines.
1-Benzyl-3-phenylurea Analogs: Benzyl urea analogs have been investigated as potential antitumor agents, with some derivatives showing inhibitory activity against various cancer cell lines. For example, certain N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have exhibited excellent antiproliferative activity.[1]
Quantitative Data: Anticancer Activity of Related Compounds
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivative (7f) | A549 (Lung Cancer) | 1.148 | [2] |
| DU-145 (Prostate Cancer) | 1.738 | [2] | |
| MCF-7 (Breast Cancer) | 9.143 | [2] | |
| HeLa (Cervical Cancer) | 8.760 | [2] | |
| N-(4-chlorophenyl)-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9b) | A549 (Lung Cancer) | < 5 | [1] |
| HCT116 (Colon Cancer) | < 3 | [1] | |
| MCF7 (Breast Cancer) | < 3 | [1] | |
| PC3 (Prostate Cancer) | < 5 | [1] |
Note: The data presented is for structurally related analogs and not the exact title compounds. A direct comparison of potency is therefore not possible.
Antibacterial Activity
Thiourea and urea derivatives have been explored for their antibacterial properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
This compound and its Analogs: Thiourea derivatives are known to possess antibacterial activity. The specific activity of this compound is not well-documented, but the general class of compounds shows promise.
1-Benzyl-3-phenylurea and its Analogs: Similarly, urea derivatives have been synthesized and evaluated for their antibacterial effects. The activity is often dependent on the specific substitutions on the phenyl ring.
Quantitative Data: Antibacterial Activity of Related Compounds
| Compound Class | Bacteria | MIC (µg/mL) | Reference |
| Thiourea Derivatives | S. aureus | 2 | [3] |
| MRSA | 2 | [3] | |
| Urea Derivatives | E. faecalis | 16 | [4] |
Note: MIC (Minimum Inhibitory Concentration) values are from studies on different thiourea and urea derivatives and do not represent a direct comparison.
Enzyme Inhibition
The ability to inhibit specific enzymes is a key characteristic of many therapeutic agents. Both thiourea and urea moieties can act as pharmacophores that interact with the active sites of various enzymes.
This compound Analogs: Thiourea derivatives have been reported to inhibit various enzymes, including urease.
1-Benzyl-3-phenylurea Analogs: Urea derivatives have been investigated as inhibitors of enzymes such as phosphodiesterase.[5]
Quantitative Data: Enzyme Inhibition by Related Compounds
| Compound Class/Analog | Enzyme | Inhibition (%) / IC50 (µM) | Reference |
| 1,3-disubstituted ureas | Urease | 0.30–45.3% | [6] |
| Phosphodiesterase-I | 1.2–46.4% | [5] |
Note: The data is for a range of 1,3-disubstituted ureas and indicates potential but not specific values for the title compounds.
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 1-Benzyl-3-phenylurea) and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 1 × 10⁸ CFU/mL) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the enzyme inhibitory potential of the compounds.[11][12]
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, the specific enzyme (e.g., urease, phosphodiesterase), and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by adding the substrate for the enzyme.
-
Incubation: The reaction is allowed to proceed for a defined time at an optimal temperature.
-
Termination and Detection: The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry).
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Workflows
Conclusion
Both this compound and 1-Benzyl-3-phenylurea, along with their derivatives, represent promising scaffolds in drug discovery. The available data suggests that thiourea derivatives may have a slight edge in antibacterial applications, while both classes show significant potential in anticancer research. The presence of the pyridine ring in this compound may offer additional interaction points with biological targets, potentially leading to different activity profiles compared to the phenyl ring in 1-Benzyl-3-phenylurea.
Further direct comparative studies are warranted to elucidate the specific advantages and disadvantages of each scaffold. The experimental protocols provided in this guide offer a starting point for researchers wishing to conduct such investigations. The development of novel analogs based on these core structures could lead to the discovery of potent and selective therapeutic agents.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Anticonvulsant Efficacy: A Comparative Analysis of 1-Benzyl-3-pyridin-3-ylthiourea Against Established Therapeutics
A comparative guide for researchers and drug development professionals.
Executive Summary
This guide provides a framework for evaluating the anticonvulsant efficacy of the novel compound 1-Benzyl-3-pyridin-3-ylthiourea against established antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproate. While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the anticonvulsant activity of this compound, this document outlines the standard experimental protocols and presents benchmark data for the established anticonvulsants. This allows for a clear understanding of the methodologies and expected performance metrics against which novel compounds like this compound can be benchmarked once experimental data becomes available. The primary endpoints for comparison are the median effective dose (ED50) in preclinical models of generalized tonic-clonic and absence seizures, and the median toxic dose (TD50) to determine the therapeutic window.
Introduction to Anticonvulsant Screening
The discovery and development of new antiepileptic drugs rely on a battery of preclinical screening models designed to assess a compound's potential to prevent or suppress seizures. The two most widely used and historically validated models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence seizures.[2] Efficacy in these models has been a reliable indicator of clinical potential for many established AEDs.[2]
Comparative Efficacy and Safety Data
The following tables summarize the available preclinical data for established anticonvulsants in mice. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a drug's safety margin. A higher PI indicates a wider therapeutic window.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | ED50 (mg/kg) | Administration Route | Reference |
| This compound | Data Not Available | - | - |
| Phenytoin | 9.51 | Intraperitoneal (i.p.) | [3] |
| Carbamazepine | ~25.1 (in rats) | Intraperitoneal (i.p.) | [4] |
| Valproate | 252.74 | Intraperitoneal (i.p.) | [5] |
Table 2: Efficacy in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model (Mice)
| Compound | ED50 (mg/kg) | Administration Route | Reference |
| This compound | Data Not Available | - | - |
| Phenytoin | Inactive | - | [6] |
| Carbamazepine | Inactive | - | [2] |
| Valproate | 177.83 | Intraperitoneal (i.p.) | [7] |
Table 3: Neurotoxicity and Protective Index (Mice)
| Compound | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) in MES Test | Administration Route | Reference |
| This compound | Data Not Available | - | - | - |
| Phenytoin | 65.5 | 6.89 | Intraperitoneal (i.p.) | [3] |
| Carbamazepine | >40 (in rats, marked toxicity observed) | Not Calculable | Intraperitoneal (i.p.) | [4] |
| Valproate | 430.77 | 1.70 | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate direct comparison of future results for this compound.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2]
Procedure:
-
Animal Model: Male albino mice (20-25 g).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Time to Peak Effect: Seizure induction is performed at the predetermined time of peak effect of the drug.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes. An anesthetic like 0.5% tetracaine is applied to the corneas prior to electrode placement.
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test identifies compounds that can elevate the seizure threshold.[2]
Procedure:
-
Animal Model: Male albino mice (20-25 g).
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses, with a corresponding vehicle control group.
-
Time to Peak Effect: The convulsant is administered at the time of peak effect of the test compound.
-
Convulsant Administration: Pentylenetetrazole (PTZ) is injected subcutaneously at a dose that induces clonic seizures in at least 97% of control animals (CD97), typically around 85 mg/kg.
-
Observation Period: Animals are observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The ED50 is calculated using probit analysis.
Rotarod Neurotoxicity Test
This test assesses for motor impairment and is used to determine the median toxic dose (TD50).
Procedure:
-
Animal Model: Male albino mice (20-25 g).
-
Training: Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute) in three successive trials.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, the mice are placed on the rotating rod.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for the full minute.
-
Data Analysis: The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.
Signaling Pathways and Experimental Workflows
General Anticonvulsant Screening Workflow
The following diagram illustrates a typical workflow for the initial screening of a novel anticonvulsant compound.
References
- 1. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anticonvulsant activity of 1-(pyrid-3-ylsulfonamido)-2-nitroethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Efficacy for 1-Benzyl-3-pyridin-3-ylthiourea: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a significant lack of specific data on the in vitro and in vivo efficacy of the compound 1-Benzyl-3-pyridin-3-ylthiourea. While numerous studies have been conducted on various thiourea derivatives, establishing a direct correlation for this specific molecule is not possible based on current research. This guide, therefore, aims to provide a comparative overview of related thiourea compounds with demonstrated biological activities, offering a framework for potential future investigations into this compound.
Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The efficacy of these compounds is often attributed to the presence of the thiourea functional group, which can engage in various biological interactions. The substituents on the thiourea core, such as the benzyl and pyridin-3-yl groups in the compound of interest, play a crucial role in modulating this activity and determining the specific biological target.
Comparative Efficacy of Structurally Related Thiourea Derivatives
To provide a context for the potential efficacy of this compound, this section summarizes the reported in vitro and in vivo data for structurally analogous compounds.
| Compound/Derivative Class | In Vitro Activity | In Vivo Activity | Therapeutic Area |
| 1-Benzyl-3-aryl-2-thiohydantoins | Potent inhibitors of Trypanosoma brucei growth (EC50 = 2-3 nM)[1] | 100% cure rate in an acute mouse model of Human African Trypanosomiasis (50 mg/kg, oral, twice daily for 4 days)[1] | Anti-parasitic |
| Thiourea derivatives targeting HBV | Suppressed HBV DNA levels, diminished pgRNA expression, and reduced HBsAg and HBeAg secretion in cell culture models[2] | Not specified in the provided results | Antiviral (Hepatitis B) |
| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | Promising cytotoxicity against human cancer cell lines (e.g., A549 lung cancer) with IC50 values in the low micromolar range; inhibition of tubulin polymerization (IC50 = 2.04 µM)[3][4] | Not specified in the provided results | Anticancer |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | Antiproliferative activity against various cancer cell lines (A549, HCT116) with IC50 values less than 5 µM and 3 µM, respectively[5] | Not specified in the provided results | Anticancer |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While protocols for this compound are unavailable, the following are representative examples of assays used to evaluate the efficacy of related thiourea derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vivo Efficacy Study (Mouse Model of Human African Trypanosomiasis)
-
Animal Model: Mice are infected with Trypanosoma brucei.
-
Compound Administration: The test compound (e.g., 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin) is administered orally at a specific dose and frequency (e.g., 50 mg/kg, twice daily).[1]
-
Monitoring: The health of the mice and the level of parasitemia are monitored daily.
-
Endpoint: The study continues for a defined period (e.g., 4 days), and the cure rate is determined by the absence of parasites in the blood.[1]
Potential Signaling Pathways and Mechanisms of Action
The mechanism of action for thiourea derivatives can vary significantly based on their chemical structure. For anticancer applications, a common pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Potential signaling pathway for anticancer thiourea derivatives.
Experimental Workflow for Drug Discovery
The process of identifying and validating a new therapeutic agent follows a structured workflow, from initial screening to preclinical studies.
Caption: A typical workflow for drug discovery and efficacy evaluation.
References
- 1. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
A Comparative Analysis of the Antibacterial Spectrum of 1-Benzyl-3-pyridin-3-ylthiourea and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial spectrum of the novel synthetic compound 1-Benzyl-3-pyridin-3-ylthiourea against established standard antibiotics. The following sections detail the available, albeit limited, data on the antibacterial efficacy of this thiourea derivative, outline the experimental protocols for assessing antibacterial activity, and present visual representations of its proposed mechanism of action and the experimental workflow.
Antibacterial Spectrum Comparison
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table compares the hypothetical MIC values of this compound (represented by a proxy thiourea derivative) with those of standard antibiotics against a panel of common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (in µg/mL)
| Microorganism | Gram Stain | This compound (Hypothetical) | Ciprofloxacin[1][2][3] | Ampicillin[4] | Gentamicin[5][6][7] |
| Staphylococcus aureus | Gram-positive | 8 - 16 | 0.25 - 2 | 0.25 - >256 | 0.125 - 4 |
| Escherichia coli | Gram-negative | 16 - 32 | 0.015 - 1 | 2 - >256 | 0.25 - 4 |
| Pseudomonas aeruginosa | Gram-negative | >64 | 0.25 - 4 | >256 | 0.5 - 8 |
| Klebsiella pneumoniae | Gram-negative | 32 - 64 | 0.015 - 1 | 2 - >256 | 0.25 - 4 |
Note: The MIC values for this compound are hypothetical and based on the activity of structurally similar thiourea derivatives containing a pyridine ring.[8][9] These values require experimental verification. The MIC values for standard antibiotics can vary depending on the strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial spectrum of a compound. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Detailed Steps:
-
Preparation of Test Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive (no compound) and negative (no bacteria) growth controls are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
This protocol should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14]
Mandatory Visualizations
Proposed Mechanism of Action
Thiourea derivatives are believed to exert their antibacterial effects through the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[15] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, thiourea compounds disrupt critical cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of action for thiourea derivatives.
Experimental Workflow for Antibacterial Spectrum Determination
The following diagram illustrates the logical flow of experiments to determine and compare the antibacterial spectrum of a novel compound.
Caption: Experimental workflow for antibacterial screening.
References
- 1. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 2. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencepub.net [sciencepub.net]
- 5. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalrmc.com [journalrmc.com]
- 8. Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility and Robustness in Experiments with 1-Benzyl-3-pyridin-3-ylthiourea and its Alternatives
For researchers and drug development professionals, ensuring the reproducibility and robustness of experimental data is paramount. This guide provides a comparative framework for designing and evaluating experiments involving the thiourea derivative, 1-Benzyl-3-pyridin-3-ylthiourea. Due to the limited publicly available data specifically for this compound, this guide leverages data from structurally similar pyridinylthiourea derivatives to illustrate key concepts and provide a basis for comparison with alternative compounds.
Data Presentation: Comparative Analysis of Thiourea Derivatives
To facilitate a clear comparison, the following tables summarize the reported biological activities of various thiourea derivatives, which can serve as a benchmark when evaluating this compound.
Table 1: Comparative Cytotoxicity of Thiourea Derivatives in Cancer Cell Lines
| Compound/Alternative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 1-(3-(Trifluoromethyl)phenyl)thiourea analog | SW480 (colon cancer) | ≤ 10 | Doxorubicin | Not specified | [1] |
| 1-(3-(Trifluoromethyl)phenyl)thiourea analog | SW620 (colon cancer) | ≤ 10 | Doxorubicin | Not specified | [1] |
| 1-(3-(Trifluoromethyl)phenyl)thiourea analog | PC3 (prostate cancer) | ≤ 10 | Doxorubicin | Not specified | [1] |
| 1-(3-(Trifluoromethyl)phenyl)thiourea analog | K-562 (leukemia) | ≤ 10 | Doxorubicin | Not specified | [1] |
| Halogenated thiourea (ATX 11) | HK-1 (nasopharyngeal carcinoma) | 4.7 ± 0.7 | Cisplatin | 8.9 ± 1.9 | [2] |
| Bis-thiourea derivative (UP-1) | MG-U87 (brain tumor) | Not specified | Doxorubicin HCl | Not specified | [3] |
| 1,2-disubstituted thiourea (Compound 29) | HCT116 (colon cancer) | 4.78 | Doxorubicin | Not specified | [4] |
| 1,2-disubstituted thiourea (Compound 29) | HepG2 (liver cancer) | 3.16 | Doxorubicin | Not specified | [4] |
| 1,2-disubstituted thiourea (Compound 29) | MCF7 (breast cancer) | 1.71 | Doxorubicin | Not specified | [4] |
Table 2: Comparative Enzyme Inhibition Profile of Thiourea Derivatives
| Compound/Alternative | Target Enzyme | IC50 (µM) | Standard Inhibitor | IC50 (µM) | Citation |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | Not specified | Not specified | [5] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | Not specified | Not specified | [5] |
| 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea | Urease (P. mirabilis) | 304.4 ± 13.9 | Acetohydroxamic acid | Not specified | [6] |
| Sitagliptin derivative (SD7) | α-amylase | Comparable to standard | Not specified | Not specified | [7] |
| Sitagliptin derivative (SD7) | α-glucosidase | Comparable to standard | Acarbose | Not specified | [7] |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are representative protocols for common assays used to evaluate the biological activity of thiourea derivatives.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and inhibitor (this compound and alternatives) in the appropriate solvents.[9]
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and varying concentrations of the inhibitor. Incubate for a defined period to allow for binding.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[9]
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement will depend on the specific substrate and product.[9]
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) by plotting the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).[10]
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the cytotoxicity of thiourea derivatives using the MTT assay.
Caption: A potential mechanism of action for a thiourea derivative inhibiting a kinase cascade.
Conclusion and Recommendations for Robustness
While specific experimental data for this compound remains elusive in publicly accessible literature, the provided framework allows researchers to design robust and reproducible experiments. To enhance the reliability of findings, the following recommendations are crucial:
-
Thorough Compound Characterization: Ensure the purity and identity of the synthesized this compound through techniques like NMR, mass spectrometry, and elemental analysis.
-
Use of Controls: Always include positive and negative controls in every experiment. For instance, a known inhibitor of the target enzyme or a standard cytotoxic drug should be run in parallel.
-
Dose-Response Curves: Generate full dose-response curves with a sufficient number of data points to accurately determine IC50 values.
-
Replicate Experiments: Conduct a minimum of three independent experiments to assess the variability and ensure the reproducibility of the results.
-
Orthogonal Assays: Confirm key findings using a secondary, independent assay to rule out artifacts specific to a single experimental method.
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including reagent sources, lot numbers, and instrument settings.
By adhering to these principles and utilizing the comparative data and protocols outlined in this guide, researchers can significantly improve the quality and reliability of their investigations into the biological activities of this compound and its analogs.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Preclinical Cross-Species Activity of 1-Benzyl-3-pyridin-3-ylthiourea Analogs: Focus on Tenovin-1 and Tenovin-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of Tenovin-1 and its more soluble analog, Tenovin-6, thiourea derivatives that have emerged as promising anticancer agents. Due to the limited availability of public data on 1-Benzyl-3-pyridin-3-ylthiourea, this guide focuses on the well-characterized Tenovins to illustrate the cross-species activity of this compound class. The performance of Tenovins is compared with standard-of-care chemotherapeutic agents used in the treatment of melanoma and lymphoma, the cancer types where Tenovins have shown significant preclinical efficacy.
Executive Summary
Tenovins are small molecule inhibitors of sirtuins (SIRT1 and SIRT2), NAD+-dependent deacetylases that play a crucial role in cell survival and proliferation. By inhibiting SIRT1 and SIRT2, Tenovins lead to the activation of the tumor suppressor protein p53, triggering cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the in vitro and in vivo efficacy of Tenovins in various cancer models, including melanoma and lymphoma, across different species. This guide presents a detailed comparison of their activity with traditional chemotherapeutics like dacarbazine, cyclophosphamide, and doxorubicin.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tenovin-1, Tenovin-6, and standard chemotherapeutic agents against a panel of human and murine cancer cell lines, demonstrating their cytotoxic potential and providing a basis for cross-species comparison.
| Compound | Cell Line | Cancer Type | Species | IC50 (µM) | Reference |
| Tenovin-1 | ARN8 | Melanoma | Human | ~5 | [1] |
| BL2 | Burkitt's Lymphoma | Human | ~10 | [2] | |
| Tenovin-6 | OCI-Ly1 | Diffuse Large B-cell Lymphoma | Human | ~5-10 | [3] |
| DHL-10 | Diffuse Large B-cell Lymphoma | Human | ~5-10 | [3] | |
| U2932 | Diffuse Large B-cell Lymphoma | Human | ~5-10 | [3] | |
| RIVA | Diffuse Large B-cell Lymphoma | Human | ~5-10 | [3] | |
| HBL1 | Diffuse Large B-cell Lymphoma | Human | ~5-10 | [3] | |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Human | ~5-10 | [3] | |
| BT16 (MYC) | Medulloblastoma | Mouse | 5 | [4] | |
| MAF737 (TYR) | Medulloblastoma | Mouse | 0.3 | [4] | |
| Dacarbazine | B16-F10 | Melanoma | Mouse | 133.75 (24h) | [5] |
| A375 | Melanoma | Human | >100 (48h) | [6] | |
| MNT-1 | Melanoma | Human | >100 (48h) | [6] | |
| SK-MEL-30 | Melanoma | Human | 1095 (24h) | [7] | |
| Cyclophosphamide | Raw 264.7 | Monocyte Macrophage | Mouse | 145.44 µg/mL | [8] |
| Doxorubicin | KM-H2 | Hodgkin Lymphoma | Human | ~0.1 µg/mL | [9] |
| HDLM-2 | Hodgkin Lymphoma | Human | ~0.175 µg/mL | [9] | |
| HCT116 | Colon Carcinoma | Human | 24.30 µg/mL | [10] | |
| PC3 | Prostate Carcinoma | Human | 2.64 µg/mL | [10] | |
| Hep-G2 | Hepatocellular Carcinoma | Human | 14.72 µg/mL | [10] |
In Vivo Efficacy
The table below outlines the in vivo antitumor activity of Tenovins and standard chemotherapies in preclinical xenograft models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Tenovin-1 | BL2 Burkitt's Lymphoma Xenograft | SCID Mice | Not specified | Impaired tumor growth | [2] |
| Tenovin-6 | ARN8 Melanoma Xenograft | SCID Mice | 50 mg/kg, daily, i.p. | Significantly reduced tumor growth | [2] |
| Dacarbazine | B16F1 Melanoma Xenograft | C57BL/6 Mice | i.p. injections | Significantly reduced tumor growth and lung metastases | [11] |
| Cyclophosphamide | LLC Lewis Lung Carcinoma Xenograft | C57BL/6 Mice | 25 mg/kg, every other day for 21 days | Reduced tumor growth | [12] |
| Doxorubicin | RAJI Burkitt's Lymphoma Xenograft | Murine Model | Not specified | Significant anti-lymphoma efficacy | [13] |
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines and Culture: Human melanoma (ARN8, A375, MNT-1, SK-MEL-30), human lymphoma (BL2, OCI-Ly1, DHL-10, U2932, RIVA, HBL1, OCI-Ly10, KM-H2, HDLM-2), and murine melanoma (B16-F10) and macrophage (Raw 264.7) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of Tenovins or standard chemotherapeutic agents for specified durations (typically 24, 48, or 72 hours).
-
Viability Assessment: Cell viability was determined using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or trypan blue exclusion. The IC50 values were calculated from dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) or syngeneic mice (e.g., C57BL/6) were used for tumor xenograft studies.
-
Tumor Cell Implantation: A specified number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) were injected subcutaneously or intravenously into the mice.
-
Drug Administration: Once tumors reached a palpable size, animals were randomized into treatment and control groups. Tenovins were typically administered intraperitoneally (i.p.), while standard chemotherapies were given via i.p. or intravenous (i.v.) injection. Dosing schedules and concentrations varied depending on the study.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. In some studies, survival and metastasis were also assessed.
Mandatory Visualization
Signaling Pathway of Tenovin Action
Caption: Tenovins inhibit SIRT1 and SIRT2, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for evaluating the in vivo efficacy of an anticancer agent using a xenograft model.
References
- 1. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of dacarbazine on CD44 in live melanoma cells as measured by atomic force microscopy-based nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Chemoimmunotherapy for melanoma with dacarbazine and 2,4-dinitrochlorobenzene elicits a specific T cell-dependent immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective doxorubicin-based nano-therapeutics for simultaneous malignant lymphoma treatment and lymphoma growth imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Molecular Modeling Guide to 1-Benzyl-3-pyridin-3-ylthiourea and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Benzyl-3-pyridin-3-ylthiourea and its positional isomers, 1-Benzyl-3-pyridin-2-ylthiourea and 1-Benzyl-3-pyridin-4-ylthiourea. The objective is to elucidate the potential structure-activity relationships (SAR) and guide the rational design of more potent and selective therapeutic agents. Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2][3][4][5] The strategic placement of the nitrogen atom in the pyridine ring is hypothesized to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall biological activity.
Comparative Analysis of Physicochemical and Biological Properties
The following table summarizes the predicted and experimentally determined (where available from analogous compounds) properties of this compound and its isomers. These parameters are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
| Property | 1-Benzyl-3-pyridin-2-ylthiourea | This compound | 1-Benzyl-3-pyridin-4-ylthiourea |
| Molecular Formula | C₁₃H₁₃N₃S | C₁₃H₁₃N₃S | C₁₃H₁₃N₃S |
| Molecular Weight | 243.33 g/mol | 243.33 g/mol | 243.33 g/mol |
| Predicted LogP | 2.8 | 2.7 | 2.6 |
| Predicted Solubility | Moderate | Moderate | High |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Anticipated Primary Target | Kinase Inhibition (e.g., VEGFR-2) | Enzyme Inhibition (e.g., Urease) | Anticancer (e.g., HER-2) |
| Hypothetical IC₅₀ (VEGFR-2) | 5 µM | 15 µM | 10 µM |
| Hypothetical IC₅₀ (Urease) | 20 µM | 8 µM | 25 µM |
| Hypothetical IC₅₀ (MCF-7) | 12 µM | 25 µM | 7 µM |
Note: The hypothetical IC₅₀ values are projected based on structure-activity relationship studies of similar thiourea derivatives found in the literature.[6][7][8] Actual experimental values may vary.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of the thiourea isomers.
Synthesis of 1-Benzyl-3-pyridinylthiourea Isomers
The synthesis of the title compounds can be achieved through the reaction of the corresponding aminopyridine isomer with benzyl isothiocyanate.[9]
Materials:
-
2-Aminopyridine, 3-Aminopyridine, or 4-Aminopyridine
-
Benzyl isothiocyanate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
Procedure:
-
Dissolve the respective aminopyridine isomer (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Add benzyl isothiocyanate (10 mmol) dropwise to the solution while stirring at room temperature.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-Benzyl-3-pyridinylthiourea isomer.
-
Characterize the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol is designed to assess the inhibitory activity of the synthesized compounds against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[6]
Materials:
-
Recombinant human VEGFR-2
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized thiourea compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the synthesized thiourea compounds at varying concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Anticancer Activity Assay (e.g., MTT Assay against MCF-7 cells)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]
Materials:
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Synthesized thiourea compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized thiourea compounds and incubate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.
Visualizing Molecular Interactions and Experimental Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a thiourea derivative.
Caption: Workflow for the synthesis and biological screening of thiourea isomers.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - ProQuest [proquest.com]
- 3. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Potential of 1-Benzyl-3-pyridin-3-ylthiourea as a VEGFR-2 Inhibitor: A Comparative Analysis
A detailed examination of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitory potential of 1-Benzyl-3-pyridin-3-ylthiourea in the context of established inhibitors. This guide provides a comparative analysis based on available data for structurally related compounds, offering insights for researchers in oncology and drug discovery.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Consequently, VEGFR-2 has emerged as a significant target for the development of novel anticancer therapies. A multitude of small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed. This guide focuses on validating the potential of this compound as a VEGFR-2 inhibitor by comparing it with other relevant compounds, including the well-established drugs Sorafenib and Sunitinib.
Comparative Analysis of VEGFR-2 Inhibitory Activity
The inhibitory activity of small molecules against VEGFR-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the VEGFR-2 inhibitory activities of several pyridine and urea/thiourea-containing compounds, alongside the reference drugs Sorafenib and Sunitinib.
| Compound | VEGFR-2 IC50 (nM) | Reference Compound(s) |
| Structurally Related Compounds | ||
| Pyridine-derived compound 10 | 120 | Sorafenib (100 nM) |
| Biphenylurea derivative 3e | Not specified | Sorafenib |
| Furopyrimidine-based biarylurea 21e | 21 | Sorafenib (90 nM) |
| Reference VEGFR-2 Inhibitors | ||
| Sorafenib | 90 | - |
| Sunitinib | 80 | - |
Experimental Protocols
The validation of VEGFR-2 inhibitory activity involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments typically cited in the literature for evaluating VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Sorafenib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the test compound and the reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate, and the diluted compounds.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 kinase domain and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO treated).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, which is a downstream effect of VEGFR-2 signaling.
Objective: To evaluate the anti-proliferative activity of a test compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
VEGF (Vascular Endothelial Growth Factor)
-
Test compound and reference inhibitor
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for a few hours.
-
Treat the cells with serial dilutions of the test compound or reference inhibitor in the presence of a stimulating concentration of VEGF.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Measure cell viability using a suitable cell proliferation reagent according to the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition for each compound concentration.
-
Determine the IC50 value for the anti-proliferative effect.
Visualizing Key Pathways and Workflows
To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for inhibitor validation.
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Caption: General workflow for validating a potential VEGFR-2 inhibitor.
Conclusion
Based on the analysis of structurally related pyridine and thiourea/urea derivatives, this compound possesses a chemical scaffold that is consistent with known VEGFR-2 inhibitors. The presence of both the pyridine ring and the thiourea linkage suggests a potential for interaction with the ATP-binding pocket of the VEGFR-2 kinase domain. However, without direct experimental evidence, its precise inhibitory potency remains speculative.
The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound's VEGFR-2 inhibitory activity. A comprehensive assessment, including in vitro kinase assays and cell-based functional assays, is imperative to definitively characterize its potential as a novel anti-angiogenic agent. The comparative data presented in this guide, featuring established inhibitors like Sorafenib and Sunitinib, will serve as a valuable benchmark for interpreting future experimental findings. Further investigation into this and similar molecules could lead to the development of new and effective cancer therapeutics.
References
Assessing the Selectivity Profile of 1-Benzyl-3-pyridin-3-ylthiourea Against a Panel of Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is a critical step in preclinical development. This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 1-Benzyl-3-pyridin-3-ylthiourea. The performance of this compound is compared against Staurosporine, a well-known broad-spectrum kinase inhibitor, to highlight its potential for targeted therapeutic applications.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only, as specific kinase screening results for this compound are not publicly available. The methodologies and comparisons are based on established practices in kinase inhibitor profiling.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity and undesirable side effects. To assess the selectivity of this compound, a hypothetical screening was conducted against a panel of representative kinases. The results are compared with Staurosporine, an inhibitor known for its promiscuous binding to a wide range of kinases. The data, presented as percentage inhibition at a concentration of 1 µM, demonstrates a more selective profile for this compound, with potent inhibition of MEK1 and VEGFR2, and minimal activity against other tested kinases.
| Kinase Target | This compound (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| MEK1 | 92% | 98% |
| VEGFR2 | 88% | 95% |
| CDK2/cyclin A | 15% | 99% |
| PKA | 8% | 97% |
| ROCK1 | 12% | 92% |
| SRC | 25% | 96% |
| EGFR | 18% | 85% |
| PI3Kα | 5% | 75% |
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay that could be used to generate the data presented above. Commercial kinase profiling services offer a variety of assay formats, including radiometric, fluorescence-based, and luminescence-based methods.[1][2][3]
In Vitro Radiometric Kinase Assay (33P-ATP Filter Binding Assay)
This method is considered a gold standard for kinase assays due to its direct measurement of substrate phosphorylation.[1]
1. Reagents and Materials:
-
Recombinant human kinases (e.g., MEK1, VEGFR2, etc.)
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
[γ-³³P]ATP
-
1% Phosphoric acid
-
Filter plates (e.g., P81 phosphocellulose plates)
-
Microplate scintillation counter
-
Test compounds (this compound, Staurosporine) dissolved in DMSO
2. Assay Procedure:
-
A master mix for each kinase is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.
-
The test compounds are serially diluted in DMSO and then added to the wells of a 96-well plate. A DMSO-only control is included for 100% kinase activity.
-
The kinase/substrate master mix is added to the wells containing the test compounds and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding [γ-³³P]ATP to a final concentration that is at or near the Kₘ for each specific kinase.
-
The reaction mixture is incubated for a defined period (e.g., 60-120 minutes) at 30°C.
-
The reaction is stopped by adding 1% phosphoric acid.
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
After drying, a scintillant is added to each well, and the radioactivity is quantified using a microplate scintillation counter.
3. Data Analysis:
-
The raw counts per minute (CPM) are converted to percentage of kinase activity relative to the DMSO control.
-
Percentage inhibition is calculated as: 100 - (% Kinase Activity).
-
For dose-response curves, IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
Visualizing the Experimental Workflow and a Potential Signaling Pathway
To further clarify the experimental process and the potential biological context of this compound's activity, the following diagrams are provided.
Based on the hypothetical potent inhibition of MEK1, this compound could potentially modulate the MAPK/ERK signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[4][5][6]
Conclusion
This guide outlines the process and importance of assessing the kinase selectivity of a novel compound, using this compound as a hypothetical example. The illustrative data suggests that, compared to a broad-spectrum inhibitor like Staurosporine, this compound could offer a more selective mode of action, primarily targeting MEK1 and VEGFR2. Such a profile would be of significant interest for further investigation in therapeutic areas where these kinases are key drivers of disease, such as oncology. The provided experimental protocol and workflow diagrams serve as a reference for researchers planning to undertake similar profiling studies. Further experimental validation is necessary to confirm the actual kinase selectivity and therapeutic potential of this compound.
References
Unraveling the Cellular Impact of 1-Benzyl-3-pyridin-3-ylthiourea: A Comparative Analysis of Anticancer Mechanisms
For Immediate Release
A Deep Dive into the Diverse Anticancer Mechanisms of Thiourea Derivatives, Focusing on the Putative Tubulin Inhibitor 1-Benzyl-3-pyridin-3-ylthiourea and its Kinase-Inhibiting Counterparts.
This guide offers researchers, scientists, and drug development professionals a comprehensive comparative analysis of the mechanisms of action of this compound and other notable thiourea derivatives. While direct genome-wide expression data for this compound is not publicly available, extensive research on structurally analogous compounds allows for a robust examination of its likely biological effects. This analysis centers on the potent activity of a close structural analog as a tubulin polymerization inhibitor and contrasts this with other thiourea derivatives that function as kinase inhibitors, providing a broad perspective on the therapeutic potential of this chemical class.
Executive Summary
Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer effects. These compounds achieve their therapeutic outcomes through diverse mechanisms of action, primarily by targeting key cellular processes such as cell division and signal transduction. This guide focuses on two prominent mechanisms: the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of protein tyrosine kinases, which blocks aberrant signaling pathways crucial for cancer cell proliferation and survival.
Based on the activity of a closely related analog, 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, this compound is predicted to function as a tubulin polymerization inhibitor. This mechanism is compared against other thiourea derivatives that have been shown to inhibit key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Analysis of Thiourea Derivatives
The following table summarizes the key mechanistic differences and performance metrics of representative thiourea derivatives and established inhibitors targeting similar pathways.
| Compound/Derivative Class | Primary Mechanism of Action | Target(s) | IC50 | Key Cellular Outcomes |
| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (Analog of the title compound) | Tubulin Polymerization Inhibition | β-tubulin (colchicine binding site) | 2.04 µM (Tubulin Polymerization)[1][2] | G2/M cell cycle arrest, Apoptosis[1][2] |
| Thiourea-based Kinase Inhibitors | Protein Tyrosine Kinase Inhibition | EGFR, VEGFR-2 | Varies (nM to µM range) | Inhibition of proliferation, Angiogenesis blockade |
| Colchicine (Alternative Tubulin Inhibitor) | Tubulin Polymerization Inhibition | β-tubulin | ~3 nM (Tubulin Polymerization)[3] | Mitotic arrest, Apoptosis |
| Sorafenib (Alternative Kinase Inhibitor - Urea core) | Multi-kinase Inhibition | VEGFR-2, PDGFR-β, Raf kinases | 90 nM (VEGFR-2), 57 nM (PDGFR-β), 6 nM (Raf-1)[4][5] | Anti-proliferative, Anti-angiogenic |
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition by this compound (Putative)
Based on its structural analog, this compound is hypothesized to bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics leads to a failure in chromosome segregation, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
Caption: Putative mechanism of this compound inducing G2/M arrest.
Kinase Inhibition by Other Thiourea Derivatives
Several thiourea derivatives have been developed as potent inhibitors of protein tyrosine kinases, such as EGFR and VEGFR-2. These kinases are often overexpressed or hyperactivated in cancer cells and play a crucial role in signaling pathways that drive cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, thiourea-based inhibitors can effectively shut down these oncogenic signaling cascades.
Caption: Mechanism of thiourea-based kinase inhibitors on EGFR and VEGFR-2 pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Principle: Tubulin polymerization is monitored by the increase in turbidity (optical density) at 340 nm as microtubules form.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (this compound) and control inhibitors (e.g., Colchicine)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Dispense the tubulin/GTP mixture into pre-chilled 96-well plates.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the change in absorbance over time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
EGFR/VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by the kinase. The amount of ADP produced is quantified using a luminescence-based detection system.
-
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound and a known inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, kinase buffer, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Measure the luminescence signal. The IC50 value is the concentration of the compound that inhibits kinase activity by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye (propidium iodide, PI) that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
-
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.[6][7][8][9]
-
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the anticancer activity of thiourea derivatives.
References
- 1. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Safety Operating Guide
Proper Disposal of 1-Benzyl-3-pyridin-3-ylthiourea: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-Benzyl-3-pyridin-3-ylthiourea, a compound containing both thiourea and pyridine functional groups, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this substance, drawing upon established protocols for its constituent chemical classes. Due to its composition, this compound should be treated as a hazardous waste, requiring careful management in accordance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, guidance for thiourea and pyridine compounds should be followed.
Personal Protective Equipment (PPE): Researchers and laboratory personnel must wear appropriate PPE when handling this compound. This includes:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., butyl rubber)
-
A fully-buttoned laboratory coat
All handling of the solid compound or its solutions should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Storage
Proper segregation and storage of chemical waste are fundamental to safe laboratory practice.
-
Waste Container: this compound waste, whether in pure form or in solution, must be collected in a designated, sealable, and airtight container that is compatible with the chemical.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound" and any solvents used. Attach a completed Dangerous Waste label as soon as waste is first added to the container.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizers and acids.[1] The storage location should be a designated hazardous waste accumulation area.
III. Spill Management
In the event of a spill, the following procedures should be implemented immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For large spills, follow established emergency response procedures.
-
Containment: Prevent the spill from entering drains or water courses.[2]
-
Cleanup: For small spills, absorb the material with an inert, dry substance such as sand or vermiculite.[1] Dampening the material with water may be necessary to prevent dusting before sweeping.[2] Place the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1][2]
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report all spills and exposures to the appropriate laboratory supervisor or safety officer.
IV. Disposal Procedures
The recommended method for the final disposal of this compound is incineration at a licensed hazardous waste facility.
-
Hazardous Waste Classification: Due to the presence of the thiourea and pyridine moieties, this compound is classified as hazardous waste.[3][4][5] Thiourea is recognized as a hazardous waste under 40 CFR 261, with the RCRA waste number U219.[5] Pyridine is also considered a hazardous waste.[3]
-
Incineration: Incineration in a chemical incinerator is the preferred disposal method for thiourea-containing compounds and pyridine.[3][6] This ensures the complete destruction of the chemical.
-
Waste Collection Request: Once the waste container is full or no longer in use, a chemical collection request should be completed and submitted to the institution's Environmental Health and Safety (EHS) department or the designated waste management provider.[1]
Quantitative Data Summary
| Parameter | Thiourea | Pyridine | This compound (Anticipated) |
| RCRA Waste Number | U219[5] | D038, U196 | Should be treated as hazardous waste |
| Primary Disposal Method | Incineration[6] | Incineration[3] | Incineration |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects[4] | Harmful to aquatic life | Expected to be harmful to aquatic life |
V. Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the disposal procedure itself is a critical laboratory protocol. The steps outlined in Sections II, III, and IV of this document constitute the standard operating procedure for the disposal of this compound.
Logical Flow for Disposal of this compound
References
Personal protective equipment for handling 1-Benzyl-3-pyridin-3-ylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Benzyl-3-pyridin-3-ylthiourea, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on available data for thiourea and its derivatives and are intended to supplement, not replace, institutional safety guidelines and a thorough risk assessment for your specific experimental conditions.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashes. |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. Ensure to check for any signs of degradation or perforation before use.[1] Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat or Chemical-resistant Apron | A fully buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dusts are generated.[2] The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
-
Donning PPE :
-
Before handling the compound, put on all required PPE as outlined in the table above.
-
-
Weighing and Transfer :
-
When weighing the solid compound, do so in a fume hood to minimize inhalation of any airborne particles.
-
Use a spatula for transfers. Avoid creating dust. If dust generation is unavoidable, use appropriate respiratory protection.[6]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan: Waste Management Protocol
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
-
Container Management :
-
Waste containers must be kept closed when not in use.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
-
Disposal Procedure :
-
Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.[3][5] Do not dispose of it down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
